Methoxyestradiol
説明
Structure
3D Structure
特性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17S)-1-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13(15(19)5-6-17(19)21)4-3-11-9-12(20)10-16(22-2)18(11)14/h9-10,13-15,17,20-21H,3-8H2,1-2H3/t13-,14-,15-,17-,19-/m0/s1 |
InChIキー |
PJCUYTOXKIUJSL-SARNLOFESA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)OC |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)OC |
製品の起源 |
United States |
Foundational & Exploratory
Methoxyestradiol: A Deep Dive into its Anticancer Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyestradiol (2-ME), an endogenous metabolite of 17β-estradiol, has garnered significant attention in the field of oncology for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities against a wide spectrum of cancer cells. Unlike its parent compound, 2-ME's anticancer effects are mediated through mechanisms independent of estrogen receptors, making it a promising candidate for a broad range of hormone-sensitive and -insensitive tumors. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Core Mechanisms of Action
The anticancer activity of this compound is multifaceted, primarily targeting three critical cellular processes: microtubule dynamics, apoptosis induction, and inhibition of angiogenesis.
Disruption of Microtubule Dynamics
A primary mechanism of 2-ME is its ability to interfere with the normal function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. 2-ME binds to the colchicine-binding site on β-tubulin, leading to the suppression of microtubule dynamics rather than outright depolymerization at physiologically relevant concentrations.[1] This disruption of microtubule function leads to a cascade of events culminating in mitotic arrest and apoptosis.
Quantitative Analysis of 2-ME's Effect on Microtubule Dynamics
The table below summarizes the quantitative effects of this compound on key parameters of microtubule dynamics.
| Parameter | Cell Line | 2-ME Concentration (µM) | Observed Effect | Reference |
| IC50 for Mitotic Arrest | MCF7 | 1.2 | 50% of cells arrested in mitosis | [1] |
| Microtubule Growth Rate | In vitro | 4 | 17% reduction | [1] |
| MCF7 | 1.2 | Significant suppression | [1] | |
| Microtubule Dynamicity | In vitro | 4 | 27% reduction | [1] |
| MCF7 | 1.2 | Significant suppression | [1] | |
| Tubulin Polymerization | In vitro (purified tubulin) | 200 | 60% maximal inhibition | [1] |
| Microtubule Polymer Mass | In vitro (with MAPs) | 500 | 13% reduction | [1] |
Signaling Pathway: Microtubule Disruption by this compound
The following diagram illustrates the mechanism by which 2-ME disrupts microtubule dynamics, leading to mitotic arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of these pathways leads to the downstream activation of caspases, a family of proteases that execute the apoptotic process.
Quantitative Analysis of 2-ME-Induced Apoptosis
The tables below provide a summary of the IC50 values of this compound in various cancer cell lines and its impact on key apoptotic markers.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEC-1-A | Endometrial Carcinoma | Not specified, but induced apoptosis | [2] |
| RL-95-2 | Endometrial Carcinoma | Not specified, but induced necrosis | [2] |
| Human Glioblastoma cell lines | Glioblastoma | Not specified, but had a strong antiproliferative effect | [3] |
| HeLa | Cervical Adenocarcinoma | ~0.5 (for sulphamoylated analogues) | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | ~0.5 (for sulphamoylated analogues) | [4] |
| NTUB1 | Urothelial Carcinoma | Dose-dependent cytotoxicity observed | [5] |
| T24 | Urothelial Carcinoma | Dose-dependent cytotoxicity observed | [5] |
| A549 | Lung Cancer | Not specified, but induced apoptosis under normoxia | [6] |
| Ramos | Burkitt's Lymphoma | Not specified, but decreased HIF-1α and Bcl-xL | [7] |
| MG63 | Osteosarcoma | Dose-dependent inhibition of proliferation | [8] |
| HUVEC | Endothelial | ED50 ~3.5 | [9] |
| RSE-1 | Angiotumor Endothelial | ED50 ~2.2 | [9] |
Table 2: Effect of this compound on Apoptotic Markers
| Marker | Cell Line | 2-ME Concentration (µM) | Observed Effect | Reference |
| Bax/Bcl-2 Ratio | Esophageal Squamous Carcinoma | 1 | 1.45 (normalized to Bcl-2) | [10] |
| Cervical Carcinoma | 1 | 1.87 (normalized to Bcl-2) | [11] | |
| Lymphoma Raji cells | Not specified | Upregulation | [12] | |
| Bcl-2 Expression | Esophageal Squamous Carcinoma | 1 | Statistically significant decrease (0.69 of control) | [10] |
| Prostate Cancer | Not specified | Significant reduction | [13] | |
| Bax Expression | Esophageal Squamous Carcinoma | 1 | No significant effect | [10] |
| Cervical Carcinoma | 1 | Statistically significant increase | [11] | |
| Prostate Cancer | Not specified | Enhanced expression | [13] | |
| Caspase-3 Activation | Urothelial Carcinoma | 2 | Activation observed | [5] |
| Ovarian Cancer (A2780) | 5 | Activation observed | [14] | |
| Adenocarcinoma cell lines | Not specified | Activation observed | [4] | |
| Caspase-7 Activation | Urothelial Carcinoma | 2 | Activation observed | [5] |
| Caspase-8 Activation | Urothelial Carcinoma | 2 | Activation observed | [5] |
| Ovarian Cancer (A2780) | 5 | Activation observed | [14] | |
| Caspase-9 Activation | Urothelial Carcinoma | 2 | Activation observed | [5] |
| Ovarian Cancer (A2780) | 5 | Activation observed | [14] | |
| Apoptotic Cells (%) | Triple-Negative Breast Cancer | 5 | 9.2% (24h), 15.9% (48h), 24.5% (72h) | [15] |
| Oligodendroglial Precursor Cells | 5 | 470% increase in phosphatidylserine (B164497) externalization | [16] |
Signaling Pathway: this compound-Induced Apoptosis
This diagram illustrates the dual pathways of apoptosis induction by 2-ME.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound exerts potent anti-angiogenic effects primarily through the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a key transcription factor that is stabilized under hypoxic conditions (common in tumors) and upregulates the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
Quantitative Analysis of 2-ME's Anti-Angiogenic Effects
The following table summarizes the quantitative data on the anti-angiogenic properties of this compound.
| Parameter | Model System | 2-ME Concentration/Dose | Observed Effect | Reference |
| HIF-1α Protein Expression | Lung Cancer Cells (Hypoxic) | 10 µM | Significant decrease (p≤0.001) | [6] |
| Endometriotic Lesions (in vivo) | Not specified | Strong suppression | [17] | |
| Keloid Fibroblasts (Hypoxic) | Not specified | Significant decrease | [18] | |
| Endothelial Cell Proliferation | HUVECs | 10 µM | >85% inhibition | [19] |
| Endothelial Tube Formation | HUVECs in co-culture | 1 µM | Small reduction | [20] |
| Microvessel Density | Endometriotic Lesions (in vivo) | 100 mg/kg | 63% reduction after 5 weeks | [17] |
Signaling Pathway: Inhibition of Angiogenesis by this compound
The diagram below outlines the mechanism of 2-ME-mediated inhibition of angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.
Workflow: Tubulin Polymerization Assay
Protocol:
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA), this compound stock solution, DMSO (vehicle control).
-
Procedure:
-
Thaw purified tubulin on ice.
-
Prepare reaction mixtures in a 96-well plate containing polymerization buffer and GTP.
-
Add this compound at various concentrations or DMSO to the respective wells.
-
Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
The rate and extent of tubulin polymerization are determined from the absorbance curves.
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.
Workflow: Flow Cytometry for Apoptosis
Protocol:
-
Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), PBS.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot for HIF-1α
This technique is used to detect and quantify the levels of HIF-1α protein in cancer cells after treatment with this compound.
Workflow: Western Blot for HIF-1α
Protocol:
-
Reagents: RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against HIF-1α, HRP-conjugated secondary antibody, ECL detection reagent.
-
Procedure:
-
Culture cells under hypoxic conditions (e.g., 1% O2) and treat with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Normalize HIF-1α band intensity to a loading control (e.g., β-actin).
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Workflow: In Vitro Angiogenesis Assay
Protocol:
-
Reagents: Basement membrane matrix (e.g., Matrigel), endothelial cell growth medium, this compound, endothelial cells (e.g., HUVECs).
-
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in medium containing various concentrations of this compound or vehicle.
-
Seed the cells onto the solidified matrix.
-
Incubate for 4-18 hours to allow the formation of capillary-like structures.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Conclusion
This compound exhibits a robust and multifaceted mechanism of action against cancer cells, primarily through the disruption of microtubule dynamics, induction of apoptosis via both intrinsic and extrinsic pathways, and the inhibition of angiogenesis through the downregulation of HIF-1α. Its efficacy across a broad range of cancer cell types, independent of estrogen receptor status, underscores its potential as a versatile therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to optimize its delivery and clinical efficacy.
References
- 1. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis or necrosis in human endometrial carcinoma cells by 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol inhibits proliferation of normal and neoplastic glial cells, and induces cell death, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulphamoylated 2-methoxyestradiol analogues induce apoptosis in adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol Induces Mitotic Arrest, Apoptosis, and Synergistic Cytotoxicity with Arsenic Trioxide in Human Urothelial Carcinoma Cells | PLOS One [journals.plos.org]
- 6. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of normal and experimental angiotumor endothelial cell proliferation and cell cycle progression by 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bax/Bcl-2 expression levels of 2-methoxyestradiol-exposed esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of prostaglandin A2 and 2-methoxyestradiol on Bax and Bcl-2 expression levels in cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Up-Regulation of Bax/BCL-2 Ratio by 2-Methoxyestradiol Induces Apoptosis in Lymphoma Raji Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of 2-methoxyestradiol (2-ME2) and eugenol for apoptosis induction synergistically in androgen independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2‐this compound Inhibits the Oxygen‐Sensing Pathway in Keloid Fibroblasts by Targeting HIF‐1α/PHD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-[methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyestradiol: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (B1684026) (2ME2), an endogenous metabolite of 17β-estradiol, has emerged as a molecule of significant interest in biomedical research and drug development. Initially considered an inactive byproduct of estrogen metabolism, extensive research has unveiled its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties, independent of classical estrogen receptor signaling.[1][2] This technical guide provides an in-depth overview of the core biological functions of 2ME2, its mechanisms of action, and the experimental methodologies used to elucidate these functions.
Core Biological Functions and Mechanisms of Action
2ME2 exerts a wide range of biological effects, primarily centered around the inhibition of cell proliferation and the induction of apoptosis. These effects are observed across a variety of cell types, including numerous cancer cell lines, and are mediated through several key mechanisms.
Anti-Cancer Activity
2ME2 demonstrates potent anti-cancer activity against a broad spectrum of malignancies, including breast, prostate, ovarian, and pancreatic cancers, as well as leukemia and melanoma.[1] Its primary anti-neoplastic mechanisms include:
-
Disruption of Microtubule Dynamics: 2ME2 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[3] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.[4]
-
Induction of Apoptosis: 2ME2 induces programmed cell death through both the intrinsic and extrinsic pathways.[5][6]
-
Intrinsic Pathway: This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[2][7]
-
Extrinsic Pathway: 2ME2 upregulates the expression of death receptors, such as Death Receptor 5 (DR5), sensitizing cells to apoptosis induced by ligands like TRAIL. This leads to the activation of caspase-8 and the subsequent executioner caspases.[5]
-
-
Generation of Reactive Oxygen Species (ROS): 2ME2 has been shown to increase the production of ROS within cancer cells, leading to oxidative stress and contributing to the induction of apoptosis.[8]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 2ME2 is a potent inhibitor of angiogenesis, acting through multiple mechanisms:
-
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): HIF-1α is a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). 2ME2 inhibits the translation of HIF-1α protein, thereby reducing the expression of its target genes.[9] This effect is linked to its microtubule-disrupting activity.[9]
-
Direct Effects on Endothelial Cells: 2ME2 directly inhibits the proliferation and migration of endothelial cells, the primary cellular components of blood vessels.
Cardiovascular and Neuroprotective Roles
Beyond its anti-cancer and anti-angiogenic properties, emerging evidence suggests potential roles for 2ME2 in cardiovascular health and neuroprotection. It has been shown to have vasodilatory effects and may offer protection against certain types of cardiovascular disease. Additionally, some studies indicate that 2ME2 may have neuroprotective effects in the context of neurodegenerative diseases.
Quantitative Data
The following tables summarize key quantitative data regarding the biological activity of 2-Methoxyestradiol.
Table 1: In Vitro Anti-Proliferative Activity (IC50) of 2-Methoxyestradiol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.5 | [1] |
| MDA-MB-231 | Breast Cancer | 1.1 | [1] |
| MDA-MB-435 | Breast Cancer | 1.3 | [1] |
| PC-3 | Prostate Cancer | 1.98 (in mixed micelles) | [10] |
| K562 | Chronic Myeloid Leukemia | 2 | [11] |
| CNE2 | Nasopharyngeal Carcinoma | 2.82 | [12] |
Table 2: Binding Affinity and Inhibition Constants
| Parameter | Target | Value | Reference |
| Ki (Competitive Inhibition) | Colchicine (B1669291) binding to tubulin | 22 µM | [3] |
Table 3: Clinical Trial Dosages
| Trial Phase | Cancer Type | Dosage | Reference |
| Phase I | Metastatic Breast Cancer | 200-1000 mg/day (monotherapy) | [13] |
| Phase I | Metastatic Breast Cancer | 200-1000 mg/day (with docetaxel) | [13] |
| Phase I | Advanced Solid Tumors | 400-3000 mg twice daily | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of 2-Methoxyestradiol.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7, PC-3, HeLa) and non-cancerous control cell lines.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
2ME2 Preparation: Dissolve 2-Methoxyestradiol in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2ME2 or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with 2ME2 or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with 2ME2, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., HIF-1α, cleaved caspase-3, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
-
Matrigel Preparation: Thaw Matrigel on ice and mix it with the desired concentration of 2ME2 or vehicle control. Pro-angiogenic factors (e.g., bFGF or VEGF) can be added to stimulate angiogenesis.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.
-
Plug Excision: After a predetermined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Quantify the amount of hemoglobin in the plugs using a hemoglobin assay kit as a measure of blood vessel formation.
-
Immunohistochemistry: Fix the plugs, embed them in paraffin, and section them. Stain the sections with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 2-Methoxyestradiol.
2ME2-Induced Apoptosis Pathways
2ME2-Mediated Inhibition of HIF-1α
2ME2-Induced G2/M Cell Cycle Arrest
Conclusion
2-Methoxyestradiol is a pleiotropic agent with well-documented anti-cancer and anti-angiogenic activities. Its multifaceted mechanism of action, involving microtubule disruption, induction of apoptosis through both intrinsic and extrinsic pathways, and inhibition of the key pro-angiogenic factor HIF-1α, makes it a compelling candidate for further investigation and therapeutic development. This technical guide provides a foundational understanding of the biological functions of 2ME2 and the experimental approaches used to study them, serving as a valuable resource for researchers and drug development professionals in the field of oncology and beyond. The ongoing clinical trials and the development of novel formulations and analogs of 2ME2 highlight its continuing promise as a potential therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Evaluation of Novel 2-Methoxyestradiol Derivatives as Apoptotic Inducers through an Intrinsic Apoptosis Pathway | MDPI [mdpi.com]
- 3. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2-methoxyestradiol mediates apoptosis through caspase-dependent and independent mechanisms in ovarian cancer cells but not in normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism underlying 2-methoxyestradiol inducing apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microtubules Regulate Hypoxia-inducible Factor-1α Protein Trafficking and Activity: IMPLICATIONS FOR TAXANE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Structure activity analysis of 2-methoxyestradiol analogues reveals targeting of microtubules as the major mechanism of antiproliferative and proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Methoxyestradiol in Cell Cycle Arrest: A Technical Guide
Abstract
2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of 17β-estradiol, has emerged as a potent anti-proliferative agent with significant potential in oncology. Unlike its parent compound, 2-ME's anti-cancer activities are independent of estrogen receptors.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis in a wide range of cancer cell lines.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying 2-ME-induced cell cycle arrest, detailed experimental protocols for its investigation, and a summary of its efficacy across various cancer models.
Introduction
2-Methoxyestradiol is a naturally occurring metabolite of estradiol (B170435) that has garnered considerable interest for its anti-tumor and anti-angiogenic properties.[5] It binds to the colchicine-binding site on tubulin, but its primary mechanism at physiologically relevant concentrations is not the depolymerization of microtubules, but rather the suppression of their dynamic instability.[6][7][8] This subtle yet critical interference with microtubule function is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[9] This guide will dissect the intricate signaling pathways modulated by 2-ME and provide practical methodologies for researchers studying its effects.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary molecular target of 2-methoxyestradiol is the microtubule cytoskeleton. While high concentrations of 2-ME can lead to microtubule depolymerization, its clinically relevant anti-proliferative effects are observed at much lower concentrations that primarily suppress microtubule dynamics.[6][8]
Key findings on 2-ME's interaction with microtubules:
-
Binding Site: 2-ME binds to or near the colchicine (B1669291) site on β-tubulin.[7][10]
-
Inhibition of Polymerization: In vitro, 2-ME inhibits the assembly of purified tubulin in a concentration-dependent manner.[7][8]
-
Suppression of Dynamics: At lower, more physiologically relevant concentrations, 2-ME significantly suppresses the rate and extent of microtubule growth and shortening, a phenomenon known as dynamic instability.[6][7] For instance, in MCF7 cells, 2-ME at its IC50 for mitotic arrest (1.2 µmol/L) significantly suppressed the mean microtubule growth rate, duration, and length without causing observable depolymerization.[7]
Data Presentation: Anti-proliferative and Cell Cycle Effects
The anti-proliferative activity of 2-methoxyestradiol varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects of 2-ME on cell cycle phase distribution.
Table 1: IC50 Values of 2-Methoxyestradiol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| CEM | Acute T lymphoblastic leukemia | ~2 (at 48h) | [11][12] |
| CNE2 | Nasopharyngeal carcinoma | 2.82 | [13] |
| B16 | Melanoma | ~3.5 (10 µg/mL) | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 (at 48h) | [14] |
| 143B | Osteosarcoma | 1-10 | [15] |
| LNCaP, DU 145, PC-3 | Prostate Cancer | Not specified | [16] |
Table 2: Effect of 2-Methoxyestradiol on Cell Cycle Phase Distribution
| Cell Line | 2-ME Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation(s) |
| CEM | 1 | 24 | Decreased | Decreased | 45.09 | [11] |
| CEM | 2 | 24 | Decreased | Decreased | 73.41 | [11] |
| CEM | 4 | 24 | Decreased | Decreased | 83.12 | [11] |
| B16 | ~3.5 (10 µg/mL) | Not specified | Significantly Decreased | Significantly Decreased | ~3-fold increase | [4] |
| DU 145 | Not specified | Not specified | Decreased | Not specified | ~2-fold increase | [16] |
| 143B | 1 | Not specified | Increased (G1 arrest) | Not specified | Not specified | [15] |
| 143B | 10 | Not specified | Not specified | Not specified | Increased (G2/M arrest) | [15] |
Signaling Pathways in 2-ME-Induced G2/M Arrest
The arrest of the cell cycle in the G2/M phase by 2-methoxyestradiol is a complex process involving the modulation of several key regulatory proteins. The disruption of microtubule dynamics activates the spindle assembly checkpoint, which in turn initiates a signaling cascade that prevents the onset of anaphase and mitotic exit.
The Cyclin B1-Cdc2 Complex
The master regulator of entry into mitosis is the Cyclin B1-Cdc2 (also known as CDK1) complex. The activity of this complex is tightly controlled by phosphorylation. 2-ME treatment leads to an accumulation of cells in G2/M, which is associated with the modulation of this complex.
-
Upregulation of Cyclin B1 and Cdc2: Treatment with 2-ME has been shown to increase the protein levels of both Cyclin B1 and Cdc2.[17]
-
Inhibitory Phosphorylation of Cdc2: The G2/M arrest is often accompanied by an increase in the inhibitory phosphorylation of Cdc2 at Tyr15.[16][18] This phosphorylation is carried out by Wee1 and Myt1 kinases and prevents the activation of the Cyclin B1-Cdc2 complex.
-
Modulation of Cdc25C: The phosphatase Cdc25C is responsible for dephosphorylating and activating Cdc2. 2-ME treatment can lead to an increase in the inactive, phosphorylated form of Cdc25C (at Ser216).[18]
Role of p21
The cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1) plays a crucial role in mediating the cell cycle arrest induced by 2-ME.
-
Upregulation of p21: A significant increase in the expression of p21 is a common observation following 2-ME treatment.[3][16]
-
Inhibition of Cyclin B1-Cdc2: p21 can directly bind to and inhibit the activity of the Cyclin B1-Cdc2 complex, thereby contributing to the G2/M arrest.[19]
Experimental Protocols
Cell Synchronization
To study the effects of 2-methoxyestradiol on specific phases of the cell cycle, synchronization of the cell population is often necessary. A common method is the double thymidine (B127349) block, which arrests cells at the G1/S boundary.[3][20]
Protocol: Double Thymidine Block [3]
-
Plate cells at a density that will not lead to confluency during the synchronization period.
-
Allow cells to adhere overnight.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine.
-
Add fresh, pre-warmed complete medium and incubate for 9 hours.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours.
-
To release the cells from the block, wash twice with pre-warmed, serum-free medium and add fresh, pre-warmed complete medium.
-
Cells will now progress synchronously through the cell cycle. Samples can be collected at various time points for analysis.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry using propidium (B1200493) iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[6][21]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis [21]
-
Harvest cells (both adherent and suspension) and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (can be stored at -20°C for several weeks).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data on a linear scale for the PI fluorescence.
Western Blot Analysis of Cell Cycle Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.
Protocol: Western Blot for Cyclin B1, Cdc2, and p21 [22][23]
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2 (Tyr15), anti-p21) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
2-Methoxyestradiol represents a promising class of anti-cancer agents that target the fundamental process of cell division. Its ability to suppress microtubule dynamics leads to a potent G2/M cell cycle arrest, mediated by the intricate regulation of the Cyclin B1-Cdc2 complex and the induction of p21. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of 2-ME and other microtubule-targeting drugs. Further research into the nuanced effects of 2-ME on various cancer types will undoubtedly pave the way for its clinical application in oncology.
References
- 1. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. tandfonline.com [tandfonline.com]
- 5. apexbt.com [apexbt.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. 2-Methoxyestradiol induces cell cycle arrest and apoptosis of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-methoxyestradiol blocks cell-cycle progression at G(2)/M phase and inhibits growth of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphorylation of p21 in G2/M Promotes Cyclin B-Cdc2 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. bio-rad.com [bio-rad.com]
- 23. origene.com [origene.com]
2-Methoxyestradiol: A Technical Guide to its Discovery and Anti-Tumor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxyestradiol (B1684026) (2-ME2), an endogenous metabolite of estradiol, has emerged as a promising anti-tumor agent with a multifaceted mechanism of action. Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity and exerts its potent anti-cancer effects through pathways independent of estrogen receptors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to 2-ME2's anti-tumor properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the critical signaling pathways and experimental workflows.
Introduction: The Emergence of an Endogenous Anti-Cancer Agent
Initially considered an inactive byproduct of estrogen metabolism, 2-Methoxyestradiol (2-ME2) has garnered significant attention for its potent anti-proliferative and anti-angiogenic properties.[1] It is a naturally occurring metabolite formed by the sequential hydroxylation and methylation of 17β-estradiol.[2] Preclinical studies have consistently demonstrated its efficacy against a broad spectrum of cancer cell lines, leading to its evaluation in multiple clinical trials.[3][4] The anti-tumor activity of 2-ME2 is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit the formation of new blood vessels that tumors need to grow.[5][6] A key characteristic of 2-ME2 is that its mechanism of action is largely independent of estrogen receptors, making it a potential therapeutic for a wide range of cancers, including those that are hormone-refractory.[3][7]
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
2-ME2's anti-tumor effects are not mediated by a single target but rather through the disruption of several key cellular processes essential for cancer cell survival and proliferation.
Disruption of Microtubule Dynamics and Mitotic Arrest
A primary mechanism of 2-ME2 is its interaction with tubulin, the building block of microtubules. By binding to the colchicine (B1669291) site on β-tubulin, 2-ME2 disrupts microtubule polymerization and dynamics.[8][9] This interference with the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][10]
Induction of Apoptosis: Activating Intrinsic and Extrinsic Pathways
2-ME2 is a potent inducer of apoptosis in a variety of cancer cell types.[11] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12]
-
Intrinsic Pathway: 2-ME2 treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio in favor of apoptosis.[13] This results in the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway: 2-ME2 has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis induced by its ligand, TRAIL.[2] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to further engage the intrinsic pathway.
Anti-Angiogenic Effects: Starving the Tumor
The ability of 2-ME2 to inhibit angiogenesis, the formation of new blood vessels, is a critical component of its anti-tumor activity.[14] It achieves this through two main mechanisms:
-
Direct Effects on Endothelial Cells: 2-ME2 directly inhibits the proliferation and migration of endothelial cells, the primary cells involved in forming blood vessels.[9]
-
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Under the hypoxic conditions often found in tumors, cancer cells upregulate HIF-1α, a key transcription factor that drives the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[14] 2-ME2 has been shown to suppress the accumulation of HIF-1α, thereby reducing the production of VEGF and inhibiting angiogenesis.[14][15]
Quantitative Data on Anti-Tumor Activity
The efficacy of 2-ME2 has been quantified across numerous cancer cell lines and in in-vivo models. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Adenocarcinoma | ~1.5 - 5 | 48 - Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | ~1.1 - >10 | 48 |
| MDA-MB-435 | Breast Carcinoma | 1.3 | 48 |
| T47D | Breast Cancer | 16.92 | Not Specified |
| HeLa | Cervical Cancer | 4.53 | Not Specified |
| OE33 | Esophageal Adenocarcinoma | ~5 | Not Specified |
| HUVEC | Endothelial Cells | ~3.5 | 48 |
| RSE-1 | Angiotumor Endothelial Cells | ~2.2 | 48 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Anti-Tumor Efficacy of 2-Methoxyestradiol
| Tumor Model | Treatment Dose and Duration | Tumor Growth Inhibition | Reference |
| OE33 Xenograft | 75 mg/kg/day (oral prodrug) for 12 days | 60 ± 5% reduction in tumor volume | |
| MDA-MB-435 Xenograft | Not specified (analogues tested) | 2-ME2 showed no activity, analogues up to 29.4% inhibition | |
| Ehrlich Ascites Carcinoma | 0.1 mg/mouse/day for 5 days | Significant tumor regression | |
| Endometriosis-like Lesions | 100 mg/kg/day for 5 weeks | 63% inhibition | [12] |
Table 3: Effect of 2-Methoxyestradiol on Key Apoptotic and Angiogenic Proteins
| Protein | Cancer Cell Line | Treatment Conditions | Observed Effect | Reference |
| Bcl-2 | Raji (Lymphoma) | 2.5 µmol/L for 12h | Downregulation | [13] |
| Bax | Raji (Lymphoma) | 2.5 µmol/L for 12h | Upregulation | [13] |
| Cleaved Caspase-3 | MDA-MB-468 (Breast) | 5 µM for 24-72h | Significant increase | [11] |
| HIF-1α | A549 (Lung) | Hypoxia + 2-ME2 | Significant decrease in protein expression | [14] |
| VEGF | UM-SCC-11A (Head and Neck) | 24-48h | 50.3% - 57.7% inhibition of secretion | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-tumor activity of 2-ME2.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2-ME2 (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with 2-ME2 for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with 2-ME2, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and caspases.
Protocol:
-
Protein Extraction: Lyse 2-ME2-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with different concentrations of 2-ME2.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using imaging software.
Signaling Pathways and Experimental Workflows (Visualizations)
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by 2-ME2 and the workflows of the experimental protocols described above.
Caption: Signaling pathways affected by 2-Methoxyestradiol.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Workflow for cell cycle analysis.
Conclusion and Future Directions
2-Methoxyestradiol has been firmly established as a potent anti-tumor agent with a unique and multifaceted mechanism of action. Its ability to disrupt microtubule dynamics, induce apoptosis through multiple pathways, and inhibit angiogenesis, all while being largely independent of estrogen receptor signaling, makes it an attractive candidate for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area.
Despite its promise, the clinical development of 2-ME2 has been hampered by its poor oral bioavailability and rapid metabolism. Future research is likely to focus on the development of novel formulations and synthetic analogues of 2-ME2 with improved pharmacokinetic properties to enhance its therapeutic potential. Further elucidation of the intricate signaling networks modulated by 2-ME2 will also be crucial for identifying predictive biomarkers and rational combination therapies to maximize its anti-cancer efficacy.
References
- 1. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of normal and experimental angiotumor endothelial cell proliferation and cell cycle progression by 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2‐Methoxyestradiol Inhibits the Oxygen‐Sensing Pathway in Keloid Fibroblasts by Targeting HIF‐1α/PHD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 9. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Up-Regulation of Bax/BCL-2 Ratio by 2-Methoxyestradiol Induces Apoptosis in Lymphoma Raji Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2-methoxyestradiol analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Exploratory Studies of Methoxyestradiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyestradiol (B1684026) (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties, which are largely independent of estrogen receptors.[1][2] This has spurred extensive research into the development of novel 2-ME2 derivatives with enhanced bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the core methodologies and key findings in the exploratory studies of these derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute further investigations in this promising field of oncology. The guide details the synthesis of 2-ME2 analogs, their mechanisms of action, and includes a compilation of quantitative data from preclinical and clinical studies. Furthermore, it provides detailed protocols for essential in vitro assays and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams.
Introduction
2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of estradiol (B170435), formed through the sequential actions of cytochrome P450 enzymes and catechol-O-methyltransferase (COMT).[3][4] Unlike its parent molecule, 2-ME2 exhibits minimal estrogenic activity, making it an attractive candidate for cancer therapy without the associated hormonal side effects.[5] Its anti-cancer effects are multifaceted, primarily attributed to its ability to disrupt microtubule polymerization, inhibit angiogenesis, and induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][2][6] Despite its promising preclinical activity, the clinical development of 2-ME2 has been hampered by its poor oral bioavailability and rapid metabolism.[7] This has led to the exploration of numerous synthetic derivatives designed to overcome these pharmacokinetic limitations and enhance its anti-tumor potency. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of these next-generation 2-ME2 analogs.
Mechanism of Action
The anti-neoplastic activity of 2-methoxyestradiol and its derivatives is attributed to several interconnected mechanisms:
-
Inhibition of Microtubule Polymerization: 2-ME2 and its analogs bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[8] This leads to mitotic spindle disorganization, arresting cells in the G2/M phase of the cell cycle, and ultimately inducing apoptosis.[9][10]
-
Anti-Angiogenic Effects: A crucial aspect of their anti-tumor activity is the inhibition of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. This is achieved, in part, through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[11][12][13]
-
Induction of Apoptosis: 2-ME2 derivatives trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] This involves the activation of caspases, modulation of Bcl-2 family proteins, and upregulation of death receptors like DR5.[10][15]
-
Cell Cycle Arrest: By disrupting microtubule function, these compounds cause a blockage in the G2/M phase of the cell cycle.[9] This is often associated with the modulation of key cell cycle regulatory proteins, including cyclin B1, Cdc2, and Cdc25C.[16]
Synthesis of Methoxyestradiol Derivatives
The development of novel 2-ME2 analogs with improved pharmacological properties is an active area of research. Common synthetic strategies involve modifications at various positions of the steroidal backbone.
General Synthetic Approach for 2-Methoxyestradiol
A practical synthesis of 2-methoxyestradiol often starts from estradiol. One key step involves the regioselective introduction of a functional group at the C-2 position. For instance, a Fries rearrangement of estradiol diacetate mediated by zirconium tetrachloride can introduce an acetyl group at C-2, which can then be further manipulated to yield 2-methoxyestradiol in a multi-step synthesis.[17]
Synthesis of Sulfamoylated Derivatives
Sulfamoylated derivatives have shown enhanced potency and bioavailability.[7] The synthesis of these analogs, such as 2-methoxyestradiol-bis-sulphamate (2-MeOE2bisMATE), typically involves the reaction of 2-methoxyestradiol with sulfamoyl chloride in the presence of a base.[18]
Synthesis of Other A-Ring Modified Derivatives
Modifications to the A-ring, such as the introduction of ethoxy or difluoromethoxy groups at the C-2 position, have been explored to enhance activity. The synthesis of these compounds often involves multi-step procedures starting from estrone (B1671321) or estradiol, utilizing various protecting group strategies and specific reagents to achieve the desired substitutions.[19][20]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of 2-methoxyestradiol and its derivatives.
Table 1: In Vitro Cytotoxicity of 2-Methoxyestradiol and Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Methoxyestradiol | MDA-MB-435 (Breast Carcinoma) | Proliferation | 1.38 | [6] |
| 2-Methoxyestradiol | SK-OV-3 (Ovarian Carcinoma) | Proliferation | 1.79 | [6] |
| 2-Methoxyestradiol | CEM (T-lymphoblastic leukemia) | Proliferation | 2 | [14] |
| 2-Methoxy-14-dehydroestradiol | Various tumor cell lines | Proliferation | ~15-fold more potent than 2-ME2 | [21] |
| 2-Methoxyestradiol-bis-sulphamate | Breast cancer cells | Growth Inhibition | More potent than 2-ME2 | [7] |
| Sulfamoylated 2-ME2 Analogues | HeLa, MDA-MB-231 | Cell Viability | 0.5 | [22] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | Assay Conditions | Ki (µM) | IC50 (µM) | Reference |
| 2-Methoxyestradiol | Competitive inhibition of colchicine (B1669291) binding | 22 | - | [8] |
| 2-Methoxyestradiol | Inhibition of purified tubulin assembly | - | 5-100 (concentration-dependent) | [23] |
Table 3: Phase I Clinical Trial Data for 2-Methoxyestradiol
| Formulation | Dose Levels | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |
| Oral Capsule | 400 mg bid to 3000 mg bid | Not reached | Grade 4 angioedema (1 episode), mild to moderate other toxicities | [24][25] |
| NanoCrystal® Dispersion (NCD) | Every 6 hours | 1000 mg | Fatigue, hypophosphatemia, increased ALT, muscle weakness | [26][27] |
| NanoCrystal® Dispersion (NCD) | Every 8 hours | Not defined | Elevated γ-glutamyltransferase, hyponatremia, fatigue, anorexia | [26][27] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of 2-methoxyestradiol derivatives.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the 2-methoxyestradiol derivative for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells.
-
Procedure:
-
Cell Treatment: Treat cells with the 2-methoxyestradiol derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
-
Procedure:
-
Cell Treatment: Treat cells with the 2-methoxyestradiol derivative.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.
-
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.
-
Compound Addition: Add the 2-methoxyestradiol derivative or control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine as an inhibitor) to the reaction mixture.
-
Polymerization Initiation: Initiate polymerization by warming the reaction mixture to 37°C in a temperature-controlled spectrophotometer.
-
Absorbance Measurement: Monitor the change in absorbance at 340 nm over time.
-
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate parameters such as the rate of polymerization and the maximum polymer mass to assess the inhibitory or enhancing effects of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2-methoxyestradiol derivatives.
Signaling Pathways
References
- 1. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usz.ch [usz.ch]
- 5. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 2-methoxyestradiol up-regulates death receptor 5 and induces apoptosis through activation of the extrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A new, practical synthesis of 2-methoxyestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. Novel 2-methoxyestradiol analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phase I trial of 2-methoxyestradiol NanoCrystal dispersion in advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phase I Trial of 2-Methoxyestradiol NanoCrystal Dispersion in Advanced Solid Malignancies [ouci.dntb.gov.ua]
- 27. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxyestradiol: An Endogenous Metabolite of 17β-Estradiol with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of 17β-estradiol (E2), has emerged from its former status as an inactive byproduct to a molecule of significant interest for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities. This technical guide provides a comprehensive overview of 2-ME, focusing on its biosynthesis, molecular mechanisms of action, and key experimental methodologies for its study. Detailed protocols, quantitative data, and visual representations of its metabolic and signaling pathways are presented to serve as a valuable resource for researchers in oncology, cardiovascular disease, and drug development.
Introduction
Once considered an inert metabolic end-product of estrogen metabolism, 2-methoxyestradiol (2-ME) is now recognized as a potent, orally active anti-cancer and anti-angiogenic agent.[1] Its unique profile, characterized by broad-spectrum anti-proliferative effects and a favorable safety profile, has positioned it as a promising candidate for therapeutic development. A key feature of 2-ME is that its biological activities are largely independent of estrogen receptors (ERs), distinguishing it from its parent molecule, 17β-estradiol, and mitigating concerns about estrogenic side effects.[2]
This guide delves into the core scientific principles underlying 2-ME's function, providing researchers and drug development professionals with a detailed understanding of its metabolic origins and multifaceted mechanisms of action.
Biosynthesis of 2-Methoxyestradiol from 17β-Estradiol
The conversion of 17β-estradiol to 2-methoxyestradiol is a two-step enzymatic process primarily occurring in the liver, although other tissues also possess the necessary enzymes.[3]
-
Hydroxylation: The initial step involves the hydroxylation of 17β-estradiol at the C2 position of the aromatic A-ring to form 2-hydroxyestradiol (B1664083) (2-OHE2). This reaction is catalyzed by various isoforms of the cytochrome P450 (CYP) superfamily of enzymes, including CYP1A1, CYP1A2, CYP1B1, and CYP3A4.[4][5]
-
Methylation: Subsequently, the catechol intermediate, 2-hydroxyestradiol, undergoes O-methylation at the 2-hydroxyl group. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), yielding 2-methoxyestradiol.[3][6]
Figure 1: Biosynthesis of 2-Methoxyestradiol from 17β-Estradiol.
Molecular Mechanisms of Action
2-Methoxyestradiol exerts its biological effects through a multi-pronged approach, primarily targeting the cytoskeleton, cellular signaling pathways involved in survival and proliferation, and the process of angiogenesis.
Disruption of Microtubule Dynamics
A primary mechanism of action for 2-ME is its ability to interfere with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[7][8] This disruption of the microtubule network leads to a cascade of downstream effects:
-
Mitotic Arrest: The destabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[9]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis.
Figure 2: Mechanism of 2-Methoxyestradiol-induced mitotic arrest.
Induction of Apoptosis
2-Methoxyestradiol induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: 2-ME has been shown to upregulate the expression of Death Receptor 5 (DR5), making cells more susceptible to apoptosis induced by its ligand, TRAIL.[10] The signaling cascade involves the sequential activation of caspase-8 and caspase-3.[9]
-
Intrinsic Pathway: 2-ME can also trigger the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and the activation of caspase-9.[11]
-
Crosstalk: Evidence suggests a crosstalk between the two pathways, where caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to amplify the apoptotic signal.[2][12]
Figure 3: Apoptotic signaling pathways induced by 2-Methoxyestradiol.
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)
HIF-1α is a key transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions and promotes angiogenesis. 2-Methoxyestradiol has been shown to inhibit HIF-1α at the post-transcriptional level, leading to the downregulation of its target genes, such as vascular endothelial growth factor (VEGF).[13] The exact mechanism is thought to be linked to microtubule disruption, which may interfere with the translation of HIF-1α mRNA.
Quantitative Data
The following tables summarize key quantitative data for 2-Methoxyestradiol from various in vitro and in vivo studies.
Table 1: In Vitro Anti-proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 1.38 | [14] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [14] |
| MCF-7 | Breast Carcinoma | 1.5 | [5] |
| MDA-MB-231 | Breast Carcinoma | 1.1 | [5] |
| LTED | Breast Carcinoma (Estrogen-Deprived) | 0.93 | [15] |
| MCF-10A | Non-malignant Breast Epithelial | >20 | [16] |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~1.0 (for small reduction in tubule formation) | [17] |
| Oli-neu | Oligodendroglial Precursor Cells | ~1.0 (for significant growth inhibition) | [18] |
Table 2: Pharmacokinetic Parameters
| Species | Formulation | Dose | Tmax (h) | Cmax | AUC | Bioavailability (%) | Reference |
| Human | Oral Capsule | 400-3000 mg bid | 0.5 - 4 | 3.9 - 8.3 ng/mL (highly variable) | Not reported | Very low | [8] |
| Human | NanoCrystal® Dispersion | 1000 mg q6h (MTD) | ~1.5 | Increased plasma levels compared to capsule | Not reported | Improved | [4][12] |
| Rat | Oral | 10 mg/kg | Not detected | Not detected | Not detected | Very low | [7] |
| Rat | Oral (2-MeOE2bisMATE) | 10 mg/kg | - | - | - | 85 | [7] |
Note: Pharmacokinetic parameters for 2-ME are highly variable and dependent on the formulation due to its low oral bioavailability.
Table 3: Quantitative Effects on Microtubule Dynamics
| Parameter | Concentration | Effect | Reference |
| Inhibition of Colchicine Binding (Ki) | 22 µM | Competitive inhibition | [7] |
| Inhibition of Tubulin Assembly | 200 µM | Maximal inhibition (60%) | [8] |
| Microtubule Growth Rate | 4 µM | Reduced by 17% | [8] |
| Microtubule Dynamicity | 4 µM | Reduced by 27% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of 2-Methoxyestradiol.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of 2-ME on the assembly of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution (100 mM)
-
2-Methoxyestradiol stock solution (in DMSO)
-
Glycerol
-
Spectrophotometer or fluorometer with temperature control
Protocol:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add 2-Methoxyestradiol to the desired final concentrations (a vehicle control with DMSO should be included).
-
Incubate the mixture on ice for 5-10 minutes.
-
Transfer the samples to a pre-warmed (37°C) cuvette in the spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates microtubule polymerization.
-
For fluorescence-based assays, a fluorescent reporter that binds to microtubules can be included, and the increase in fluorescence is measured over time.
Western Blot Analysis of HIF-1α Expression
This protocol details the detection of HIF-1α protein levels in cell lysates by Western blotting. Due to the rapid degradation of HIF-1α under normoxic conditions, specific sample preparation is crucial.
Materials:
-
Cell culture reagents
-
Cobalt chloride (CoCl2) or desferrioxamine (DFO) for hypoxia induction (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Culture cells to the desired confluency. Treat with 2-Methoxyestradiol for the desired time. For positive controls, induce HIF-1α expression by treating cells with CoCl2 (e.g., 100 µM) or by placing them in a hypoxic chamber (1% O2) for 4-6 hours.
-
Lyse cells directly on the plate with ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantification of 17β-Estradiol and 2-Methoxyestradiol by LC-MS/MS
This method allows for the sensitive and specific quantification of 17β-estradiol and its metabolite 2-methoxyestradiol in biological matrices such as cell culture media or plasma.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Internal standards (e.g., deuterated 17β-estradiol and 2-methoxyestradiol)
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
Protocol:
-
Sample Preparation:
-
To 1 mL of sample (e.g., cell culture media), add the internal standards.
-
Perform a liquid-liquid extraction by adding 5 mL of extraction solvent, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with mobile phases A and B.
-
Detect and quantify the parent and product ions for 17β-estradiol, 2-methoxyestradiol, and their respective internal standards using multiple reaction monitoring (MRM) mode.
-
Generate a standard curve using known concentrations of the analytes to quantify the amounts in the samples.
-
Conclusion
2-Methoxyestradiol stands as a compelling example of a bioactive endogenous metabolite with significant therapeutic potential. Its multifaceted mechanism of action, targeting fundamental cellular processes such as cell division and survival, coupled with its anti-angiogenic properties, makes it an attractive candidate for the treatment of cancer and other proliferative disorders. While challenges related to its oral bioavailability remain, ongoing research into novel formulations and synthetic analogs holds promise for harnessing the full therapeutic potential of this intriguing molecule. This technical guide provides a foundational resource for researchers and clinicians working to further elucidate the biological roles of 2-methoxyestradiol and translate these findings into clinical applications.
References
- 1. 2-Methoxyestradiol, an endogenous estradiol metabolite, differentially inhibits granulosa and endothelial cell mitosis: a potential follicular antiangiogenic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of 2-methoxyestradiol NanoCrystal dispersion in advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer [frontiersin.org]
- 11. usz.ch [usz.ch]
- 12. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Angiogenesis Assay Kit (ab133119) is not available | Abcam [abcam.com]
- 15. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. farmaciajournal.com [farmaciajournal.com]
Understanding the Pleiotropic Effects of 2-Methoxyestradiol (2ME2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (B1684026) (2ME2), a naturally occurring metabolite of 17β-estradiol, has garnered significant attention in the field of oncology and beyond for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects. Unlike its parent compound, 2ME2 exhibits minimal affinity for estrogen receptors, and its biological activities are largely independent of estrogen receptor signaling pathways.[1][2][3] This technical guide provides an in-depth overview of the multifaceted mechanisms of action of 2ME2, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved in its study.
Core Mechanisms of Action
2ME2 exerts its pleiotropic effects through a combination of mechanisms, primarily targeting microtubule dynamics, inducing cell cycle arrest and apoptosis, and inhibiting angiogenesis.
Microtubule Disruption
A primary mechanism of 2ME2 is its ability to interfere with microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, 2ME2 disrupts the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis. This disruption of the microtubule network is a key initiator of the downstream cellular effects of 2ME2.
Induction of Apoptosis
2ME2 is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: 2ME2 can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][4] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[1][5]
-
Extrinsic Pathway: 2ME2 has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cells to apoptosis induced by its ligand, TRAIL. This pathway involves the activation of caspase-8, which can then directly activate caspase-3.[2]
Cell Cycle Arrest
Treatment with 2ME2 leads to a significant arrest of cells in the G2/M phase of the cell cycle.[4][5] This arrest is a direct consequence of the disruption of microtubule dynamics, which prevents the proper formation of the mitotic spindle and stalls cells in mitosis. This prolonged mitotic arrest ultimately triggers the apoptotic cascade.
Anti-Angiogenic Effects
2ME2 is a well-documented inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Its anti-angiogenic properties are mediated, in part, by its ability to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6][7][8] HIF-1α is a key transcription factor that is stabilized under hypoxic conditions (common in tumors) and upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By destabilizing HIF-1α, 2ME2 reduces the production of these angiogenic factors, thereby inhibiting new blood vessel formation.[7]
Quantitative Data on 2ME2's Effects
The following tables summarize the quantitative effects of 2ME2 on cell proliferation, apoptosis, and cell cycle distribution in various cancer cell lines.
Table 1: Anti-Proliferative Activity of 2ME2 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 1.5 | Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | 1.1 | Not Specified |
| MDA-MB-435 | Breast Carcinoma | 1.3 | Not Specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | 48 |
| HeLa | Cervical Cancer | 4.53 | Not Specified |
| A549 | Lung Cancer | 10 | 72 |
| PC-3 | Prostate Cancer | Not Specified | Not Specified |
| HONE-1 | Nasopharyngeal Carcinoma | ~10 (for irreversible arrest) | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the specific assay used.[3]
Table 2: Induction of Apoptosis by 2ME2
| Cell Line | 2ME2 Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells |
| MDA-MB-468 | 5 | 24 | 9.2% |
| MDA-MB-468 | 5 | 48 | 15.9% |
| MDA-MB-468 | 5 | 72 | 24.5% |
| A2780 | 5 | 24 | Significant increase |
| Keloid Fibroblasts | 6.975 | Not Specified | Significant increase |
Table 3: Effect of 2ME2 on Cell Cycle Distribution
| Cell Line | 2ME2 Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle |
| MDA-MB-468 | 5 | 24, 48, 72 | S-phase arrest |
| HONE-1 | 1 | Not Specified | Reversible G2/M arrest |
| HONE-1 | 10 | Not Specified | Irreversible G2/M arrest |
| PC-3 | Not Specified | Not Specified | 4.5-fold increase in G2/M phase |
| RL95-2 | Not Specified | Not Specified | G2/M arrest |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by 2ME2 and a general experimental workflow for its study.
Signaling Pathways
Caption: Key signaling pathways modulated by 2ME2.
Experimental Workflow
Caption: General experimental workflow for studying 2ME2's effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 2ME2's pleiotropic effects.
Cell Viability/Proliferation Assay (MTS Assay)
Purpose: To quantify the dose- and time-dependent effects of 2ME2 on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
2-Methoxyestradiol (2ME2) stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of 2ME2 in complete medium from the stock solution. Typical final concentrations range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2ME2 or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
Purpose: To detect and quantify the induction of apoptosis by 2ME2.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
2-Methoxyestradiol (2ME2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 2ME2 (e.g., 5 µM) for various time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Purpose: To determine the effect of 2ME2 on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
2-Methoxyestradiol (2ME2)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat cells with 2ME2 as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blot Analysis for Apoptotic Proteins
Purpose: To detect changes in the expression levels of key apoptotic regulatory proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) following 2ME2 treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Typical dilutions: 1:1000 for most antibodies, but should be optimized).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
HIF-1α Reporter Assay
Purpose: To measure the effect of 2ME2 on the transcriptional activity of HIF-1α.
Materials:
-
Cancer cell line of interest
-
HIF-1α luciferase reporter plasmid (containing a Hypoxia Response Element - HRE)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well plates
-
2-Methoxyestradiol (2ME2)
-
Hypoxia-inducing agent (e.g., CoCl2) or hypoxia chamber
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the HIF-1α luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of 2ME2.
-
Induce hypoxia by treating with a chemical agent like CoCl2 or by placing the cells in a hypoxia chamber (1% O2) for 16-24 hours. Include a normoxic control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity (HIF-1α activity) to the Renilla luciferase activity (transfection efficiency).
-
Calculate the percentage of inhibition of HIF-1α activity by 2ME2 compared to the untreated hypoxic control.
Conclusion
2-Methoxyestradiol is a promising anti-cancer agent with a well-defined, multi-faceted mechanism of action. Its ability to disrupt microtubule function, induce apoptosis through multiple pathways, cause cell cycle arrest, and inhibit angiogenesis makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to further elucidate the therapeutic potential of 2ME2 and its analogues. The continued investigation into its pleiotropic effects will undoubtedly pave the way for novel therapeutic strategies in oncology.
References
- 1. e-century.us [e-century.us]
- 2. Sulphamoylated 2-methoxyestradiol analogues induce apoptosis in adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination of 2-methoxyestradiol (2-ME2) and eugenol for apoptosis induction synergistically in androgen independent prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methoxyestradiol's Role in Inducing Apoptosis in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: 2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of 17β-estradiol, has emerged as a potent anti-tumor agent that induces apoptosis in a wide array of cancer cells.[1] Its mechanism of action is multifaceted and notably independent of estrogen receptors, making it a promising candidate for various cancer types, including those that are hormone-insensitive.[2][3] 2-ME primarily functions by disrupting microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent activation of both intrinsic and extrinsic apoptotic pathways.[4][5] This guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to 2-ME-induced apoptosis, serving as a comprehensive resource for the scientific community.
Core Mechanisms of 2-ME-Induced Apoptosis
2-ME's ability to trigger programmed cell death stems from its pleiotropic effects on cellular machinery. Unlike its parent compound, estradiol, 2-ME's antiproliferative and apoptotic activities are not mediated through estrogen receptors (ERα or ERβ), and its binding affinity for these receptors is significantly low.[2][3]
Disruption of Microtubule Dynamics and G2/M Arrest
A primary and well-established mechanism of 2-ME is its interaction with tubulin.[6] It binds at or near the colchicine-binding site, which inhibits microtubule polymerization and disrupts normal spindle formation during mitosis.[7][8] This interference with microtubule function leads to a block in the G2/M phase of the cell cycle.[4][9] At its lowest effective concentrations, 2-ME suppresses microtubule dynamics rather than causing wholesale depolymerization.[8] This mitotic arrest is a critical upstream event that triggers the apoptotic cascade.[10]
Caption: Logical flow of 2-ME's primary action on microtubules.
Activation of the Intrinsic (Mitochondrial) Pathway
2-ME is a potent activator of the intrinsic apoptotic pathway, which is centered around the mitochondria.[11] This process involves several key events:
-
Bcl-2 Family Proteins: 2-ME modulates the activity of the Bcl-2 protein family. It induces the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while stabilizing pro-apoptotic proteins such as Bax.[10][12] The translocation of Bax to the mitochondria is an early event in 2-ME-induced apoptosis.[13]
-
Mitochondrial Events: This shift in the balance of Bcl-2 family proteins leads to a decrease in the mitochondrial transmembrane potential and the release of pro-apoptotic factors from the mitochondrial intermembrane space.[13]
-
Cytochrome c Release: Cytochrome c is released into the cytosol, where it binds to Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9.[11][14]
-
Caspase-Independent Factors: 2-ME also triggers the mitochondrial release of Apoptosis Inducing Factor (AIF) and Endonuclease G, which can mediate apoptosis in a caspase-independent manner.[11][13]
Activation of the Extrinsic (Death Receptor) Pathway
In addition to the mitochondrial pathway, 2-ME activates the extrinsic apoptotic pathway.[15][16] This is primarily achieved through the upregulation of Death Receptor 5 (DR5, also known as TRAIL-R2).[15][17] Increased DR5 expression on the cell surface renders cancer cells more sensitive to its ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[11][17] The binding of ligand to DR5 initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8.[15] Activated caspase-8 can then directly activate executioner caspases (like caspase-3) or cleave the Bcl-2 family protein Bid into tBid, which amplifies the apoptotic signal through the intrinsic pathway.[11]
Role of Mitogen-Activated Protein Kinases (MAPKs)
The MAPK signaling pathways play a complex and sometimes contradictory role in 2-ME-induced apoptosis.
-
JNK/SAPK: The activation of c-Jun N-terminal Kinase (JNK), also known as Stress-Activated Protein Kinase (SAPK), is strongly associated with the pro-apoptotic effects of 2-ME.[4][12][18] JNK activation can lead to the phosphorylation of Bcl-2, promoting apoptosis, and is required for the full apoptotic response in several cancer types.[19][20]
-
ERK and p38: In contrast, the activation of Extracellular Signal-Regulated Kinase (ERK) and p38 MAPK has been shown to have a protective effect against 2-ME-induced apoptosis in some breast cancer cells.[12] Inhibition of these pathways can enhance the apoptotic effects of 2-ME, suggesting they are potential targets for combination therapies.[12]
Involvement of p53 and Reactive Oxygen Species (ROS)
-
p53: The tumor suppressor protein p53 can be involved in 2-ME-mediated apoptosis. In cancer cells with wild-type p53, 2-ME treatment can cause an increase in p53 protein levels, which contributes to apoptosis.[21][22][23] However, 2-ME also effectively induces apoptosis in cells with mutated or absent p53, indicating that its action can be p53-independent.[22][24]
-
ROS: The generation of reactive oxygen species (ROS), such as superoxide (B77818) anions, is another mechanism implicated in 2-ME's action.[4][11] This oxidative stress can contribute to both G2/M arrest and the induction of apoptosis.[4]
Caption: Key signaling pathways in 2-ME-induced apoptosis.
Quantitative Analysis of 2-ME Efficacy
The potency of 2-ME varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation is a key metric for its efficacy.
Table 1: IC50 Values of 2-Methoxyestradiol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| MCF-7 | Breast Cancer (ER+) | 1.5 | 48 h | [3] |
| MDA-MB-435 | Breast Cancer (ER-) | 1.3 | 48 h | [3] |
| MDA-MB-231 | Breast Cancer (ER-, TNBC) | 1.1 | 48 h | [3] |
| MDA-MB-468 | Breast Cancer (TNBC) | ~2.0 - 5.0 | 48 h | [25][26] |
| A2780 | Ovarian Cancer | ~5.0 | 48 h | [11] |
| NCI-H929, et al. | Multiple Myeloma | 20.8 - 34.1 | Not Specified | [27] |
| PANC-1 | Pancreatic Cancer | Sensitive (Value not specified) | Not Specified | [14] |
| MIA PaCa-2 | Pancreatic Cancer | Sensitive (Value not specified) | Not Specified | [14] |
| H460 | Lung Cancer (wt p53) | Sensitive (Value not specified) | Not Specified | [22] |
| A549 | Lung Cancer (wt p53) | Sensitive (Value not specified) | Not Specified | [22] |
Table 2: Apoptosis Induction by 2-Methoxyestradiol
| Cell Line | Cancer Type | 2-ME Conc. (µM) | Exposure Time (h) | % Apoptotic Cells | Assay Method | Citation |
| H460 / A549 | Lung Cancer | Not Specified | Not Specified | 30 - 40% | TdT Staining | [22] |
| Pancreatic Lines | Pancreatic Cancer | 2.0 | 48 | 37 - 97% | TUNEL | [24] |
| SGC-7901 | Tumorigenic Breast | 0.4 | 48 | 36% (Early + Late) | Annexin V-FITC | [28] |
| Myeloma Lines | Multiple Myeloma | 1.0 - 16.0 | 12 - 48 | 9 - 33% | TUNEL | [27] |
Detailed Experimental Methodologies
Reproducible and standardized protocols are crucial for studying the effects of 2-ME. Below are methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, A2780) are maintained in appropriate media such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics.[26]
-
Hormone Depletion: To avoid interference from hormones in the serum, cells are often cultured in phenol (B47542) red-free medium with charcoal-stripped serum for at least 48 hours prior to treatment.[26]
-
2-ME Treatment: 2-Methoxyestradiol (dissolved in a vehicle like DMSO or ethanol) is added to the culture medium at desired concentrations for specified time periods (e.g., 24, 48, 72 hours).[11][26]
Cell Proliferation and Viability Assays
-
MTS Assay: Cells are seeded in 96-well plates and treated with 2-ME. After incubation, a tetrazolium compound (MTS) is added. Viable cells convert MTS into a formazan (B1609692) product, and the quantity of this product, measured by absorbance at 490 nm, is directly proportional to the number of living cells.[11][26]
-
Trypan Blue Exclusion: Cells are harvested and stained with trypan blue. Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue. The percentage of viable cells is determined by counting under a microscope.[27]
Apoptosis Detection and Quantification
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][28]
-
Cell Preparation: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: Cells are analyzed by a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[28]
-
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTP, which can be visualized by fluorescence microscopy or flow cytometry.[27]
-
Caspase Activity Assays: The activity of specific caspases (e.g., caspase-3, -8, -9) is measured using fluorometric or colorimetric kits. Cell lysates are incubated with a caspase-specific peptide substrate conjugated to a reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which is then quantified.[11]
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Probing: The membrane is incubated with primary antibodies specific to target proteins (e.g., Caspase-3, Bcl-2, DR5) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[11][16]
Conclusion
2-Methoxyestradiol is a promising anti-cancer agent that induces apoptosis through a robust and multi-pronged approach.[1] Its ability to disrupt microtubule function, trigger G2/M arrest, and activate both the intrinsic and extrinsic apoptotic pathways underscores its potential therapeutic value.[4][11][15] The ER-independent nature of its action broadens its applicability to a variety of tumors.[3] Further research, particularly clinical trials, has explored its efficacy, although development has been halted for now.[2][29] The detailed mechanisms and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to continue exploring the therapeutic potential of 2-ME and its analogues in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 7. apexbt.com [apexbt.com]
- 8. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cansa.org.za [cansa.org.za]
- 10. 2-Methoxyestradiol-induced phosphorylation of Bcl-2: uncoupling from JNK/SAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-methoxyestradiol induces caspase-independent, mitochondria-centered apoptosis in DS-sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Methoxyestradiol induces mitochondria dependent apoptotic signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. 2-methoxyestradiol mediates apoptosis through caspase-dependent and independent mechanisms in ovarian cancer cells but not in normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. 2-Methoxyestradiol, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Roles of p38- and c-jun NH2-terminal kinase-mediated pathways in 2-methoxyestradiol-induced p53 induction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-methoxyestradiol, an endogenous mammalian metabolite, radiosensitizes colon carcinoma cells through c-Jun NH2-terminal kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Methoxyestradiol induces p53-associated apoptosis of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of apoptosis in human lung cancer cells after wild-type p53 activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Superinduction of wild-type p53 protein after 2-methoxyestradiol treatment of Ad5p53-transduced cells induces tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [2-methoxyestradiol induces p53 independent apoptosis in pancratic carcinoma and inhibits growth of lung metastasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 27. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cansa.org.za [cansa.org.za]
- 29. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
basic research into Methoxyestradiol's estrogen receptor affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant attention for its potent anti-proliferative and anti-angiogenic properties. Unlike its parent compound, 2-ME2 exhibits a distinct pharmacological profile characterized by a significantly lower affinity for the classical estrogen receptors, ERα and ERβ. This technical guide provides an in-depth analysis of this compound's estrogen receptor affinity, detailing the quantitative binding data, the experimental methodologies used for its determination, and the downstream signaling pathways implicated in its biological activity.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound for estrogen receptors is markedly lower than that of estradiol. This has been quantified through various studies, with the key data summarized below.
| Compound | Receptor | Ki (nM) | Fold Lower Affinity than Estradiol | Reference |
| This compound (2-ME2) | ERα | 21 | 500 | [1] |
| This compound (2-ME2) | ERβ | 417 | 3200 | [1] |
| 17β-Estradiol | ERα | 0.04 | - | [2] |
| 17β-Estradiol | ERβ | - | - | |
| This compound (2-ME2) | ER (rat uterine cytosol) | ~100-300 | - | [2] |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Determining Estrogen Receptor Affinity
The quantitative data presented above are primarily derived from competitive radioligand binding assays. This technique is a robust method for determining the affinity of a compound for a receptor.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]estradiol) for binding to a specific receptor (e.g., ERα or ERβ).
Detailed Methodology:
-
Receptor Source: Purified recombinant human ERα and ERβ are commonly used. Alternatively, cytosol prepared from tissues rich in estrogen receptors, such as the rat uterus, can be utilized.[2][3]
-
Radioligand: A fixed concentration of a high-affinity radiolabeled estrogen, typically [3H]17β-estradiol, is used.[3]
-
Competitor: Increasing concentrations of the unlabeled test compound (this compound) are added to the reaction mixture.[3]
-
Incubation: The receptor, radioligand, and competitor are incubated together to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through filtration using glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways of this compound
This compound's biological effects are mediated through at least two distinct signaling pathways, which are concentration-dependent.
1. Low-Dose, ERα-Dependent Pathway: Upregulation of VEGF-A
At lower concentrations, this compound can act as an ERα agonist, leading to the upregulation of Vascular Endothelial Growth Factor A (VEGF-A), a key regulator of angiogenesis. This effect is blocked by pure estrogen antagonists.[4]
Caption: Low-dose this compound signaling via ERα.
2. High-Dose, ER-Independent Pathway: Microtubule Disruption and Apoptosis
At higher, pharmacologically relevant concentrations, this compound's primary mechanism of action is independent of classical estrogen receptors. It binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately apoptosis.[5][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 2-Methoxyestradiol exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An estrogen metabolite, 2-methoxyestradiol, disrupts cardiac microtubules and unmasks muscarinic inhibition of calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving Methoxyestradiol in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Methoxyestradiol (also known as 2-Methoxyestradiol (B1684026) or 2-ME2) stock and working solutions using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro research applications.
Introduction
2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that demonstrates potent antimitotic and antiangiogenic activities.[1] It is widely used in cancer research and cell biology to study microtubule dynamics, cell cycle arrest, and apoptosis.[2][3] A significant challenge in its experimental use is its poor aqueous solubility.[4][5] Therefore, an organic solvent such as DMSO is required to prepare concentrated stock solutions for subsequent dilution in aqueous cell culture media or buffers. This protocol outlines the standardized procedure for solubilizing, storing, and diluting 2-ME2 for experimental use.
Compound Data and Solubility
The following table summarizes the key physical and chemical properties of 2-Methoxyestradiol.
| Property | Data | Citations |
| Chemical Name | (8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [1] |
| Synonyms | 2-ME2, NSC 659853, Panzem | [6] |
| CAS Number | 362-07-2 | [1][2] |
| Molecular Formula | C₁₉H₂₆O₃ | [1][2][6] |
| Molecular Weight | 302.41 g/mol | [2] |
| Physical Appearance | Crystalline solid | [6] |
| Solubility in DMSO | ≥15.25 mg/mL; up to 250 mg/mL with sonication | [1][2] |
| Solubility in Ethanol | ~1-24.25 mg/mL | [1][6] |
| Aqueous Solubility | Insoluble / Sparingly soluble | [2][6] |
| Storage (Solid Powder) | Store at -20°C for up to 3 years | [2][6][7] |
| Storage (DMSO Stock) | Store in aliquots at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [2][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be conveniently diluted to various working concentrations.
Materials:
-
2-Methoxyestradiol powder (FW: 302.41 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Safety First: Handle the 2-ME2 powder in a chemical fume hood or a designated containment area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of 2-ME2 needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 302.41 g/mol x 1000 mg/g = 3.024 mg
-
-
Weigh Compound: Carefully weigh out 3.024 mg of 2-ME2 powder and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the 2-ME2 powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, you can facilitate the process by:
-
Sterilization (Optional): For cell culture applications, it is recommended to sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][8] Store the aliquots at -20°C or -80°C.[2]
Workflow for Preparing 2-ME2 Stock Solutiondot
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cansa.org.za [cansa.org.za]
- 4. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Inclusion complexes of 2-methoxyestradiol with dimethylated and permethylated β-cyclodextrins: models for cyclodextrin–steroid interaction [beilstein-journals.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. dbaitalia.it [dbaitalia.it]
Application Notes and Protocols for Methoxyestradiol Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyestradiol (2-ME2) is an endogenous metabolite of estradiol (B170435) that has demonstrated potent anti-tumor and anti-angiogenic properties in a variety of preclinical cancer models.[1][2] Unlike its parent compound, 2-ME2 has minimal interaction with estrogen receptors, and its anti-cancer effects are mediated through distinct mechanisms.[2] Primarily, 2-ME2 disrupts microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in rapidly dividing tumor cells.[3][4] Additionally, 2-ME2 inhibits the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway, a critical regulator of tumor adaptation to hypoxic environments, thereby suppressing angiogenesis and cell survival.[4][5][6]
These application notes provide a comprehensive overview of the administration of 2-ME2 in murine xenograft models, including detailed protocols, quantitative data from representative studies, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound in Murine Xenograft Models
The following tables summarize the quantitative data from various studies investigating the anti-tumor efficacy of 2-ME2 in different murine xenograft models.
| Cancer Type | Cell Line | Mouse Strain | 2-ME2 Dose and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Endometriosis | Endometrial Tissue | N/A | 10, 30, 100 mg/kg/day (oral gavage) | 4 weeks | 21%, 41%, 64% respectively | [7] |
| Breast Cancer | MDA-MB-435 | SCID mice | 75 mg/kg/day (oral) | Not Specified | Efficacy reported | [8] |
| Breast Cancer | MCF7 | nu/nu BALB/c mice | 50 mg/kg/day (i.p.) | Not Specified | Supported tumor growth | [8][9] |
| Barrett's Esophageal Adenocarcinoma | OE33 | Nude mice | 75 mg/kg/day (oral gavage) | 12 days | ~40% (compared to control) | [10] |
| Sarcoma | S-180 | Mus musculus | 0.1 mg/mouse (i.p.) | 5 days | Significant tumor regression | [11] |
| Breast Cancer | MMTV-PyVT (transgenic) | FVB/N | 100 mg/kg (oral gavage, 3x/week) | 28 days | Inhibited late-stage tumor growth | [12] |
| Cancer Type | Cell Line | Mouse Strain | 2-ME2 Dose and Administration | Key Molecular Effects | Reference |
| Endometriosis | Endometrial Tissue | N/A | 100 mg/kg/day (oral gavage) | Suppressed HIF-1α expression; Decreased VEGF, PGK, and Glut-1 mRNA | [7] |
| Glioma | 9L-V6R | Rats | 60, 600 mg/kg/day | 4-fold and 23-fold reduction in HIF-1 activity respectively | [3] |
Experimental Protocols
Preparation of 2-Methoxyestradiol (B1684026) for In Vivo Administration
Due to its poor aqueous solubility, 2-ME2 requires a suitable vehicle for effective in vivo administration.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sunflower oil (or other suitable vehicle like peanut oil or 0.5% carboxymethylcellulose)[8][12]
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (for injection) or gavage needles (for oral administration)
Protocol:
-
Dissolving 2-ME2: First, dissolve the 2-ME2 powder in a minimal amount of DMSO.
-
Vehicle Suspension: Add the dissolved 2-ME2 solution to the vehicle (e.g., sunflower oil) to achieve the final desired concentration. For instance, to prepare a 100 mg/kg dose for a 20g mouse (2mg/mouse) to be administered in 200 µL, the final concentration would be 10 mg/mL.
-
Homogenization: Vortex the suspension thoroughly before each administration to ensure a uniform mixture.
Murine Xenograft Model Establishment
This protocol outlines a general procedure for establishing subcutaneous xenografts. Specific cell numbers and matrices may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., nu/nu, SCID)
-
Sterile syringes and needles
Protocol:
-
Cell Preparation: Culture the desired cancer cells to 70-80% confluency. Harvest the cells using standard cell culture techniques (e.g., trypsinization).
-
Cell Counting and Resuspension: Wash the cells with sterile PBS and perform a cell count to determine the cell density. Centrifuge the cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (e.g., a 1:1 ratio) to the desired final cell concentration (e.g., 2.5 x 10^6 cells in 100 µL).[10] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Subcutaneous Injection: Anesthetize the mouse. Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Administration of 2-Methoxyestradiol
Routes of Administration:
-
Oral Gavage: This is a common and clinically relevant route of administration.[7][10][12]
-
Prepare the 2-ME2 suspension as described in Protocol 1.
-
Using a gavage needle of appropriate size for the mouse, carefully administer the desired volume of the 2-ME2 suspension directly into the stomach.
-
-
Intraperitoneal (i.p.) Injection:
-
Prepare the 2-ME2 suspension.
-
Inject the desired volume of the suspension into the peritoneal cavity of the mouse using a sterile syringe and needle.
-
Dosing and Schedule:
-
Dosing can range from 10 mg/kg to 150 mg/kg per day.[7][8][9]
-
Administration is typically performed daily or several times a week (e.g., 3 times a week).[12]
-
Treatment should commence once tumors have reached a palpable size.
Endpoint Analysis
Immunohistochemistry for Microvessel Density (an indicator of angiogenesis):
-
Tissue Processing: Excise tumors, fix them in formalin, and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tumors.
-
Staining: Perform immunohistochemical staining for an endothelial cell marker, such as CD31.
-
Quantification: Analyze the stained sections under a microscope to quantify the microvessel density.
Western Blot for HIF-1α and Target Genes:
-
Protein Extraction: Homogenize tumor tissue and extract total protein.
-
Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against HIF-1α, VEGF, and other target genes, followed by an appropriate secondary antibody.
-
Detection: Visualize the protein bands using a suitable detection method.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 7. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 2-methoxyestradiol is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Methoxyestradiol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic techniques for creating analogs of 2-Methoxyestradiol (2-ME2), a promising endogenous metabolite of estradiol (B170435) with potent anti-cancer properties. The following sections detail synthetic strategies, experimental protocols for key reactions and biological assays, quantitative data on the activity of various analogs, and diagrams of relevant signaling pathways.
Introduction to 2-Methoxyestradiol and its Analogs
2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of estradiol that exhibits significant anti-proliferative and anti-angiogenic activities with minimal estrogenic side effects.[1][2] Its mechanism of action primarily involves the disruption of microtubule polymerization and the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression.[3][4] These properties make 2-ME2 an attractive lead compound for the development of novel cancer therapeutics.
However, the clinical utility of 2-ME2 has been hampered by its poor oral bioavailability and rapid metabolism.[5] This has spurred the development of numerous 2-ME2 analogs with improved pharmacokinetic profiles and enhanced biological activity. Structural modifications have been explored on all rings of the estradiol scaffold, as well as at the C2 and C17 positions, to improve efficacy and metabolic stability.[1][2] This document outlines key synthetic methodologies for generating these valuable research compounds.
Synthetic Strategies for 2-Methoxyestradiol Analogs
The synthesis of 2-ME2 analogs can be broadly categorized based on the type of modification to the parent estradiol scaffold. Common strategies include:
-
Modifications at the C2 Position: This typically involves the introduction of various alkoxy groups to mimic or alter the methoxy (B1213986) group of 2-ME2. The Williamson ether synthesis is a common method for introducing these modifications.[6][7]
-
Modifications at the C3 and C17 Positions: The hydroxyl groups at C3 and C17 are frequent targets for modification to improve bioavailability and potency. Sulfamoylation of these hydroxyl groups has been shown to yield highly active analogs.[8]
-
Modifications of the Steroid Backbone: Alterations to the A, B, C, or D rings of the estradiol core have been explored to develop novel scaffolds with improved drug-like properties.[1][2]
Below are detailed protocols for the synthesis of representative 2-ME2 analogs and for key biological assays used to characterize their activity.
Experimental Protocols
Protocol 1: Synthesis of 2-Alkoxyestradiol Analogs via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of 2-alkoxyestradiol analogs starting from 2-hydroxyestradiol (B1664083), which can be synthesized from estradiol.
Materials:
-
2-Hydroxyestradiol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., ethyl iodide, propyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxyestradiol (1 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the 2-hydroxyestradiol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 2-alkoxyestradiol analog.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.[3][9][10]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
-
Test compounds (2-ME2 analogs) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle, e.g., DMSO)
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control (37 °C) and appropriate filters for the fluorescent reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI).
Procedure:
-
Reagent Preparation: On ice, reconstitute the lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 2 mg/mL). Prepare a master mix containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter in General Tubulin Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Assay Setup: Pre-warm the 96-well plate to 37 °C. Add 10 µL of the diluted test compounds or controls to the appropriate wells.
-
Initiation of Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin master mix to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 60-90 minutes.
-
Data Analysis: Subtract the background fluorescence (wells with buffer only). Plot the fluorescence intensity versus time for each concentration of the test compound. Determine the rate of polymerization (Vmax) and the steady-state polymer mass. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 3: Western Blot Analysis of HIF-1α Stabilization
This protocol is used to determine the effect of 2-ME2 analogs on the protein levels of HIF-1α in cultured cancer cells.[11][12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (2-ME2 analogs)
-
Positive control for hypoxia induction (e.g., CoCl₂ or deferoxamine)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the 2-ME2 analogs, a positive control, and a vehicle control for the desired time period (e.g., 4-8 hours).
-
Cell Lysis: To prevent HIF-1α degradation, perform all subsequent steps on ice. Wash the cells with ice-cold PBS and lyse them directly in the plate by adding ice-cold lysis buffer.
-
Protein Extraction: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100 °C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4 °C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity of selected 2-Methoxyestradiol analogs against various cancer cell lines. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.
Table 1: Anti-proliferative Activity of 2-Alkoxyestradiol Analogs
| Analog | Cell Line | IC50 (µM) | Reference |
| 2-Methoxyestradiol (2-ME2) | Multiple (14 cell lines) | 0.23 - 2.20 | [13] |
| Analog 883 | Multiple (14 cell lines) | 0.07 - 0.37 | [13] |
| Analog 900 | Multiple (14 cell lines) | 0.08 - 0.74 | [13] |
| 2-Methoxymethyl estradiol | MCF-7 (Breast) | More effective than 2-ME2 in intact cells | [8] |
| 2-(2',2',2'-trifluoroethoxy)-6-oximinoestradiol | Human Cancer Cell Cultures | Potent | [14] |
| 2-ethoxy-6-oximinoestradiol | Human Cancer Cell Cultures | Potent | [14] |
Table 2: Anti-proliferative Activity of Sulfamoylated 2-Methoxyestradiol Analogs
| Analog | Cell Line | GI50 (µM) | Reference |
| 2-methoxyestradiol-3,17-O,O-bissulfamate (STX140) | MCF-7 (Breast) | 0.52 | [15] |
| 2-difluoromethoxyestradiol-3,17-O,O-bissulfamate | MCF-7 (Breast) | 0.28 | [15] |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for 2-alkoxyestradiol analogs.
Caption: Mechanism of tubulin polymerization inhibition.
Caption: HIF-1α signaling pathway and its inhibition.
References
- 1. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 4. In Vitro Tubulin Polymerization Assays [bio-protocol.org]
- 5. selectscience.net [selectscience.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. maxanim.com [maxanim.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols: 2-Methoxyestradiol (2-ME2) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Methoxyestradiol (B1684026) (2-ME2) is an endogenous metabolite of 17β-estradiol with potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties observed in a wide range of cancer cell lines.[1][2][3] Unlike its parent molecule, 2-ME2's anti-cancer effects are primarily independent of estrogen receptors, making it a subject of significant interest in cancer research and drug development.[3][4][5] Its multifaceted mechanism of action, which includes disruption of microtubule dynamics, induction of cell cycle arrest, and inhibition of key survival pathways, positions it as a promising candidate for further investigation.[6][7][8][9]
These application notes provide a comprehensive overview of the use of 2-ME2 in cell culture, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanisms of Action
2-ME2 exerts its anti-tumor effects through several interconnected mechanisms:
-
Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization and suppressing microtubule dynamics.[6][7][10][11] This disruption of the microtubule network leads to mitotic arrest.
-
Cell Cycle Arrest: By interfering with microtubule function, 2-ME2 causes cells to arrest in the G2/M phase of the cell cycle.[2][4][12][13][14] This arrest prevents cell division and can subsequently trigger apoptosis.
-
Induction of Apoptosis: 2-ME2 induces programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8][15][16] This involves the activation of caspases, such as caspase-3, -8, and -9, and the release of cytochrome c from the mitochondria.[1][12][16][17] The expression of pro-apoptotic proteins like Bax is increased, while anti-apoptotic proteins like Bcl-2 are downregulated.[4][15]
-
Inhibition of HIF-1α: 2-ME2 inhibits the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that allows tumor cells to adapt and survive in hypoxic environments.[8][18][19][20][21] By downregulating HIF-1α, 2-ME2 can suppress angiogenesis and tumor growth.[20][21] The inhibition of HIF-1α by 2-ME2 is thought to occur at the level of protein translation.[22]
-
Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by 2-ME2 is also linked to the generation of reactive oxygen species within the cancer cells.[8][16]
Data Presentation
Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 2-ME2 in various cancer cell lines. It is important to note that experimental conditions, such as incubation time, can influence these values.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 1.5 | Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | 1.1 | Not Specified |
| MDA-MB-435 | Breast Carcinoma | 1.38 | 48 |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | Not Specified |
| HONE-1 | Nasopharyngeal Carcinoma | Induces G2/M arrest at 1 µM and apoptosis at 10 µM | Not Specified |
| CEM | Acute T Lymphoblastic Leukemia | Time and dose-dependent suppression | Not Specified |
| LTED | Long-Term Estrogen-Deprived Breast Cancer | 0.93 | 48 |
Note: The IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[3][6][23][24]
Mandatory Visualizations
Caption: Signaling Pathway of 2-Methoxyestradiol (2-ME2) in Cancer Cells.
Caption: Experimental Workflow for Investigating 2-ME2 Effects.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol is for determining the effect of 2-ME2 on cell viability using a colorimetric MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Methoxyestradiol (2-ME2) stock solution (in DMSO or ethanol)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
2-ME2 Treatment:
-
Prepare serial dilutions of 2-ME2 in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 20 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest 2-ME2 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2-ME2 or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the absorbance of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the 2-ME2 concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
2-Methoxyestradiol (2-ME2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 2-ME2 (e.g., based on IC50 values) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are live cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
2-Methoxyestradiol (2-ME2)
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with 2-ME2 and a vehicle control for the desired time.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol provides a general method for analyzing the expression of specific proteins (e.g., caspases, Bcl-2 family proteins, HIF-1α) following 2-ME2 treatment.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
2-Methoxyestradiol (2-ME2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with 2-ME2 as required.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Apply ECL reagents to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2-methoxyestradiol induces apoptosis and cell cycle arrest in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 10. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. The effect of 2-methoxyestradiol, a HIF-1α inhibitor, in global cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
Practical Guide to Methoxyestradiol (2-ME2) Use in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol with potent anti-proliferative, anti-angiogenic, and anti-inflammatory properties.[1][2][3] Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, and its biological effects are largely independent of these receptors.[1][4] This makes it an attractive compound for investigation in various therapeutic areas, particularly in oncology.
Mechanism of Action:
2-ME2's primary mechanism of action involves the disruption of microtubule dynamics.[2][5][6] By binding to tubulin, it inhibits microtubule polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6][7][8]
Furthermore, 2-ME2 has been shown to be a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][5][9] HIF-1α is a key transcription factor that is often overexpressed in tumors and plays a crucial role in angiogenesis and tumor survival.[5][9] By downregulating HIF-1α, 2-ME2 can inhibit the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[2][5]
Apoptosis induction by 2-ME2 is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][9][10] It has been shown to upregulate the expression of Death Receptor 5 (DR5), rendering cells more susceptible to apoptosis.[11] The activation of caspases, including caspase-3, -8, and -9, is a key feature of 2-ME2-induced apoptosis.[4][8][12]
Applications in the Laboratory:
In a laboratory setting, 2-ME2 is a valuable tool for studying:
-
Cancer Biology: Investigating the effects of microtubule disruption, anti-angiogenesis, and apoptosis induction in various cancer cell lines.
-
Cell Cycle Regulation: As an agent to synchronize cells at the G2/M phase for cell cycle studies.
-
Angiogenesis Research: To study the inhibition of new blood vessel formation in in vitro and in vivo models.
-
Inflammation Research: To explore its anti-inflammatory effects in relevant cellular and animal models.[3][13]
Quantitative Data
The following tables summarize the effective concentrations of this compound in various cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| MDA-MB-435 | Breast Carcinoma | 1.38 | 48 | SRB Assay |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | 48 | SRB Assay |
| MCF-7 | Breast Carcinoma | 52 | Not Specified | Not Specified |
| MDA-MB-231 | Breast Carcinoma | 0.5 | 48 | Cell Counts |
| Lewis Lung Carcinoma | Lung Carcinoma | 3 | 48 | Cell Counts |
Data compiled from multiple sources.[14][15][16]
Table 2: Effective Concentrations of this compound for Various Biological Effects
| Biological Effect | Cell Line/System | Effective Concentration |
| Inhibition of BPAEC migration | Bovine Pulmonary Artery Endothelial Cells | IC50: 0.71 ± 0.11 µM |
| Microtubule Depolymerization | Rat Aortic Smooth Muscle A-10 Cells | EC50: 7.5 µM |
| Apoptosis Induction | Ovarian Cancer Cells (A2780) | 5 µM |
| G2/M Cell Cycle Arrest | Nasopharyngeal Carcinoma Cells (HONE-1) | 1 µM (reversible), 10 µM (irreversible) |
Data compiled from multiple sources.[4][7][14]
Experimental Protocols
Cell Viability and Proliferation Assays
a) Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with various concentrations of 2-ME2 for the desired duration (e.g., 48 hours).
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with 1% acetic acid to remove the TCA.
-
Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates again.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.[3][17]
b) BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, BrdU, into the DNA of proliferating cells.
Materials:
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Protocol:
-
Plate cells in a 96-well plate and treat with 2-ME2 as required.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.[10]
-
Remove the labeling solution and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[6][18]
-
Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add TMB substrate. Incubate for 15-30 minutes, or until color develops.
-
Add Stop Solution to each well.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in your cells by treating with 2-ME2.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[19][20]
b) Cell Death Detection ELISA
This assay quantitatively measures the cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) characteristic of apoptosis.
Materials:
-
Cell Death Detection ELISA kit (contains anti-histone-biotin and anti-DNA-POD antibodies, and other reagents)
-
Microplate reader
Protocol:
-
Prepare cell lysates from both control and 2-ME2-treated cells according to the kit manufacturer's instructions.
-
Add the prepared cell lysates to the streptavidin-coated microplate.
-
Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound components.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Measure the absorbance at 405 nm.[21]
c) Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, using a fluorogenic or colorimetric substrate.
Materials:
-
Caspase-3/7 Glo Assay System (or similar)
-
Luminometer or fluorometer
Protocol:
-
Plate cells in a 96-well plate and treat with 2-ME2.
-
Equilibrate the plate and the Caspase-Glo reagent to room temperature.
-
Add 100 µL of Caspase-Glo reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.[1][7][11][12][22]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells treated with 2-ME2.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
Western Blotting for Key Signaling Proteins
This technique is used to detect and quantify specific proteins, such as HIF-1α, tubulin, and apoptosis-related proteins, in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-α-tubulin, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse 2-ME2-treated and control cells in ice-cold lysis buffer. For HIF-1α, it is recommended to lyse cells directly in Laemmli sample buffer to prevent degradation.[25]
-
Determine protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound (2-ME2) Signaling Pathways.
Caption: General Experimental Workflow for 2-ME2 Studies.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. 2-Methoxyestradiol | Microtubule | HIF | TargetMol [targetmol.com]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. An ELISA for detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Developing Methoxyestradiol-Loaded Nanocarriers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxyestradiol (2-ME), an endogenous metabolite of estradiol, has demonstrated significant potential as a therapeutic agent with anti-cancer, anti-angiogenic, and anti-inflammatory properties.[1][2][3][4][5] Its mechanism of action involves the disruption of microtubule formation, induction of apoptosis, and inhibition of hypoxia-inducible factor 1-alpha (HIF-1α).[1][2] Despite its promising therapeutic profile, the clinical translation of 2-ME has been significantly hindered by its poor aqueous solubility and extensive first-pass metabolism, leading to low oral bioavailability of approximately 1-2%.[1][3][5][6]
Nanocarrier-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and bioavailability of 2-ME.[7][8][9] Various types of nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and micelles, have been explored for the delivery of 2-ME, demonstrating improved therapeutic efficacy in preclinical models.[10][11][12][13]
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of this compound-loaded nanocarriers.
This compound Signaling Pathways
2-ME exerts its therapeutic effects through multiple signaling pathways, primarily leading to apoptosis and inhibition of angiogenesis.
Apoptosis Induction Pathway
2-ME induces apoptosis through both the extrinsic and intrinsic pathways. It upregulates the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and the extrinsic apoptosis pathway.[1][14] This is followed by the activation of caspase-9 and caspase-3.[1][14] The process is also linked to the generation of reactive oxygen species (ROS) and the involvement of JNK signaling.
References
- 1. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic promises of 2-methoxyestradiol and its drug disposition challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 5. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Nanocarrier-based systems for targeted and site specific therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Smart nanocarrier-based drug delivery systems for cancer therapy and toxicity studies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylated Polymeric Nanoparticles Loaded with 2-Methoxyestradiol for the Treatment of Uterine Leiomyoma in a Patient-Derived Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and cytotoxicity of 2-methoxyestradiol-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation, characterization and in vivo evaluation of 2-methoxyestradiol-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating the Effects of Methoxyestradiol on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that has demonstrated potent anti-proliferative and anti-angiogenic properties in a variety of cancer models.[1] Its mechanism of action is largely attributed to its interaction with the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. 2-ME2 binds to the colchicine (B1669291) site on β-tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics.[2][3] This disruption leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and induction of apoptosis.[4][5][6]
These application notes provide a comprehensive guide for researchers studying the effects of this compound on tubulin polymerization. Detailed protocols for key in vitro and cell-based assays are provided, along with representative data and visualizations to facilitate experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | [1] |
| MCF-7 | Breast Adenocarcinoma | Not specified, but effective | [7] |
| HeLaS3 | Cervical Cancer | Not specified, but effective | [4] |
| LNCaP | Prostate Cancer | Not specified, but effective | [6] |
| DU 145 | Prostate Cancer | Not specified, but effective | [6] |
| PC-3 | Prostate Cancer | Not specified, but effective | [6] |
| CEM | T-cell Acute Lymphoblastic Leukemia | Not specified, but effective | [5] |
Table 2: Quantitative Effects of this compound on Tubulin Polymerization and Microtubule Dynamics
| Parameter | Concentration | Effect | Citation |
| Inhibition of in vitro tubulin polymerization | 5-100 µM | Concentration-dependent inhibition | [8] |
| Maximal inhibition of in vitro tubulin polymerization | 200 µM | ~60% inhibition | [8] |
| Microtubule polymer mass reduction (in the presence of MAPs) | 500 µM | ~13% reduction | [8] |
| Mean microtubule growth rate reduction (in vitro) | 4 µM | 17% reduction | [8] |
| Microtubule dynamicity reduction (in vitro) | 4 µM | 27% reduction | [8] |
| Mitotic arrest in MCF7 cells (IC50) | 1.2 µM | - | [8] |
| Inhibition of colchicine binding (Ki) | 22 µM | Competitive inhibition | [2][3] |
Signaling and Experimental Workflow Diagrams
References
- 1. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and G2/M arrest by 2-methoxyestradiol in human cervical cancer HeLaS3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol induces G2/M arrest and apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methoxyestradiol in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate and sensitive quantification of 2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of estradiol, in human serum samples. The protocols outlined below are essential for research in oncology, angiogenesis, and reproductive endocrinology.
Introduction
2-Methoxyestradiol (2-ME) is a naturally occurring metabolite of 17β-estradiol with potent anti-angiogenic and anti-tumor properties.[1][2][3] Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, 2-ME has been shown to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[1] Given its therapeutic potential, accurate quantification of 2-ME in serum is crucial for pharmacokinetic studies, clinical trial monitoring, and understanding its physiological and pathological roles.
This document details three widely used methods for 2-ME quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of 2-Methoxyestradiol
The primary anti-tumor and anti-angiogenic effects of 2-Methoxyestradiol are mediated through its interaction with microtubules and the hypoxia signaling pathway.
Figure 1: Simplified signaling pathway of 2-Methoxyestradiol. 2-ME inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. It also inhibits HIF-1α, reducing the expression of pro-angiogenic factors like VEGF.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different analytical methods used for 2-Methoxyestradiol quantification in serum.
| Method | Analyte | Sample Volume | Extraction Method | Derivatization | Linearity Range | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Accuracy (%) | Precision (RSD/CV%) | Reference |
| LC-MS/MS | 2-Methoxyestradiol | 0.3 mL | Liquid-Liquid Extraction (Ethyl Acetate) | None | 1 - 100 ng/mL | LLOQ: 1 ng/mL | 105 - 108 | 3.62 - 5.68 | [5][6] |
| LC-MS/MS | 2-Methoxyestradiol | 200 µL | Liquid-Liquid Extraction (Hexane:Ethyl Acetate) | Dansyl Chloride | 2 - 1000 pg/mL | LLOQ: 2 pg/mL | Not Reported | <10 | [7] |
| LC-MS/MS with Derivatization | 2-Methoxyestradiol | Not Specified | Not Specified | MPDNP-F | Not Reported | LLOQ: 2.5 pg/mL | Not Reported | Not Reported | [7] |
| GC-MS/MS | 2-Methoxyestradiol | Not Specified | Solid-Phase Extraction | Trifluoroacetic Anhydride (B1165640) | 0.1 - 10 ng/mL | LOD: 5.5 pg/mL | 99.9 - 104.5 | Not Reported | [8][9] |
| ELISA | 2-Methoxyestradiol | 50 µL | Direct or with Extraction | N/A | Varies by kit | Varies by kit | Not Reported | Not Reported | [10][11] |
Experimental Protocols
Protocol 1: Quantification of 2-Methoxyestradiol by LC-MS/MS
This protocol is based on a validated method for the determination of 2-ME in human plasma.[5][6]
1. Materials and Reagents
-
2-Methoxyestradiol (analytical standard)
-
2-Methoxyestradiol-d5 (internal standard)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Human serum samples
-
Zorbax Eclipse C18 column (2.1 x 50 mm, 5 µm) or equivalent
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.3 mL of serum sample into a microcentrifuge tube.
-
Spike the sample with the internal standard, 2-Methoxyestradiol-d5.
-
Add 1 mL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Figure 2: Workflow for LC-MS/MS quantification of 2-Methoxyestradiol.
3. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)
-
Mobile Phase: Gradient elution with methanol and water
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
4. Calibration and Quantification
-
Prepare calibration standards in a blank serum matrix.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of 2-ME in the samples from the calibration curve.
Protocol 2: Quantification of 2-Methoxyestradiol by GC-MS/MS
This protocol is based on a sensitive method for the quantification of 2-ME in plasma.[8][9]
1. Materials and Reagents
-
2-Methoxyestradiol (analytical standard)
-
Internal standard (e.g., deuterated 2-ME)
-
Trifluoroacetic anhydride (TFAA) for derivatization
-
Solvents for extraction and reconstitution (e.g., hexane, ethyl acetate)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Protein Precipitation: Precipitate proteins in the plasma sample.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge.
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte.
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Add trifluoroacetic anhydride and incubate to form the derivative.
-
Evaporate the derivatizing agent and reconstitute in a suitable solvent for GC injection.
-
Figure 3: Workflow for GC-MS/MS quantification of 2-Methoxyestradiol.
3. GC-MS/MS Conditions
-
GC System: Agilent 7890A or equivalent with a PTV injector
-
Column: HP-5MS or equivalent
-
Injection: Large volume injection (10 µL) in solvent split mode[8][9]
-
Mass Spectrometer: Ion trap or triple quadrupole mass spectrometer
-
Ionization: Electron Ionization (EI)
-
Detection: Product Ion Scan or MRM mode
4. Calibration and Quantification
-
Prepare calibration standards in a blank serum matrix and process them through the entire sample preparation procedure.
-
Construct a calibration curve and determine the concentration of 2-ME in the samples.
Protocol 3: Quantification of 2-Methoxyestradiol by ELISA
This protocol provides a general procedure for a competitive ELISA. Specific details may vary depending on the commercial kit used.[10][11]
1. Materials and Reagents
-
2-Methoxyestradiol ELISA kit (containing pre-coated microplate, standards, biotin-labeled 2-ME, HRP-streptavidin conjugate, TMB substrate, and stop solution)
-
Wash buffer
-
Serum samples
2. Assay Procedure
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of Biotin-labeled 2-ME to each well.
-
Gently tap the plate to mix and incubate for 45 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-Streptavidin conjugate (SABC) working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
Figure 4: General workflow for a competitive ELISA for 2-Methoxyestradiol.
3. Calculation
-
The concentration of 2-ME is inversely proportional to the absorbance.
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of 2-ME in the samples from the standard curve.
Conclusion
The choice of method for quantifying 2-Methoxyestradiol in serum depends on the required sensitivity, specificity, and throughput. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for clinical and research applications. GC-MS/MS provides a viable alternative, especially with derivatization to enhance sensitivity. ELISA is a high-throughput method suitable for screening large numbers of samples, though it may have lower specificity compared to mass spectrometry-based methods. The detailed protocols and comparative data presented in these application notes will aid researchers in selecting and implementing the most appropriate method for their specific needs.
References
- 1. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol--biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of GC-MS/MS method with programmable temperature vaporization large volume injection for monitoring of 17β-estradiol and 2-methoxyestradiol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Methoxyestradiol Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyestradiol (2-ME2) is an endogenous metabolite of estradiol (B170435) with potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties.[1][2][3][4][5][6] Unlike its parent molecule, 2-ME2 exhibits minimal binding to estrogen receptors, and its anticancer effects are mediated through distinct mechanisms, primarily by inhibiting microtubule polymerization.[2][5][7] These characteristics make it a subject of significant interest in oncology research.
These application notes provide a comprehensive guide for designing and conducting dose-response studies with this compound, covering both in vitro and in vivo experimental models. The protocols and data presentation formats are intended to assist researchers in obtaining robust and reproducible results for the evaluation of 2-ME2's therapeutic potential.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism of action. A primary target of 2-ME2 is the tubulin protein. By binding to the colchicine (B1669291) site on tubulin, 2-ME2 disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[7][8] This disruption of the cytoskeleton also contributes to its anti-angiogenic effects by inhibiting endothelial cell proliferation and migration.[6][9][10]
Furthermore, 2-ME2 has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[3][11][12] It can upregulate the expression of death receptor 5 (DR5), sensitizing cells to apoptosis-inducing ligands.[13] Additionally, 2-ME2 can induce the production of reactive oxygen species (ROS) and activate c-Jun NH2-terminal kinase (JNK) signaling, further contributing to programmed cell death.[12][14] Another key aspect of its anti-angiogenic activity is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in angiogenesis.[3]
Key Signaling Pathways
Data Presentation: In Vitro Dose-Response
Quantitative data from in vitro experiments should be organized into clear and concise tables to facilitate comparison of 2-ME2's effects across different cell lines and assays.
Table 1: Anti-Proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 1.38 | [15] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [15] |
| MCF7 | Breast Cancer | 1.2 (for mitotic arrest) | [8] |
Table 2: Apoptosis Induction by this compound in A2780 Ovarian Cancer Cells (48 hours)
| 2-ME2 Concentration (µM) | % Cytotoxicity (relative to control) |
| 0 | 0 |
| 1 | ~15% |
| 2.5 | ~30% |
| 5 | ~55% |
| 10 | ~70% |
| Data adapted from Figure 2A in reference[11]. |
Experimental Protocols
In Vitro Experimental Workflow
Protocol 1: In Vitro Cell Viability/Proliferation Assay (MTS/CCK-8)
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Selected cancer cell lines (e.g., MDA-MB-435, SK-OV-3, A2780)
-
Complete cell culture medium
-
This compound (2-ME2) stock solution (in DMSO or ethanol)
-
96-well cell culture plates
-
MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
This compound Preparation: Prepare a serial dilution of 2-ME2 in complete medium. A suggested starting range is 0.1 µM to 100 µM. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared 2-ME2 dilutions. Include vehicle control wells (medium with solvent only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/CCK-8 Assay: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: In Vitro Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound in a dose-dependent manner.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound (2-ME2) stock solution
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of 2-ME2 concentrations as described in Protocol 1.
-
Cell Harvesting: After the desired incubation period (e.g., 48 hours), collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Experimental Workflow
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the dose-dependent anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation (e.g., OE33)
-
Matrigel
-
This compound (2-ME2) formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[16]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer 2-ME2 orally (e.g., by gavage) at various doses (e.g., 60 mg/kg/day and 600 mg/kg/day) daily.[15] The control group receives the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) twice weekly. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined size limit or at the end of the study period.
-
Tissue Collection: Excise the tumors and weigh them. Collect other relevant tissues for further analysis.
-
Ex Vivo Analysis: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) on tumor sections.
Data Presentation: In Vivo Dose-Response
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Rat 9L-V6R Gliosarcoma Model
| Treatment Group | Dose | Mean Tumor Volume Reduction | HIF-1 Activity Reduction |
| Vehicle Control | - | - | - |
| This compound | 60 mg/kg/day | 4-fold | Significant |
| This compound | 600 mg/kg/day | 23-fold | Significant |
| Data adapted from reference[15]. |
Concluding Remarks
The protocols and guidelines presented here offer a framework for conducting thorough dose-response studies of this compound. It is crucial to note that the optimal experimental conditions, including cell lines, drug concentrations, and treatment durations, may vary and should be optimized for each specific research question. Due to the poor oral bioavailability of 2-ME2, researchers should also consider using newer formulations or analogs in their in vivo studies.[1][17] Careful experimental design and data analysis will contribute to a better understanding of the therapeutic potential of this compound in cancer treatment.
References
- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol--biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate - ProQuest [proquest.com]
- 11. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application of Methoxyestradiol in Prostate Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent in preclinical and clinical research, particularly in the context of prostate cancer. Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity and instead possesses potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties.[1][2][3] These characteristics make it an attractive candidate for the treatment of both androgen-dependent and castration-resistant prostate cancer. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the investigation of 2-ME2's therapeutic potential in prostate cancer.
Mechanism of Action
2-Methoxyestradiol (B1684026) exerts its anti-cancer effects in prostate cancer through a multi-faceted mechanism of action, primarily by disrupting microtubule dynamics and modulating key signaling pathways that control cell cycle progression and apoptosis.
1. Microtubule Disruption and Mitotic Arrest:
2-ME2 binds to the colchicine-binding site on tubulin, leading to the suppression of microtubule dynamics.[4][5] This interference with microtubule function disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][6][7][8] This mitotic arrest is a critical initiating event that can subsequently trigger apoptosis.
2. Induction of Apoptosis:
Following G2/M arrest, 2-ME2 triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: 2-ME2 can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[9]
-
Activation of Caspases: The apoptotic cascade is executed by caspases. 2-ME2 treatment leads to the activation of key executioner caspases, such as caspase-3.[1][6]
-
JNK Pathway Activation: 2-ME2 can activate the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[10]
3. Inhibition of HIF-1α:
In the hypoxic tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) plays a crucial role in promoting tumor survival, angiogenesis, and resistance to therapy. 2-ME2 has been shown to inhibit HIF-1α activity, thereby counteracting these pro-tumorigenic effects.[11][12]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various human prostate cancer cell lines. These values can serve as a starting point for designing in vitro experiments.
| Cell Line | Androgen Sensitivity | IC50 of this compound (µM) | Reference |
| PC-3 | Androgen Independent | 18.75 - 54.41 | [13] |
| DU145 | Androgen Independent | Not explicitly quantified in the provided results. | |
| LNCaP | Androgen Sensitive | Not explicitly quantified in the provided results, but described as a powerful growth inhibitor. | [6][7] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on prostate cancer cells.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cells (e.g., PC-3, DU145, LNCaP)
-
Complete culture medium
-
This compound (2-ME2)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight.[14]
-
Treatment: Treat the cells with various concentrations of 2-ME2 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[9][16]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cells
-
This compound (2-ME2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat prostate cancer cells with the desired concentrations of 2-ME2 for the appropriate duration.
-
Cell Harvesting: Gently harvest the cells (including floating cells) and wash them twice with cold PBS.[4]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Prostate cancer cells
-
This compound (2-ME2)
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with 2-ME2, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.[19]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.[19]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[19]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis of Apoptotic Proteins (Bax and Bcl-2)
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Materials:
-
Treated and untreated prostate cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[20]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[20]
-
Analysis: Perform densitometric analysis to quantify the band intensities and determine the Bax/Bcl-2 ratio.[21]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound in prostate cancer cells.
Conclusion
This compound represents a compelling therapeutic candidate for prostate cancer due to its well-documented anti-proliferative and pro-apoptotic activities. The protocols and data presented in this document provide a solid foundation for researchers to further explore the mechanisms of action and therapeutic efficacy of 2-ME2 in various prostate cancer models. A thorough understanding of its molecular targets and signaling pathways will be crucial for its successful translation into clinical practice.
References
- 1. Mechanisms for 2-methoxyestradiol-induced apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. 2-methoxyestradiol blocks cell-cycle progression at G(2)/M phase and inhibits growth of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol induces G2/M arrest and apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Modulation of cell-cycle regulatory signaling network by 2-methoxyestradiol in prostate cancer cells is mediated through multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Combination of Quercetin and 2-Methoxyestradiol Enhances Inhibition of Human Prostate Cancer LNCaP and PC-3 Cells Xenograft Tumor Growth | PLOS One [journals.plos.org]
- 13. Development and In Vitro Evaluation of 2-Methoxyestradiol Loaded Polymeric Micelles for Enhancing Anticancer Activities in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Methoxyestradiol in Combination Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest in oncology research due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties.[1][2][3] Unlike its parent molecule, 2-ME2 exhibits minimal estrogenic activity and its anticancer effects are mediated through estrogen receptor-independent mechanisms.[4][5] Preclinical and clinical studies have explored the utility of 2-ME2 as a standalone agent and, more promisingly, in combination with various conventional chemotherapy drugs. These combinations often result in synergistic or additive anti-tumor effects, potentially allowing for reduced dosages of cytotoxic agents and mitigating toxicity.[6][7][8]
This document provides detailed application notes and protocols for utilizing this compound in combination with other chemotherapy agents in a research setting. It summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Mechanisms of Action and Rationale for Combination Therapy
2-ME2 exerts its anti-cancer effects through a multi-faceted mechanism of action, making it an attractive candidate for combination therapies.[9] Key mechanisms include:
-
Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[4][10] This provides a strong rationale for combining it with other microtubule-targeting agents like taxanes.[7][11]
-
Anti-Angiogenic Effects: 2-ME2 inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis.[12][13] It achieves this by inducing apoptosis in endothelial cells and downregulating key pro-angiogenic factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[10][13][14] This supports its combination with other anti-angiogenic therapies.
-
Induction of Apoptosis: 2-ME2 triggers programmed cell death in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1][15]
The synergistic potential of 2-ME2 with other chemotherapeutic agents stems from its ability to target complementary pathways, sensitize cancer cells to the effects of other drugs, and potentially overcome drug resistance.[1][16]
Data Presentation: Efficacy of this compound Combination Therapies
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in combination with various chemotherapy agents across different cancer types.
Table 1: In Vitro Synergistic Effects of this compound Combinations
| Cancer Type | Combination Agent | Cell Line(s) | Key Finding(s) | Reference(s) |
| Breast Cancer | Paclitaxel (B517696) (Taxane) | MCF-7, MDA-MB-231, SUM149 | 2-ME2 significantly reduced the IC50 of paclitaxel by 28-44%. The combination led to a significant increase in misaligned metaphases and multipolar spindle formation. | [6][11] |
| Breast Cancer | Vinorelbine (Microtubule inhibitor) | MCF-7, T-47D, MDA-MB-435s, MDA-MB-231 | Synergistic anticancer effects were observed, particularly at lower drug concentrations. | [7] |
| Breast Cancer | Doxorubicin (B1662922) | Doxorubicin-resistant MCF-7 | 2-ME2 increased the sensitivity of resistant cells to doxorubicin by enhancing apoptosis and G1 cell cycle arrest. | [16] |
| Prostate Cancer | Docetaxel (B913) (Taxane) | Androgen-independent prostate cancer cells | Low-dose combination of 2-ME2 (0.5-1 µM) and docetaxel (0.05-0.1 nM) was more effective at inhibiting cell growth, inducing G2/M arrest, and promoting apoptosis than single agents. | [17] |
| Ovarian Cancer | Carboplatin (Platinum agent) | Ovarian cancer cell lines | A significant additive inhibitory effect on proliferation was observed at lower concentrations of carboplatin. | [8][18] |
| Ovarian Cancer | Epirubicin (Anthracycline) | Ovarian cancer cell lines | A significant additive inhibitory effect on proliferation was observed at lower concentrations of epirubicin. | [8][18] |
| Pancreatic Cancer | Gemcitabine (B846) | AsPC-1, MiaPaCa-2 | Additive growth inhibition through induction of apoptosis and cell cycle arrest. | [19] |
| Colon Cancer | 5-Fluorouracil | CT-26 | The combination of 2-ME2 and 5-FU enhanced the antitumor effectiveness compared to either agent alone. | [20] |
| Melanoma | Ferulic Acid | A375 | The combination inhibited cell viability and was associated with a reduction in Hsp60 and Hsp90 levels. | [21] |
Table 2: In Vivo Efficacy of this compound Combinations
| Cancer Type | Combination Agent | Animal Model | Key Finding(s) | Reference(s) |
| Breast Cancer | Paclitaxel or Vinorelbine | Athymic nude mice with MDA-MB-231 xenografts | Oral administration of 2-ME2 (30 mg/kg) markedly enhanced the anti-tumor activity of both paclitaxel and vinorelbine. | [7] |
| Prostate Cancer | Docetaxel | FG/Tag transgenic mouse model of AI-PC | The combination increased apoptosis and reduced primary prostate tumor weights more effectively than single agents. | [17] |
| Pancreatic Cancer | Gemcitabine | Nude mice with AsPC-1 xenografts | 2-ME2 (2 mg/animal/day) alone resulted in 63% growth inhibition. Combination with gemcitabine (75 mg/kg) led to 83% growth inhibition, but with significant toxicity. | [19] |
| Colon Cancer | 5-Fluorouracil | BALB/c mice with CT-26 tumors | Combination of 2-ME2 (50-200 mg/kg) and 5-FU (30 mg/kg) resulted in a greater reduction in tumor volume compared to single agents. | |
| Carcinoid Tumors | Bevacizumab (Anti-angiogenic) | Human patients (Phase II trial) | The combination was well-tolerated and resulted in a median progression-free survival of 11.3 months, with 68% of evaluable patients showing some tumor reduction. |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments to assess the efficacy of this compound in combination with other chemotherapy agents. These should be adapted based on the specific cell lines, animal models, and combination agents being investigated.
In Vitro Combination Cytotoxicity Assay
Objective: To determine the synergistic, additive, or antagonistic effect of 2-ME2 in combination with another chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (2-ME2) stock solution (in DMSO or ethanol)
-
Chemotherapeutic agent of interest stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[22]
-
Drug Preparation: Prepare serial dilutions of 2-ME2 and the combination agent in complete culture medium.
-
Treatment: Treat the cells with:
-
2-ME2 alone at various concentrations.
-
The combination agent alone at various concentrations.
-
A combination of 2-ME2 and the other agent at various concentration ratios.
-
Include vehicle control wells (medium with the highest concentration of DMSO or ethanol (B145695) used).
-
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.[23]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each agent alone and in combination.
-
Use the Combination Index (CI) method of Chou and Talalay to determine the nature of the interaction (synergism: CI < 1, additivity: CI = 1, antagonism: CI > 1).
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of 2-ME2 in combination with another chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound (formulated for oral gavage or intraperitoneal injection)
-
Chemotherapeutic agent of interest (formulated for appropriate administration route)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells into the flank of each mouse.[20]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=5-10 mice per group):
-
Vehicle control
-
2-ME2 alone
-
Combination agent alone
-
Combination of 2-ME2 and the other agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, 2-ME2 can be administered daily by oral gavage, while other agents might be given intraperitoneally or intravenously on a different schedule.[7][19][20]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.
-
Data Analysis:
-
Compare the mean tumor volumes between the treatment groups.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Analyze changes in body weight as an indicator of toxicity.
-
Excised tumors can be used for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers, and microvessel density (CD31).[24]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for evaluating combination therapies.
Signaling Pathway of this compound's Anti-Cancer Effects
Caption: Key signaling pathways modulated by this compound.
General Workflow for Evaluating 2-ME2 Combination Therapy
Caption: Experimental workflow for combination therapy evaluation.
Conclusion
This compound holds considerable promise as a component of combination chemotherapy regimens for a variety of cancers. Its multifaceted mechanism of action, which includes microtubule disruption, anti-angiogenic effects, and induction of apoptosis, provides a strong rationale for its use with other cytotoxic and targeted agents. The preclinical data summarized herein demonstrate the potential for synergistic or additive anti-tumor activity, which may translate into improved therapeutic outcomes. The provided protocols offer a framework for researchers to further investigate and validate the efficacy of novel this compound-based combination therapies. However, it is important to note that while preclinical results are encouraging, the clinical development of 2-ME2 has faced challenges, including poor oral bioavailability, and as of 2015, clinical development has been largely suspended or discontinued.[12] Nevertheless, ongoing research into new formulations and analogues may yet unlock the full therapeutic potential of this intriguing molecule.[12][25]
References
- 1. creativescripts.net [creativescripts.net]
- 2. ovid.com [ovid.com]
- 3. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergism between the anticancer actions of 2-methoxyestradiol and microtubule-disrupting agents in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is the combination with 2-methoxyestradiol able to reduce the dosages of chemotherapeutices in the treatment of human ovarian cancer? Preliminary in vitro investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 11. 2-methoxyestradiol sensitizes breast cancer cells to taxanes by targeting centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Combination of 2-methoxyestradiol (2-ME2) and eugenol for apoptosis induction synergistically in androgen independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 17. Low dose combinations of 2-methoxyestradiol and docetaxel block prostate cancer cells in mitosis and increase apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Is the combination with 2-methoxyestradiol able to reduce the dosages of chemotherapeutices in the treatment of human ovarian cancer? Preliminary in vitro investigations [ejgo.net]
- 19. Additive growth inhibition after combined treatment of 2-methoxyestradiol and conventional chemotherapeutic agents in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer [frontiersin.org]
- 23. Development and In Vitro Evaluation of 2-Methoxyestradiol Loaded Polymeric Micelles for Enhancing Anticancer Activities in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Methoxyestradiol Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxyestradiol (B1684026) (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest in the scientific community due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties, making it a promising candidate for cancer therapy and the treatment of other diseases like pulmonary hypertension.[1][2][3] Accurate and sensitive quantification of 2-ME2 and its related metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical detection of 2-Methoxyestradiol and its metabolites, focusing on advanced chromatographic and immunoassay techniques.
Metabolic Pathway of 2-Methoxyestradiol
Estradiol (B170435) (E2) is primarily metabolized in the liver through two major pathways: hydroxylation and subsequent methylation. Cytochrome P450 enzymes (CYPs), such as CYP1A1 and CYP3A4, catalyze the hydroxylation of estradiol to form catechol estrogens, primarily 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2).[3][4] These catechol estrogens are then O-methylated by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol and 4-methoxyestradiol, respectively.[2][3][5][6][7]
Analytical Methods
The quantification of 2-ME2 and its metabolites in biological samples such as plasma, serum, and urine presents analytical challenges due to their low endogenous concentrations and the presence of isomeric compounds.[1][2] The most common and robust analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of 2-ME2 and its metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[1][5][8][9]
Protocol 1: LC-MS/MS without Derivatization
This protocol is adapted from a method for the analysis of estrogens and their metabolites in serum.[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 400 µL of serum into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.
-
Add 10 µL of internal standard solution (e.g., deuterated 2-ME2).
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).[9]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.[9]
-
Gradient: A gradient elution is used to achieve chromatographic separation of isomers. A typical run time is around 12 minutes to ensure adequate separation of 2-methoxy and 4-methoxy metabolites.[8]
-
-
Mass Spectrometry:
Protocol 2: LC-MS/MS with Derivatization for Enhanced Sensitivity
Derivatization with reagents like 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) or dansyl chloride can significantly improve the ionization efficiency and sensitivity of the assay.[1][2][5]
-
Sample Preparation and Derivatization:
| Method | Analyte | Matrix | LLOQ | Linearity Range | Reference |
| LC-MS/MS | 2-ME2 and other estrogen metabolites | Serum | ≤ 1.0 pg/mL | Not specified | [8] |
| LC-MS/MS with MPDNP-F Derivatization | 2-ME2 | Serum | 2.5 pg/mL | Not specified | [1][2] |
| LC-MS/MS | 2-ME2 | Plasma | 1 ng/mL | 1-100 ng/mL | [9] |
| LC-MS/MS with Dansyl Chloride Derivatization | 15 Estrogen Metabolites (including 2-ME2) | Urine | Not specified | Not specified | [5][6] |
| HPLC-FLD with Dansyl Chloride Derivatization | 2-ME2 | Serum, Saliva | 10 ng/mL | 10-300 ng/mL | [10][11] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of 2-ME2 metabolites, often requiring derivatization to increase the volatility and thermal stability of the analytes.[12]
This protocol is based on a method for the determination of an extended estrogenic profile in human urine.[13][14]
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Urine samples are first subjected to enzymatic hydrolysis to deconjugate the metabolites.
-
The sample is then loaded onto a C18 Solid-Phase Extraction (SPE) cartridge for cleanup and concentration.[13]
-
The eluted sample is evaporated to dryness.
-
The residue is reconstituted in a derivatizing solution, for example, MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w).[13][14]
-
Derivatization is carried out by heating at 70°C for 1 hour.[13][14]
-
-
Gas Chromatography:
-
Injector: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 minutes.
-
Ramp 1: 8°C/min to 225°C.
-
Ramp 2: 3°C/min to 234°C, hold for 3 minutes.
-
Ramp 3: 40°C/min to 315°C, hold for 3 minutes.[13]
-
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
| Method | Analytes | Matrix | LOQ | Linearity | Reference |
| GC-MS | 14 Estrogen Metabolites (including 2-ME2) | Urine | 0.02 to ~0.1 ng/mL | > 0.995 | [15] |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay technique that can be used for the detection of 2-ME2. While generally less specific than mass spectrometry-based methods, it can be a useful tool for screening large numbers of samples.[2]
This is a competitive ELISA. 2-ME2 present in the sample competes with a fixed amount of biotin-labeled 2-ME2 for binding sites on a pre-coated antibody specific to 2-ME2. The amount of bound biotin-labeled 2-ME2 is inversely proportional to the concentration of 2-ME2 in the sample.[16]
| Method | Analyte | Sample Type | Sensitivity | Detection Range | Reference |
| ELISA | 2-ME2 | Serum, Plasma, Cell Culture Supernatant | 18.75 ng/mL | 31.25-2000 ng/mL | [16] |
Conclusion
The choice of analytical method for the detection of 2-Methoxyestradiol and its metabolites depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity and is the preferred method for quantitative analysis in complex biological matrices. GC-MS provides a robust alternative, particularly for urinary metabolite profiling. ELISA can be a valuable tool for high-throughput screening, although with lower specificity. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and validate reliable methods for the quantification of these important endogenous molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 8. sciex.com [sciex.com]
- 9. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - BR [thermofisher.com]
- 13. iris.unito.it [iris.unito.it]
- 14. iris.unito.it [iris.unito.it]
- 15. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ardentbio.com [ardentbio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2-Methoxyestradiol
Welcome to the technical support center for 2-Methoxyestradiol (B1684026) (2-ME2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the improvement of 2-ME2's aqueous solubility for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of 2-Methoxyestradiol.
1. Issue: My 2-ME2 is not dissolving in aqueous buffers.
-
Possible Cause: 2-Methoxyestradiol is an endogenous metabolite of estradiol (B170435) and is known to be poorly soluble in water. Its predicted aqueous solubility is very low, in the range of 4.8 µg/mL.[1] Direct dissolution in aqueous buffers is often unsuccessful.
-
Solutions:
-
Co-solvents: For initial in vitro experiments, using a small percentage of a water-miscible organic solvent can aid dissolution. Prepare a concentrated stock solution in a solvent like DMSO, ethanol, or DMF, and then dilute it into your aqueous buffer. Ensure the final solvent concentration is low enough to not affect your experimental system.
-
pH Adjustment: While 2-ME2's solubility is not highly dependent on pH, slight adjustments may offer minimal improvement. However, this is generally not the most effective method.
-
Advanced Formulation Strategies: For in vivo studies or when organic solvents are not suitable, consider advanced formulation techniques such as cyclodextrin (B1172386) complexation, nanoparticle formulations, or creating solid dispersions.
-
2. Issue: I'm observing precipitation of my 2-ME2 solution upon dilution or over time.
-
Possible Cause: This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium. The drug may precipitate out as the solvent environment changes and can no longer support its solubility.
-
Solutions:
-
Optimize Dilution: Dilute the stock solution slowly while vortexing or stirring the aqueous buffer to ensure rapid and even dispersion.
-
Use of Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer can help to stabilize the diluted 2-ME2 and prevent precipitation.
-
Formulation with Cyclodextrins: Encapsulating 2-ME2 within cyclodextrins can create a stable aqueous solution that is less prone to precipitation upon dilution.[2]
-
3. Issue: How can I increase the concentration of my 2-ME2 stock solution for in vivo studies?
-
Possible Cause: The inherent low solubility of 2-ME2 limits the maximum achievable concentration in simple aqueous or co-solvent systems, which can be a challenge for delivering the required dose in animal models.
-
Solutions:
-
Nanocrystal Dispersion: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution and can lead to higher and more consistent plasma levels.[3]
-
Prodrug Synthesis: A water-soluble prodrug of 2-ME2 has been developed by adding a bioreversible hydrophilic group, which significantly improves aqueous solubility and bioavailability.[1][4][5]
-
Nanoparticle Encapsulation: Loading 2-ME2 into nanoparticles, such as those made from zeolites or solid lipids, can allow for a higher drug payload and controlled release.[6][7][8]
-
Frequently Asked Questions (FAQs)
What is the inherent aqueous solubility of 2-Methoxyestradiol?
The predicted aqueous solubility of 2-Methoxyestradiol (2-ME2) is approximately 4.8 µg/mL.[1] This poor solubility presents a significant challenge for its therapeutic use and in vitro experimentation.
What are the most effective strategies to improve the aqueous solubility of 2-ME2?
Several effective strategies have been developed to enhance the solubility and bioavailability of 2-ME2. These include:
-
Nanoparticle-based delivery systems: Formulations like NanoCrystal Dispersion (NCD) and encapsulation in zeolite or solid lipid nanoparticles have shown promise.[3][6][8]
-
Cyclodextrin complexation: The use of cyclodextrins, particularly methylated β-cyclodextrins, has been shown to significantly enhance the aqueous solubility and dissolution rate of 2-ME2.[2]
-
Prodrug synthesis: Creating a water-soluble prodrug of 2-ME2 is a chemical modification approach to overcome its poor solubility.[1][4][5]
-
Solid dispersions: This technique involves dispersing 2-ME2 in a hydrophilic carrier to improve its dissolution.
Are there any commercially available formulations of 2-ME2 with enhanced solubility?
A NanoCrystal Dispersion (NCD) formulation of 2-ME2, also known as Panzem® NCD, was developed and has been used in clinical trials.[3][9] This formulation was designed to improve the oral bioavailability of 2-ME2.
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data from studies on improving 2-ME2 solubility.
Table 1: Cyclodextrin-Mediated Solubility Enhancement
| Cyclodextrin Derivative | Method of Complexation | Key Finding | Reference |
| Dimethylated β-cyclodextrin (DIMEB) | Equilibrium Solubility | Among the most effective hosts for enhancing aqueous solubility. | [2] |
| Permethylated β-cyclodextrin (TRIMEB) | Equilibrium Solubility | Also a highly effective host for solubility enhancement. | [2] |
| β-cyclodextrin (2:1 host-guest) | Co-precipitation | Complete dissolution in water at 37 °C within 15 minutes. | [2] |
| β-cyclodextrin (2:1 host-guest) | Kneading | Complete dissolution in water at 37 °C within 45 minutes. | [2] |
Table 2: Nanoparticle-Based Formulations
| Nanoparticle Type | Mean Hydrodynamic Diameter | Drug Incorporation/Loading | Key Finding | Reference |
| Zeolite Nanoparticles | 250.9 ± 11.4 nm | 40% of 2-ME2 incorporated | 90% release of 2-ME2 at pH 7.4 after 7 days | [6][7][10] |
| NanoCrystal Dispersion (NCD) | Submicron-sized particles | Not specified | Led to higher and more consistent plasma levels in preclinical studies. | [3] |
Experimental Protocols
1. Preparation of 2-Methoxyestradiol-Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol is a general guideline based on the principles of forming cyclodextrin complexes.
-
Materials: 2-Methoxyestradiol, β-cyclodextrin (or a derivative like HP-β-CD), deionized water, ethanol.
-
Procedure:
-
Determine the desired molar ratio of 2-ME2 to cyclodextrin (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of 2-ME2 and cyclodextrin.
-
Place the powders in a mortar.
-
Add a small amount of a water/ethanol mixture dropwise to form a paste.
-
Knead the paste thoroughly with a pestle for 45-60 minutes.
-
During kneading, maintain a paste-like consistency by adding more of the solvent mixture if necessary.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
2. Preparation of 2-ME2 Loaded Zeolite Nanoparticles
This protocol is a simplified representation of the methodology described in the literature.[6][7]
-
Materials: Mordenite-type zeolite nanoparticles, 2-Methoxyestradiol, ethanol, deionized water.
-
Procedure:
-
Prepare a stock solution of 2-ME2 in ethanol.
-
Disperse the zeolite nanoparticles in deionized water.
-
Add the 2-ME2 stock solution to the zeolite nanoparticle dispersion.
-
Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for adsorption of 2-ME2 onto the nanoparticles.
-
Centrifuge the suspension to pellet the 2-ME2-loaded nanoparticles.
-
Wash the nanoparticles with deionized water to remove any unloaded 2-ME2.
-
Lyophilize the washed nanoparticles to obtain a dry powder.
-
Characterize the loaded nanoparticles for size, drug loading, and release properties.
-
Visualizations
Caption: Workflow for preparing 2-ME2-cyclodextrin complexes.
Caption: Simplified signaling pathway of 2-Methoxyestradiol.
Caption: Decision tree for selecting a 2-ME2 solubilization method.
References
- 1. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclusion complexes of 2-methoxyestradiol with dimethylated and permethylated β-cyclodextrins: models for cyclodextrin-steroid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. A second-generation 2-Methoxyestradiol prodrug is effective against Barrett's adenocarcinoma in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Zeolite Nanoparticles Loaded with 2-Methoxystradiol as a Novel Drug Delivery System for the Prostate Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Phase I trial of 2-methoxyestradiol NanoCrystal dispersion in advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Challenges in the Clinical Development of Methoxyestradiol: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Methoxyestradiol (2-ME2), its journey through clinical development has been marked by both promise and significant hurdles. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific experimental challenges, alongside detailed protocols and data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges that have hindered the clinical success of this compound?
A1: The foremost challenge in the clinical development of this compound is its very poor oral bioavailability, estimated to be between 1-2%.[1] This is primarily due to extensive first-pass metabolism in the liver and intestines, where it undergoes rapid glucuronidation, leading to swift elimination from the body.[1] Consequently, achieving and maintaining therapeutic plasma concentrations in patients via oral administration has proven exceedingly difficult, a key factor in the discontinuation of its clinical development around 2015.[2]
Q2: What is the principal mechanism of action of this compound?
A2: this compound exhibits a multi-faceted mechanism of action. It is a potent anti-proliferative and pro-apoptotic agent that functions as a microtubule inhibitor, binding at or near the colchicine-binding site on tubulin.[3][4] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle.[2] Furthermore, it induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and has been shown to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[3][5]
Q3: Is this compound's anti-cancer activity dependent on estrogen receptors?
A3: No, this compound's anti-proliferative and apoptotic effects are independent of estrogen receptors (ERα and ERβ).[6] It has very low binding affinity for these receptors.[2] This characteristic makes it a potential therapeutic agent for hormone-receptor-negative cancers.
Q4: My this compound is precipitating in my cell culture medium. What can I do?
A4: This is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is minimal (typically below 0.1%) to avoid solvent-induced cytotoxicity.
-
Working Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid storing dilute aqueous solutions.
-
Gentle Warming: Gently warming the media to 37°C after adding the this compound stock solution can sometimes help with solubilization. Avoid vigorous shaking which can cause precipitation.
-
Serum Concentration: The presence of serum in the culture medium can sometimes aid in solubilizing hydrophobic compounds.
Q5: I am observing high variability in my experimental results with this compound. What could be the cause?
A5: High variability can stem from several factors:
-
Inconsistent Solubilization: As mentioned above, inconsistent dissolution of this compound can lead to variations in the effective concentration between experiments.
-
Stock Solution Stability: Ensure your stock solution is stored correctly (typically at -20°C) and protected from light to prevent degradation.
-
Cell Density: The anti-proliferative effects of this compound can be cell density-dependent. Ensure consistent cell seeding densities across all experiments.
-
Metabolism by Cells: Some cell lines may metabolize this compound at different rates, leading to variable responses.
Data Presentation
In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.5 |
| MDA-MB-231 | Breast Cancer | 1.1 |
| MDA-MB-435 | Breast Cancer | 1.3 |
| SK-OV-3 | Ovarian Cancer | 1.79 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Pharmacokinetic Parameters of Oral this compound in Cancer Patients (Phase I Clinical Trials)
Standard Formulation
| Dose (mg, bid) | Cmax (ng/mL) | Tmax (hours) |
| 400 | 3.9 | 0.5 |
| 800 | 8.3 | 4 |
| 1600 | 3.0 - 18.6 | 0.5 - 4 |
| 2200 | 3.4 - 7.0 | 0.5 - 6 |
| 3000 | 4.3 - 21.7 | 2 - 6 |
Data from a Phase I trial in patients with solid tumors. A maximum tolerated dose (MTD) was not reached, and the trial was closed due to extremely low plasma concentrations.[7]
NanoCrystal® Dispersion (NCD) Formulation
| Dose (mg, q6h) | Cmax (ng/mL) - Day 1 | Cmax (ng/mL) - Day 28 |
| 250 | 12.8 ± 10.3 | 24.5 ± 14.8 |
| 500 | 25.8 ± 17.5 | 40.5 ± 27.6 |
| 1000 | 43.1 ± 27.3 | 70.3 ± 46.8 |
| 1500 | 44.5 ± 22.8 | 73.1 ± 48.9 |
Data from a Phase I trial of the NCD formulation, which demonstrated improved bioavailability compared to the standard formulation. The MTD was determined to be 1000 mg every 6 hours.[8][9]
Experimental Protocols
Microtubule Polymerization Assay (Spectrophotometer-Based)
Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of kinetic reads at 340 nm
-
Pre-chilled 96-well plates
Procedure:
-
Prepare the tubulin solution on ice by diluting the purified tubulin to the desired final concentration (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).
-
Add the desired concentrations of this compound or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.
-
Carefully add the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance (OD340) versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and treat with various concentrations of this compound or vehicle for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Principle: When cultured on a basement membrane extract (BME) like Matrigel, endothelial cells will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Basement Membrane Extract (e.g., Matrigel)
-
This compound
-
96-well tissue culture plates
-
Calcein AM (for visualization, optional)
Procedure:
-
Thaw the Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel (50-100 µL/well) and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest a sub-confluent culture of endothelial cells and resuspend them in endothelial cell basal medium containing the desired concentrations of this compound or vehicle.
-
Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells/well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using imaging software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's mechanism of action.
Caption: Experimental workflow for apoptosis detection.
Caption: Challenges in this compound's clinical development.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. abscience.com.tw [abscience.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Optimizing Methoxyestradiol (2-ME2) Dosage for In Vivo Studies
Welcome to the technical support center for Methoxyestradiol (2-ME2) in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, address common experimental challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound (2-ME2) in vivo?
A1: The optimal starting dose for 2-ME2 in vivo is highly dependent on the animal model, tumor type, and administration route. Based on preclinical studies, oral dosages have ranged from 20 mg/kg to 150 mg/kg per day in mice.[1] For instance, a dose of 75 mg/kg administered orally has been shown to inhibit the growth of human cervical carcinoma in SCID mice by 34%.[2] In some studies, doses as high as 600 mg/kg/day have been used, but were associated with toxicity.[3] Intravenous administration allows for much lower doses, with studies in mice showing linear pharmacokinetics at doses between 0.025–0.3 mg/kg.[4]
It is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific experimental setup.
Q2: What is the best route of administration for 2-ME2 in vivo?
A2: The choice of administration route significantly impacts the bioavailability and efficacy of 2-ME2.
-
Oral Administration: While convenient, 2-ME2 has very low oral bioavailability (around 1-2% in humans) due to extensive first-pass metabolism, primarily through glucuronidation.[4] This necessitates the use of high doses, which can lead to toxicity.[4] To enhance oral bioavailability, specialized formulations like NanoCrystal® Dispersion (NCD) have been developed.[5][6]
-
Intravenous (IV) Injection: IV administration bypasses first-pass metabolism, leading to higher systemic exposure at much lower doses.[4] However, the poor water solubility of 2-ME2 presents a formulation challenge.[4] Liposomal formulations have been explored to improve solubility and drug delivery for IV injection.[7]
-
Intraperitoneal (IP) Injection: IP injection is another common route in preclinical studies that can offer better bioavailability than oral administration, though it may not entirely avoid first-pass metabolism.
The optimal route will depend on your experimental goals and available formulations. For consistent and high systemic exposure, IV or IP routes are generally preferred if formulation challenges can be overcome.
Q3: Why is 2-ME2's oral bioavailability so low and how can it be improved?
A3: 2-ME2's low oral bioavailability is primarily due to two factors: low aqueous solubility and extensive presystemic (first-pass) metabolism in the gut and liver, mainly through glucuronidation by UDP-glucuronosyltransferases (UGTs).[4]
Several strategies have been investigated to improve oral bioavailability:
-
Nanocrystal Dispersions (NCD): Reducing the particle size of 2-ME2 to the nanometer range increases its surface area, leading to faster dissolution and improved absorption.[4][6]
-
Prodrugs: Modifying the chemical structure of 2-ME2 to create a prodrug can protect it from premature metabolism. For example, 2-methoxyestradiol-bis-sulphamate (2-MeOE2bisMATE) has shown significantly higher oral bioavailability (85%) compared to 2-ME2.[8] Another prodrug, 2-ME2-PD1, has also demonstrated improved pharmacokinetic profiles.[9]
-
Liposomal Formulations: Encapsulating 2-ME2 in liposomes can enhance its solubility and alter its pharmacokinetic profile.[7]
Q4: What are the known mechanisms of action for 2-ME2?
A4: 2-ME2 is a pleiotropic agent with multiple mechanisms of action, primarily targeting both tumor cells and the tumor microenvironment.[10][11]
-
Anti-mitotic Activity: 2-ME2 disrupts microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[1][3] This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[12][13]
-
Anti-angiogenic Activity: 2-ME2 inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[10][14] It achieves this by down-regulating the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor for pro-angiogenic genes like VEGF.[1][15]
-
Induction of Apoptosis: 2-ME2 can induce apoptosis through both intrinsic and extrinsic pathways.[11]
These multifaceted actions make 2-ME2 a promising anti-cancer agent.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Suggestions |
| No observable anti-tumor effect | Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. | Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose. Consider that some studies suggest a dose-dependent effect, where low concentrations might even be stimulatory.[1] |
| Poor Bioavailability: If using oral administration, the drug may be extensively metabolized before reaching systemic circulation.[4] | Switch to an administration route with higher bioavailability, such as intravenous or intraperitoneal injection. Alternatively, consider using an improved formulation like a nanocrystal dispersion or a prodrug.[6][8][9] | |
| Rapid Metabolism and Clearance: 2-ME2 has a short plasma half-life.[4][16] | Increase the dosing frequency (e.g., multiple daily doses) or use a continuous delivery method like osmotic pumps to maintain constant plasma exposure.[5] | |
| Tumor Model Resistance: The specific tumor cell line or animal model may be resistant to the anti-proliferative or anti-angiogenic effects of 2-ME2. | Review the literature for the sensitivity of your chosen cell line to 2-ME2 in vitro before proceeding with in vivo studies. | |
| Observed Toxicity (e.g., weight loss, diarrhea) | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). | Reduce the dosage. In a study with rats, a dose of 600 mg/kg/day caused diarrhea and weight loss.[3] Another study in mice noted that a high dose of 0.5mg ME was toxic.[17] |
| Vehicle-related Toxicity: The vehicle used to dissolve and administer 2-ME2 may be causing adverse effects. | Run a control group that receives only the vehicle to assess its toxicity. Consider alternative, less toxic vehicles. | |
| Strain or Species Sensitivity: The specific strain or species of the animal model may be more sensitive to 2-ME2. | Consult the literature for toxicity data on your specific animal model. If necessary, consider using a different, less sensitive strain. | |
| Inconsistent Results Between Experiments | Variability in Drug Formulation: The preparation of the 2-ME2 solution or suspension may not be consistent, leading to variations in the administered dose. | Standardize the formulation protocol. For suspensions, ensure proper and consistent mixing before each administration. |
| Inter-animal Variability: There can be significant inter-patient variability in the pharmacokinetics of 2-ME2, and this is likely true for animal models as well.[6] | Increase the number of animals per group to improve statistical power and account for individual variations. | |
| Timing of Administration and Tumor Growth: The timing of treatment initiation relative to tumor establishment can influence outcomes. | Standardize the tumor implantation procedure and initiate treatment when tumors reach a consistent, predetermined size. |
Data Summary Tables
Table 1: Summary of this compound (2-ME2) Dosages in Preclinical In Vivo Studies
| Animal Model | Cancer/Disease Model | Administration Route | Dosage Range | Outcome | Reference |
| SCID Mice | Human Cervical Carcinoma | Oral | 75 mg/kg/day for 15 days | 34% inhibition of tumor growth | [2] |
| Nude Mice | MDA-MB-435 Melanoma | Oral | 20 mg/kg/day for 28 days | No inhibition of tumor growth | [8] |
| Nude Mice | MDA-MB-231 Breast Cancer | Oral | 150 mg/kg/day for 33 days | Inhibition of angiogenesis and tumor growth | [1] |
| Mice | Lewis Lung Carcinoma | Intravenous | 0.025 - 0.3 mg/kg | Linear pharmacokinetics observed | [4][18] |
| Rats | 9L-V6R Glioma | Not Specified | 60 mg/kg/day | 4-fold reduction in HIF-1 activity | [3] |
| Rats | 9L-V6R Glioma | Not Specified | 600 mg/kg/day | 23-fold reduction in HIF-1 activity (with toxicity) | [3] |
| Mice | Endometriosis | Oral | 10, 30, 60, 100 mg/kg/day for 4 weeks | Dose-dependent suppression of lesion growth | [15] |
| Tumor-bearing Mice | Sarcoma 180 | Not Specified | 0.1 mg/mouse for 5 days | Decreased tumor growth and increased survival | [17][19] |
| Ovariectomized Rats | Bone Loss | Oral | 4 mg/kg/day | Partially prevented bone loss | [20] |
Table 2: Pharmacokinetic Parameters of this compound (2-ME2) in Rodents
| Parameter | Mice | Rats | Reference |
| Administration Route | Intravenous | Intravenous | [4][16] |
| Terminal Half-life (t½) | 19 minutes | 20.2 minutes | [4][16][21] |
| Clearance (CL) | 0.36 mL/min | 14.3 mL/min | [4][16] |
| Volume of Distribution (Vd) | 52.9 mL | 427.5 mL | [4][16] |
Experimental Protocols
Protocol 1: Preparation of 2-ME2 for Oral Gavage in Mice
This protocol is a general guideline and may need to be adapted based on the specific vehicle and concentration required.
-
Materials:
-
This compound (2-ME2) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution of Captisol®)
-
Mortar and pestle (optional, for particle size reduction)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes
-
-
Procedure:
-
Calculate the required amount of 2-ME2 and vehicle based on the desired dose (mg/kg), the concentration of the dosing solution (mg/mL), and the number and weight of the animals.
-
If starting with a crystalline powder, gently grind the 2-ME2 using a mortar and pestle to create a fine, uniform powder. This can aid in suspension.
-
Weigh the appropriate amount of 2-ME2 powder and place it in a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small glass vial).
-
Add a small amount of the vehicle to the 2-ME2 powder to create a paste. Mix thoroughly.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer.
-
If the compound does not readily suspend, sonicate the mixture in a water bath sonicator for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension to ensure it is homogenous. If settling occurs rapidly, intermittent mixing will be required during the dosing procedure.
-
Draw up the appropriate volume of the 2-ME2 suspension into a syringe fitted with a gavage needle.
-
Administer the suspension to the mice via oral gavage. Ensure the suspension is well-mixed immediately before dosing each animal.
-
Protocol 2: Assessment of Anti-Tumor Efficacy in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.
-
Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable and measurable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Measure tumor dimensions (length and width) using calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Begin treatment with 2-ME2 or vehicle control according to the predetermined dosage and administration schedule.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and animal body weight throughout the study.
-
Euthanize the animals when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Visualizations
Caption: Workflow for optimizing 2-ME2 dosage in vivo.
Caption: Key signaling pathways of 2-ME2's anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity and toxicity of 2-methoxyestradiol in cervical cancer xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II Study of 2-Methoxyestradiol (2ME2) NanoCrystal® Dispersion (NCD) in Patients with Taxane-Refractory, Metastatic Castrate-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, characterization and in vivo evaluation of 2-methoxyestradiol-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 13. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 15. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-[methyl-(11)C]this compound: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. journalissues.org [journalissues.org]
- 20. academic.oup.com [academic.oup.com]
- 21. 2-hydroxyestradiol is a prodrug of 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Methoxyestradiol instability in cell culture media
Welcome to the technical support center for Methoxyestradiol (2-ME2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 2-ME2 in cell culture experiments, with a primary focus on its stability and solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (2-ME2) precipitating when I add it to my cell culture medium?
A: Precipitation is a common issue stemming from 2-ME2's low aqueous solubility.[1][2] The primary cause is the rapid solvent change when a concentrated stock solution, typically made in an organic solvent like DMSO or ethanol (B145695), is diluted into the aqueous cell culture medium.[2] Other factors that can contribute to this "solvent shock" and precipitation include the final concentration of 2-ME2, the temperature of the medium, and potential interactions with media components like salts and proteins.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of 2-ME2?
A: The most commonly used solvents for preparing 2-ME2 stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol due to their ability to dissolve the compound at high concentrations.[1][2][4][5] DMSO is frequently reported to solubilize 2-ME2 at concentrations of 10 mg/mL up to 60 mg/mL.[1][4][6] To aid dissolution, it is recommended to warm the tube at 37°C for a short period and/or vortex or sonicate the solution.[5]
Q3: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?
A: To prevent solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically well below 0.5% (v/v).[2] Many protocols aim for a final DMSO concentration of 0.1% or less.[7] It is crucial to always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: How should I properly store my 2-ME2 powder and stock solutions to ensure stability?
A: 2-ME2 powder is typically shipped at ambient temperature but should be stored at room temperature upon receipt.[1] For stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] These aliquots should be stored at -20°C for up to a year or at -80°C for up to two years.[8] It is not recommended to store diluted, aqueous working solutions for long periods; they should be prepared fresh for each experiment.[5]
Q5: I'm observing inconsistent or even opposite (biphasic) effects with 2-ME2 in my experiments. What could be the reason?
A: 2-ME2 is known to exhibit biphasic, or dose-dependent, effects.[7][9] Low concentrations (in the nanomolar range) have sometimes been reported to be stimulatory for cell growth, while higher concentrations (in the micromolar range) are consistently inhibitory and pro-apoptotic.[7][9] This phenomenon can be cell-line specific.[7] Therefore, it is essential to perform a thorough dose-response curve for your specific cell line to determine the optimal concentration range for achieving the desired inhibitory effect.
Q6: Can components in my cell culture medium, like serum or phenol (B47542) red, interfere with 2-ME2 activity?
A: While 2-ME2's primary anticancer mechanisms, such as microtubule disruption and HIF-1α inhibition, are considered independent of estrogen receptors (ERs),[10][11] it is a metabolite of estradiol.[4][12] Phenol red, a common pH indicator in media, is a known weak estrogen agonist. For experiments involving ER-positive cells or studying hormonal pathways, using phenol red-free medium is a good practice to eliminate potential confounding variables.[2] Furthermore, components in fetal bovine serum (FBS) could potentially bind to 2-ME2, affecting its bioavailability, although this is not extensively documented as a major issue.
Troubleshooting Guide: Instability and Inconsistent Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding 2-ME2 to medium. | 1. Final concentration exceeds aqueous solubility. 2. "Solvent Shock": Rapid dilution of the organic stock into the aqueous medium.3. Cold Medium: Lower temperature reduces solubility. | 1. Lower the final working concentration. Perform a dose-response experiment to find the soluble, effective range.2. Add the stock solution drop-wise into the pre-warmed medium while gently vortexing or swirling. Prepare an intermediate dilution in medium if necessary.3. Always use medium that has been pre-warmed to 37°C. |
| Inconsistent or non-reproducible results between experiments. | 1. Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles.[8]2. Pipetting Inaccuracy: High viscosity of DMSO stock can lead to errors.3. Biphasic Effect: Experimenting at a concentration on the cusp of the biphasic response.[7][9] | 1. Prepare fresh stock solution. Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C.2. Use a positive displacement pipette or the reverse pipetting technique for accurate handling of viscous DMSO.3. Re-evaluate your dose-response curve. Choose a concentration that reliably produces the desired inhibitory effect. |
| No observable effect of 2-ME2 on cells. | 1. Inactive Compound: The compound may have degraded due to age or improper storage.2. Concentration Too Low: The dose used is below the effective concentration for your specific cell line.3. Cell Line Resistance: The cell line may be insensitive to 2-ME2's mechanisms of action. | 1. Purchase new 2-ME2 or prepare a fresh stock solution from powder. Verify the expiration date.2. Increase the working concentration. Consult the literature for effective concentrations in similar models (see Table 3).3. Confirm the sensitivity of your cell line. As a positive control, test a cell line known to be sensitive (e.g., MCF-7, MDA-MB-435).[5][6] Verify downstream markers of 2-ME2 activity (e.g., G2/M arrest, apoptosis). |
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Reported Solubility | Reference(s) |
| DMSO | ≥15.25 mg/mL, up to 60 mg/mL | [1][4][5][6] |
| Ethanol | ≥24.25 mg/mL (with sonication) | [1][5] |
| DMF | 30 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| Water | Insoluble | [1][5] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Instructions | Reference(s) |
| Solid Powder | Room Temperature | Per manufacturer's expiration | Keep in a dry, dark place. | [1] |
| Stock Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [5][8] |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. | [8] |
| Working Solution | 2-8°C or 37°C | Use immediately | Not recommended for long-term storage. Prepare fresh for each experiment. | [5] |
Table 3: Examples of Effective 2-ME2 Concentrations in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Effective Concentration (IC₅₀) | Reference(s) |
| MDA-MB-435 | Breast Carcinoma | Proliferation Inhibition | 1.38 µM | [5] |
| SK-OV-3 | Ovarian Carcinoma | Proliferation Inhibition | 1.79 µM | [5] |
| MCF7 | Breast Cancer | Mitotic Arrest | 1.2 µM | [6] |
| A549 | Lung Cancer | Growth Rate Decrease | 10 µM | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Proliferation Inhibition | ~2-5 µM (at 48h) | [13] |
| OE33 | Esophageal Adenocarcinoma | Proliferation Inhibition | ~5-6 µM | [14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 302.4 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
Methodology:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.02 mg of 2-ME2 powder into the tube.
-
Using a calibrated micropipette, add 1.0 mL of high-quality DMSO to the tube.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution.[5]
-
Once fully dissolved, prepare single-use aliquots (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store the aliquots at -20°C or -80°C, protected from light.[8]
Protocol 2: Preparation of a 5 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM 2-ME2 stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Determine the final volume of the working solution needed for your experiment (e.g., 10 mL).
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of stock solution required. For a 1:2000 dilution (10 mM to 5 µM):
-
Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration
-
Volume of Stock = (5 µM × 10 mL) / 10,000 µM = 0.005 mL or 5 µL
-
-
Place the 10 mL of pre-warmed medium in a sterile 15 mL conical tube.
-
While gently swirling or vortexing the medium, add the 5 µL of 10 mM stock solution drop-wise. This gradual addition helps prevent precipitation.
-
Cap the tube and invert gently 2-3 times to ensure homogeneity.
-
Use the freshly prepared working solution immediately to treat your cells. The final DMSO concentration in this example is 0.05%.
Visual Diagrams
Caption: Troubleshooting workflow for 2-ME2 precipitation in media.
Caption: Metabolism and key signaling pathways of this compound.
References
- 1. ≥98% (HPLC),≥98% (TLC), endothelial cell proliferation inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cansa.org.za [cansa.org.za]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2-Methoxyestradiol exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Methoxyestradiol, an endogenous 17β-estradiol metabolite, inhibits microglial proliferation and activation via an estrogen receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 14. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of 2-Methoxyestradiol (2ME2)
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Methoxyestradiol (2ME2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo efficacy of this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of 2ME2 in a therapeutic setting?
A1: The primary challenges with 2ME2 are its poor oral bioavailability and rapid metabolism.[1][2] This is due to its low aqueous solubility and extensive first-pass metabolism in the liver and intestines, primarily through glucuronidation.[2] These factors lead to low and variable plasma concentrations, requiring high doses to achieve a therapeutic effect.
Q2: What are the primary strategies to overcome the limitations of 2ME2?
A2: The main strategies focus on improving its bioavailability and protecting it from rapid metabolism. These include:
-
Nanoparticle-based formulations: Encapsulating 2ME2 into nanoparticles like liposomes, micelles, and polymeric nanoparticles can enhance its solubility, dissolution rate, and systemic circulation time.[1][3]
-
Combination therapies: Using 2ME2 in conjunction with other chemotherapeutic agents can lead to synergistic or additive anti-cancer effects, potentially allowing for lower, less toxic doses of each compound.
-
Development of 2ME2 analogues: Synthesizing structural derivatives of 2ME2 can improve its pharmacokinetic profile and efficacy.
Q3: How does 2ME2 exert its anti-cancer effects?
A3: 2ME2 has a multi-faceted mechanism of action that includes:
-
Disruption of microtubules: It binds to tubulin, inhibiting microtubule polymerization, which leads to mitotic arrest and apoptosis.
-
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): By downregulating HIF-1α, 2ME2 suppresses the transcription of genes involved in angiogenesis, such as VEGF.
-
Induction of apoptosis: It can trigger both the intrinsic and extrinsic apoptotic pathways.[2]
Troubleshooting Guides
Nanoparticle Formulation
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | 1. Inefficient mixing or homogenization.2. Inappropriate solvent/anti-solvent ratio.3. Suboptimal polymer/lipid or surfactant concentration. | 1. Optimize stirring speed, sonication time, and power.2. Systematically vary the solvent to anti-solvent addition rate and ratio.3. Screen different concentrations of formulation components. |
| Low Drug Entrapment Efficiency | 1. Poor solubility of 2ME2 in the chosen organic solvent.2. Premature drug precipitation during nanoparticle formation.3. Inadequate interaction between 2ME2 and the nanoparticle core material. | 1. Test a range of pharmaceutically acceptable organic solvents.2. Optimize the temperature and mixing speed during the nanoprecipitation process.3. For polymeric nanoparticles, consider using polymers with higher hydrophobicity or specific functional groups that can interact with 2ME2. |
| "Burst" Drug Release | 1. High amount of 2ME2 adsorbed on the nanoparticle surface.2. High porosity of the nanoparticle matrix. | 1. Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug.2. For polymeric nanoparticles, use a polymer with a higher glass transition temperature or increase the polymer concentration to create a denser matrix. |
Combination Therapy
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Unexpectedly High In Vivo Toxicity | 1. Overlapping toxicities of 2ME2 and the combination agent.2. Altered metabolism of one or both drugs when co-administered. | 1. Conduct a thorough literature review of the toxicity profiles of both agents.2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of the combination.3. Stagger the administration of the two drugs. |
| Lack of Synergistic Effect | 1. Antagonistic interaction between the two drugs.2. Inappropriate dosing schedule or ratio. | 1. In vitro, use the Chou-Talalay method to determine the combination index (CI) to assess for synergy, additivity, or antagonism.2. Test various dose ratios and schedules (sequential vs. concurrent administration) to find the optimal combination. |
Data Presentation
Table 1: In Vitro Efficacy of 2ME2 and its Formulations in Various Cancer Cell Lines
| Cell Line | Cancer Type | Formulation | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | Free 2ME2 | 54.41 | [1] |
| PC-3 | Prostate Cancer | Polymeric Micelles | 18.75 | [1] |
| MCF-7 | Breast Cancer | Free 2ME2 | ~1.5 | |
| MDA-MB-231 | Breast Cancer | Free 2ME2 | ~2.0 | |
| HeLa | Cervical Cancer | Free 2ME2 | ~0.5 |
Table 2: Pharmacokinetic Parameters of Different 2ME2 Formulations in Rodents
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 2ME2 (unformulated) | Rat | 10 mg/kg, oral | Not Detected | - | - | Very Low | [4] |
| 2-MeOE2bisMATE (analogue) | Rat | 10 mg/kg, oral | ~1000 | ~4 | ~20000 | 85 | [4] |
| NanoCrystal® Dispersion | Human | 1000 mg, oral | 3.3-17.7 | 0.5-4 | 29.8-132.3 | - | [1] |
Table 3: Physicochemical Characteristics of 2ME2 Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Polymeric Micelles | PEG-PLGA | 65.36 ± 2.2 | 0.273 ± 0.03 | 65.23 ± 3.5 | [1] |
| pH-Sensitive Liposomes | Lipoid E-80, CHEMS, Cholesterol | 116 ± 9 | 0.161 ± 0.025 | 98.6 ± 0.5 | |
| Polymeric Nanoparticles | PEG-PLGA | ~100 | < 0.2 | > 80 | |
| Micelles | Phospholipon 90G, TPGS | 152 ± 5.2 | 0.234 | 88.67 ± 3.21 | [3] |
Experimental Protocols
Preparation of 2ME2-Loaded Polymeric Micelles
This protocol is adapted from a method for preparing 2ME2-loaded micelles using a solvent displacement technique.
Materials:
-
2-Methoxyestradiol (2ME2)
-
Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Acetone
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve a specific amount of PEG-PLGA and 2ME2 in acetone. A typical starting point is a 10:1 polymer to drug weight ratio.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Add the organic solution dropwise into a larger volume of PBS (e.g., 1:10 volume ratio) under constant stirring.
-
Continue stirring for at least 4 hours at room temperature to allow for the evaporation of the organic solvent and the self-assembly of the micelles.
-
To remove any un-encapsulated 2ME2, dialyze the micelle suspension against fresh PBS using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14 kDa) for 24 hours, with several changes of the dialysis buffer.
-
Store the purified 2ME2-loaded micelle suspension at 4°C.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxicity of 2ME2 formulations against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
2ME2 formulation and corresponding empty nanoparticles (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 2ME2 formulation and the placebo nanoparticles in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Simplified signaling pathway of 2-Methoxyestradiol (2ME2).
Caption: General experimental workflow for enhancing 2ME2 efficacy.
Caption: Logical relationship for troubleshooting 2ME2 experiments.
References
- 1. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer [frontiersin.org]
- 4. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methoxyestradiol (2-ME2) Cancer Cell Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Methoxyestradiol (2-ME2) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound (2-ME2) in cancer cells?
A1: this compound (2-ME2) is an endogenous metabolite of 17β-estradiol that exhibits anti-cancer properties through several mechanisms, largely independent of estrogen receptors (ER) α and β.[1][2][3] Key mechanisms include:
-
Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on β-tubulin, which disrupts microtubule polymerization and dynamics.[4][5] This leads to faulty spindle formation during mitosis.[6]
-
Cell Cycle Arrest: By interfering with microtubule function, 2-ME2 typically induces cell cycle arrest at the G2/M phase.[4][7] Some studies have also reported S-phase arrest in certain cancer cell types.[7][8]
-
Induction of Apoptosis: 2-ME2 triggers programmed cell death through both the intrinsic and extrinsic pathways.[1][9] This involves the activation of initiator caspases-8 and -9, and the executioner caspase-3, as well as the release of mitochondrial cytochrome-c and Smac.[1][9]
-
Inhibition of Angiogenesis: 2-ME2 has anti-angiogenic properties, partly by downregulating Hypoxia-Inducible Factor-1 alpha (HIF-1α) and subsequently reducing Vascular Endothelial Growth Factor (VEGF) secretion.[3][9]
-
Modulation of Signaling Pathways: 2-ME2 can influence various signaling pathways, including the JNK, p53, and AKT/mTOR pathways, to exert its anti-proliferative effects.[7][10]
Q2: My cancer cell line is showing resistance to 2-ME2. What are the potential underlying mechanisms?
A2: Resistance to 2-ME2 can arise from several factors:
-
Alterations in β-Tubulin: Since β-tubulin is a primary target of 2-ME2, mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can confer resistance.[4][5]
-
Tumor Microenvironment: The bone marrow microenvironment can contribute to drug resistance. For instance, cytokines like Interleukin-6 (IL-6) secreted by bone marrow stromal cells (BMSCs) can promote chemoresistance.[11] However, 2-ME2 has been shown to counteract this by inhibiting IL-6 secretion.[11]
-
Drug Efflux Pumps: While not definitively the primary mechanism for 2-ME2 resistance, overexpression of multidrug resistance (MDR) proteins like P-glycoprotein (MDR1) is a common mechanism of chemoresistance. One study noted that while 2-ME2 could increase P-glycoprotein function, it still sensitized doxorubicin-resistant cells to treatment.[12]
-
Dysregulation of Apoptotic Pathways: Alterations in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins can lead to resistance to 2-ME2-induced apoptosis.[3][12]
Q3: Can 2-ME2 be used to overcome resistance to other chemotherapeutic agents?
A3: Yes, several studies have demonstrated that 2-ME2 can overcome existing drug resistance and chemosensitize cancer cells to conventional therapies.[9][11] For example, 2-ME2 has shown efficacy in multiple myeloma cells resistant to melphalan, doxorubicin, and dexamethasone.[9][11] It has also been shown to sensitize tamoxifen-resistant breast cancer cells, partly by downregulating HIF-1α.[3]
Q4: What are some established experimental models for studying 2-ME2 resistance?
A4: Researchers have developed and utilized several cell line models to investigate 2-ME2 resistance:
-
Stepwise Drug Selection: Resistant cell lines can be generated by culturing sensitive parental cell lines with gradually increasing concentrations of 2-ME2 over a prolonged period. An example is the 2ME2R cell line derived from MDA-MB-435 cells.[5]
-
Models of Endocrine Therapy Resistance: Long-term estrogen-deprived (LTED) cells, derived from ER-positive breast cancer cell lines like MCF-7, serve as a model for acquired resistance to endocrine therapies and have been used to study the effects of 2-ME2.[4]
-
Existing Chemoresistant Cell Lines: Commercially available or previously established cell lines with resistance to other drugs (e.g., doxorubicin-resistant MCF-7/Dox cells) can be used to study the potential of 2-ME2 to overcome multidrug resistance.[12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for 2-ME2 in cell viability assays.
| Potential Cause | Troubleshooting Step |
| 2-ME2 Degradation | 2-ME2 can be unstable in solution. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and store them protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure accurate cell counting and uniform seeding density across all wells. Allow cells to adhere and resume proliferation (typically overnight) before adding 2-ME2. |
| Serum Concentration | Components in fetal bovine serum (FBS) can interact with compounds and affect their activity. Standardize the FBS concentration in your culture medium for all experiments. For some studies, a lower serum concentration (e.g., 2-5%) is used during drug treatment.[11] |
| Assay Incubation Time | The cytotoxic effects of 2-ME2 are time-dependent. Optimize and standardize the incubation time (e.g., 48, 72, or 96 hours) for your specific cell line and experimental goals.[2][11] |
| Estrogen in Phenol (B47542) Red | Phenol red in culture media has weak estrogenic activity. For studies involving hormone-sensitive cancers or to avoid confounding effects, use phenol red-free medium and charcoal-stripped serum to eliminate exogenous estrogens.[7] |
Issue 2: No significant increase in apoptosis observed after 2-ME2 treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal 2-ME2 Concentration | The concentration of 2-ME2 may be too low to induce apoptosis. Perform a dose-response experiment to determine the optimal concentration. IC50 values for proliferation inhibition may not be the same as those required for apoptosis induction. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than what was tested. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for detecting apoptosis. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to apoptosis. Verify the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) by Western blotting.[12] |
| Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough. Consider using multiple methods to confirm apoptosis, such as Annexin V/Propidium Iodide staining by flow cytometry, TUNEL assay, or measuring caspase-3/7 activity.[7][12] |
Issue 3: Difficulty in generating a 2-ME2-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Initial Drug Concentration is Too High | Starting with a high concentration of 2-ME2 can cause massive cell death, preventing the selection of resistant clones. Begin with a low concentration (e.g., near the IC20) and gradually increase it in small increments as the cells adapt. |
| Insufficient Time for Adaptation | The development of stable resistance is a slow process that can take several months.[5] Be patient and allow sufficient time for the cell population to recover and proliferate at each incremental drug concentration. |
| Cell Line Instability | Some cell lines may not be genetically stable enough to develop a resistant phenotype. If progress stalls, consider attempting the selection with a different parental cell line. |
| Reversion of Resistance | Resistance may not be a stable trait. Periodically culture a subset of the resistant cells in drug-free medium and then re-challenge them with 2-ME2 to confirm the stability of the resistant phenotype.[5] |
Quantitative Data Summary
Table 1: IC50 Values of this compound (2-ME2) in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| MCF-7 | Breast Cancer (ER+) | 6.79 | 48 | [4] |
| LTED | Breast Cancer (Endocrine Resistant) | 0.93 | 48 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | 48 | [7][8] |
| RPMI 8226 | Multiple Myeloma | 1-3 | 72 | [11] |
| Dox-40 (Doxorubicin-Resistant) | Multiple Myeloma | 1-3 | 72 | [11] |
| MM.1R (Dexamethasone-Resistant) | Multiple Myeloma | 1-3 | 72 | [11] |
| P435 (Parental) | Melanoma | 0.38 | 48 | [5] |
| 2ME2R (2-ME2 Resistant) | Melanoma | 15.23 | 48 | [5] |
Key Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT/BrdU)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 2-ME2 in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 2-ME2 or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]
-
Assay Procedure:
-
For MTS/MTT Assay: Add the reagent (e.g., 20 µL of CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.[1][4] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
For BrdU Assay: Add BrdU labeling solution and incubate for 2-6 hours.[11] Remove the labeling medium, fix the cells, add the anti-BrdU antibody, and then the substrate solution. Measure absorbance at 460 nm.[11]
-
-
Data Analysis: Blank-correct the absorbance values. Express cell viability as a percentage of the vehicle-treated control. Calculate IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response) in appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of 2-ME2 or vehicle control for the determined time point (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive. Quantify the percentage of cells in each quadrant.
-
Visualizations
Caption: Key signaling pathways activated by this compound (2-ME2).
Caption: Workflow for developing and characterizing a 2-ME2 resistant cell line.
Caption: Troubleshooting logic for apoptosis assay issues.
References
- 1. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2-Methoxyestradiol, an Endogenous 17β-Estradiol Metabolite, Induces Antimitogenic and Apoptotic Actions in Oligodendroglial Precursor Cells and Triggers Endoreduplication via the p53 Pathway | MDPI [mdpi.com]
- 7. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 9. 2-Methoxyestradiol overcomes drug resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. 2-Methoxyestradiol and multidrug resistance: can 2-methoxyestradiol chemosensitize resistant breast cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methoxyestradiol Synthesis Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methoxyestradiol (2-ME2).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 2-Methoxyestradiol (B1684026) synthesis?
A1: The most prevalent starting material for the synthesis of 2-Methoxyestradiol is 17β-estradiol, due to its structural similarity and commercial availability.
Q2: Which synthetic routes offer the highest yields for 2-Methoxyestradiol?
A2: Several synthetic routes have been developed. A four-step synthesis involving a copper-mediated methoxylation has been reported to achieve an overall yield of 61%.[1] Another efficient four-step route utilizing a ruthenium-catalyzed ortho-C(sp²)-H bond hydroxylation provides an overall yield of 51%.[2][3]
Q3: What are the primary challenges encountered during 2-Methoxyestradiol synthesis?
A3: The main challenges include achieving regioselectivity to favor the 2-methoxy isomer over the 4-methoxy isomer, ensuring complete reaction to maximize yield, and effectively purifying the final product to remove starting materials, reagents, and potential side-products. Due to its low aqueous solubility, precipitation during work-up or in biological assays can also be a concern.
Q4: How can I monitor the progress of my synthesis reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. Visualization can be achieved using UV light (254 nm) for aromatic compounds or by staining with reagents like phosphomolybdic acid, which is effective for alcohols, phenols, and other functional groups present in the reactants and products.[4][5]
Q5: What are the recommended methods for purifying the final 2-Methoxyestradiol product?
A5: Column chromatography is a standard method for the purification of 2-Methoxyestradiol.[6][7] For achieving high purity (>98%), liquid-solid chromatography using a silica (B1680970) gel stationary phase with a solvent system of a non-polar solvent (like chloroform) and a polar solvent (like methanol) is effective. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also excellent for both purification and purity analysis, allowing for the separation of 2-ME2 from its isomers.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | Monitor the reaction closely using TLC until the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Suboptimal reagent or catalyst activity. | Ensure the use of high-quality, dry reagents and solvents. If using a catalyst, verify its activity and consider using a fresh batch. | |
| Degradation of product during work-up. | Use mild work-up conditions. Avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases. | |
| Presence of Multiple Spots on TLC (Impurity) | Formation of the 4-methoxyestradiol (B23171) isomer. | Optimize the regioselectivity of the reaction. For the ruthenium-catalyzed hydroxylation, the directing group helps to selectively install the hydroxyl group at the 2-position.[2][3] Careful purification by column chromatography or HPLC is necessary to separate the isomers. |
| Unreacted starting material or intermediates. | Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product using column chromatography with an appropriate solvent gradient to separate the product from less polar starting materials. | |
| Formation of other side-products. | Review the reaction mechanism for potential side reactions and adjust conditions (e.g., temperature, stoichiometry) to minimize them. Characterize the impurities by techniques like mass spectrometry to understand their origin. | |
| Difficulty in Product Purification | Co-elution of product and impurities during column chromatography. | Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system may improve separation. Consider using a different stationary phase if silica gel is not effective. |
| Product precipitation during purification. | Use a solvent system in which the product is more soluble. If precipitation occurs during work-up, try to use a larger volume of solvent or perform the extraction at a slightly elevated temperature. | |
| Product Appears Pure by TLC but Fails Purity Analysis by HPLC/NMR | Co-eluting impurities not resolved by TLC. | TLC provides a preliminary assessment of purity. For a more accurate determination, use higher resolution techniques like HPLC or NMR. |
| Presence of solvent residue. | Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvents from the purification process. |
Quantitative Data Summary
Table 1: Comparison of 2-Methoxyestradiol Synthesis Methods
| Synthetic Method | Key Step | Number of Steps | Overall Yield | Reference |
| Ruthenium-Catalyzed Hydroxylation | ortho-C(sp²)-H bond hydroxylation | 4 | 51% | [2][3] |
| Copper-Mediated Methoxylation | Copper-mediated introduction of methoxyl group | 4 | 61% | [1] |
Table 2: Analytical Parameters for 2-Methoxyestradiol Purity Assessment
| Analytical Method | Column | Mobile Phase | Detection | Application | Reference |
| LC-MS/MS | Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) | Gradient of methanol (B129727) and water | MS/MS (APCI) | Quantitative determination in human plasma | [8] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Synthesis of 2-Methoxyestradiol from 17β-Estradiol (Overall Yield: 51%)
This four-step synthesis involves protection of the 3-hydroxyl group, ruthenium-catalyzed hydroxylation at the C2 position, methylation of the newly introduced hydroxyl group, and deprotection.[2][3]
Step 1: Synthesis of 3-dimethylcarbamoyloxyestradiol
-
To a solution of 17β-estradiol in a suitable solvent, add a base (e.g., pyridine (B92270) or triethylamine).
-
Add dimethylcarbamoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.
Step 2: Ruthenium-Catalyzed C-H Hydroxylation
-
Dissolve the 3-dimethylcarbamoyloxyestradiol in a mixture of trifluoroacetate (B77799) and trifluoroacetic anhydride (B1165640) (1:1).
-
Add the ruthenium catalyst, [RuCl₂(p-cymene)]₂, and the oxidant, PhI(OAc)₂.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an extractive work-up.
-
Purify the resulting 2-hydroxy intermediate by column chromatography to yield the product at this stage (reported yield of 65%).
Step 3: Methylation of the 2-Hydroxyl Group
-
Dissolve the 2-hydroxy intermediate in a suitable solvent (e.g., acetone (B3395972) or DMF).
-
Add a base (e.g., K₂CO₃) and a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide).
-
Stir the reaction at an appropriate temperature until the starting material is consumed (monitor by TLC).
-
Perform a work-up to remove excess reagents and purify the methylated product by column chromatography.
Step 4: Removal of the Dimethylcarbamate Protecting Group
-
Dissolve the methylated intermediate in a suitable solvent.
-
Add a strong base (e.g., NaOH or KOH) to hydrolyze the carbamate (B1207046) group.
-
Stir the reaction until deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product.
-
Purify the final product, 2-Methoxyestradiol, by column chromatography or recrystallization.
Protocol 2: Copper-Mediated Synthesis of 2-Methoxyestradiol from 17β-Estradiol (Overall Yield: 61%)
This four-step synthesis involves bromination, protection of the hydroxyl groups, copper-mediated methoxylation, and deprotection.[1]
Step 1: Bromination of 17β-Estradiol
-
Dissolve 17β-estradiol in a suitable solvent.
-
Add a brominating agent (e.g., N-bromosuccinimide) and stir at room temperature.
-
Monitor the reaction by TLC to ensure the formation of the brominated estradiol (B170435).
-
Perform an aqueous work-up and purify the product.
Step 2: Protection of Hydroxyl Groups
-
Protect the hydroxyl groups of the brominated estradiol to prevent unwanted side reactions in the subsequent step. This can be achieved using standard protecting group chemistry (e.g., formation of silyl (B83357) ethers or acetates).
Step 3: Copper-Mediated Methoxylation
-
To a solution of the protected brominated estradiol, add a copper catalyst (e.g., a copper(I) or copper(II) salt) and a suitable ligand if necessary.
-
Add a methoxide (B1231860) source (e.g., sodium methoxide) and a co-catalyst such as ethyl acetate.
-
Heat the reaction mixture and monitor for the disappearance of the starting material.
-
After completion, perform a work-up to remove the copper catalyst and other reagents.
Step 4: Deprotection
-
Remove the protecting groups from the hydroxyl functions using appropriate conditions (e.g., fluoride (B91410) source for silyl ethers, or base/acid for esters).
-
Purify the final product, 2-Methoxyestradiol, by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ruthenium-catalyzed synthesis workflow for 2-Methoxyestradiol.
Caption: Inhibition of the HIF-1α signaling pathway by 2-Methoxyestradiol.
References
- 1. An efficient, practical synthesis of 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise synthesis of 2-methoxyestradiol from 17β-estradiol through the C(sp2)-H hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 8. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvement for Methoxyestradiol (2-ME2) Formulation
Welcome to the Technical Support Center for 2-Methoxyestradiol (2-ME2) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the formulation of this promising but poorly soluble compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating 2-Methoxyestradiol (2-ME2)?
A1: The primary challenges in formulating 2-ME2 stem from its low aqueous solubility and extensive first-pass metabolism. These factors lead to poor oral bioavailability, requiring innovative formulation strategies to enhance its therapeutic efficacy.
Q2: What are the most common formulation strategies to improve 2-ME2 delivery?
A2: Several advanced formulation approaches have been developed to address the challenges of 2-ME2 delivery. These include:
-
Nanocrystal technology: This involves reducing the particle size of 2-ME2 to the nanometer range, which increases the surface area for dissolution and improves bioavailability.
-
Polymeric implants: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be formulated into implants for sustained, localized delivery of 2-ME2.
-
Solid dispersions: Dispersing 2-ME2 in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Micellar nanocarriers: Amphiphilic polymers can self-assemble into micelles that encapsulate the hydrophobic 2-ME2, improving its solubility and stability in aqueous environments.
Q3: How does 2-Methoxyestradiol exert its anti-cancer effects?
A3: 2-ME2 is known to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells. Its mechanisms of action are multifaceted and include the disruption of microtubule dynamics, inhibition of angiogenesis, and modulation of various signaling pathways.
Troubleshooting Guides
Formulation of 2-ME2 Loaded Polymeric Micelles
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency | - Incompatible drug-polymer ratio. - Poor solubility of 2-ME2 in the organic solvent used. - Rapid solvent evaporation leading to drug precipitation. - Drug leakage during the formulation process. | - Optimize the drug-to-polymer ratio; a lower ratio often improves stability. - Screen for an organic solvent that provides good solubility for both 2-ME2 and the polymer. - Control the rate of solvent evaporation to allow for efficient micelle self-assembly. - For dialysis methods, ensure the molecular weight cut-off of the membrane is appropriate to retain the micelles. |
| Large Particle Size or Polydispersity | - Aggregation of micelles due to instability. - Inappropriate polymer concentration. - Suboptimal stirring speed or sonication parameters. | - Increase the concentration of the hydrophilic block in the copolymer to enhance stability. - Adjust the polymer concentration; higher concentrations can sometimes lead to larger aggregates. - Optimize the energy input during formulation (e.g., stirring speed, sonication time, and power). |
| Poor In Vitro Stability | - Micelle dissociation upon dilution below the critical micelle concentration (CMC). - Interaction with components of the release medium. | - Select polymers with a low CMC to ensure stability upon dilution. - Consider cross-linking the micelle core or shell to improve structural integrity. - Evaluate the stability in different physiological buffers. |
Formulation of 2-ME2 Loaded PLGA Implants/Microparticles
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Initial Burst Release | - Surface-associated drug. - High porosity of the implant/microparticle. - Rapid initial polymer degradation. | - Wash the formulated particles with a solvent in which the drug is soluble but the polymer is not, to remove surface drug. - Optimize the polymer molecular weight and lactide-to-glycolide ratio to control the initial degradation rate. - Adjust the solvent evaporation rate during fabrication to create a denser polymer matrix. |
| Incomplete Drug Release | - Strong drug-polymer interactions preventing drug diffusion. - Formation of an acidic microenvironment within the polymer that degrades the drug. - Insufficient polymer degradation to release the entrapped drug. | - Select a polymer with appropriate end-groups (e.g., ester-capped vs. acid-capped) to modulate drug-polymer interactions. - Incorporate basic excipients to buffer the acidic microenvironment. - Use a PLGA with a faster degradation profile or blend with a more hydrophilic polymer. |
| Low Encapsulation Efficiency | - Poor solubility of 2-ME2 in the polymer solution. - Drug partitioning into the external aqueous phase during emulsification. - Use of an inappropriate solvent system. | - Increase the viscosity of the dispersed phase to reduce drug diffusion to the external phase. - Optimize the homogenization speed and time to achieve a stable emulsion quickly. - Select a solvent system where the drug has high solubility and the polymer can form a stable emulsion. |
Data Presentation
Table 1: Physicochemical Characteristics of 2-ME2 Nanoparticle Formulations.[1]
| Drug Loading (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 5 | 113.4 ± 1.6 | 0.13 ± 0.01 | -22.3 ± 0.9 | 95.7 ± 1.2 |
| 10 | 115.2 ± 2.1 | 0.14 ± 0.02 | -23.1 ± 1.1 | 98.2 ± 0.8 |
| 15 | 117.8 ± 1.9 | 0.15 ± 0.01 | -24.5 ± 1.3 | 99.1 ± 0.5 |
Table 2: In Vitro Release of 2-ME2 from PLGA Implants with Different Formulations.[2][3]
| Formulation | Cumulative Release at Day 1 (%) | Cumulative Release at Day 28 (%) |
| 3% 2-ME in PLGA-lauryl ester | ~2 | ~21 |
| 10% 2-ME in PLGA-lauryl ester | ~4 | ~27 |
| 30% 2-ME in PLGA-lauryl ester | ~11 | ~34 |
| 5% HP-β-CD in PLGA-lauryl ester | Not specified | ~57 |
| 5% Pluronic F127 in PLGA-lauryl ester | Not specified | ~42 |
| 2-ME/PEG 8000 solid dispersion in PLGA-lauryl ester | ~21 | ~73 |
| 10% 2-ME in 24 kDa PLGA-COOH | ~6 | ~51 |
| 10% 2-ME in 13 kDa PLGA-COOH | ~8 | ~63 |
| 3-5% MgCO₃ in 24 kDa PLGA-COOH | Minimal initial burst | ~80 |
Experimental Protocols
Protocol 1: Preparation of 2-ME2 Loaded Polymeric Micelles by Thin-Film Hydration
Materials:
-
2-Methoxyestradiol (2-ME2)
-
Amphiphilic block copolymer (e.g., PEG-b-PLA)
-
Organic solvent (e.g., acetonitrile)
-
Deionized water
Procedure:
-
Weigh the desired amounts of 2-ME2 and the block copolymer.
-
Dissolve both the drug and the polymer in the organic solvent in a round-bottom flask.
-
Form a thin film by evaporating the organic solvent under reduced pressure using a rotary evaporator.
-
Hydrate the thin film with deionized water at a temperature above the glass transition temperature of the polymer's hydrophobic block.
-
Gently agitate the flask to facilitate the formation of micelles.
-
The resulting micellar solution can be further processed, for example, by filtration to remove any non-incorporated drug.
Protocol 2: Preparation of 2-ME2 Loaded PLGA Nanoparticles by Emulsification-Solvent Diffusion
Materials:
-
2-Methoxyestradiol (2-ME2)
-
PLGA
-
Water-miscible organic solvent (e.g., acetone)
-
Water-immiscible organic solvent (e.g., dichloromethane)
-
Aqueous solution of a stabilizer (e.g., polyvinyl alcohol - PVA)
Procedure:
-
Dissolve PLGA and 2-ME2 in a mixture of the water-miscible and water-immiscible organic solvents. This forms the organic phase.
-
Add the organic phase to the aqueous PVA solution under high-speed homogenization to form an oil-in-water emulsion.
-
Add a large volume of water to the emulsion under constant stirring. This will cause the water-miscible solvent to diffuse into the aqueous phase, leading to the precipitation of PLGA as nanoparticles.
-
Continue stirring to allow the water-immiscible solvent to evaporate.
-
Collect the nanoparticles by centrifugation, wash them to remove excess stabilizer and non-encapsulated drug, and then lyophilize for storage.
Protocol 3: Determination of Entrapment Efficiency of 2-ME2 in Micelles
Procedure:
-
Prepare the 2-ME2 loaded micelles as described in Protocol 1.
-
Separate the non-entrapped 2-ME2 from the micellar formulation. This can be done by methods such as ultracentrifugation or dialysis.
-
Quantify the amount of free 2-ME2 in the supernatant or the dialysis medium using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
-
Calculate the Entrapment Efficiency (EE) using the following formula:
EE (%) = [(Total amount of 2-ME2 added - Amount of free 2-ME2) / Total amount of 2-ME2 added] x 100
Mandatory Visualization
Signaling Pathways
Caption: 2-Methoxyestradiol induced apoptosis signaling pathways.
Caption: 2-Methoxyestradiol induced G2/M cell cycle arrest.
Experimental Workflow
Caption: A logical workflow for troubleshooting 2-ME2 formulation.
dealing with high interpatient variability in Methoxyestradiol pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methoxyestradiol (2-ME2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the high interpatient variability observed in 2-ME2 pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: We are observing significant interpatient variability in plasma concentrations of this compound in our study. What are the known causes for this?
High interpatient variability in this compound pharmacokinetics is a well-documented phenomenon[1][2]. The primary contributing factors include:
-
Low and Variable Oral Bioavailability: The oral bioavailability of 2-ME2 is estimated to be very low, around 1-2%[3]. This is thought to be due to a combination of poor dissolution of the drug formulation and extensive first-pass metabolism in the gut and liver[1][3].
-
Extensive Metabolism: 2-ME2 undergoes rapid and extensive metabolism, primarily to 2-methoxyestrone (B195170) (2ME1)[2][4]. This conversion is a significant factor contributing to the low systemic exposure of the parent compound. Furthermore, extensive glucuronidation of 2-ME2 has been reported, which facilitates its elimination[3].
-
Genetic Polymorphisms: While not yet fully elucidated for 2-ME2 specifically, genetic variations in the enzymes responsible for its metabolism are likely a major contributor to variability. Key enzymes in the metabolic pathway of 2-ME2 include Cytochrome P450 (CYP) enzymes for hydroxylation of the parent estradiol (B170435) molecule and Catechol-O-methyltransferase (COMT) for the final methylation step to form 2-ME2[5][6]. Genetic polymorphisms in these enzymes can lead to significant differences in metabolic rates between individuals[7][8].
-
Lack of Dose Proportionality: Clinical studies have shown that increasing the oral dose of 2-ME2 does not lead to a proportional increase in plasma concentrations (Cmax and AUC)[1][2]. This suggests that absorption and/or first-pass metabolism may be saturable processes.
Q2: In some of our study subjects, the plasma concentrations of this compound are undetectable, even at what we consider to be high doses. Is this a common finding?
Yes, this is a reported observation in clinical trials. In some Phase I studies, a portion of patients had undetectable plasma concentrations of 2-ME2, even at doses as high as 800 mg[1]. This highlights the extreme end of the spectrum of interpatient variability and is likely due to a combination of the factors mentioned in Q1, particularly very poor absorption and/or extremely rapid first-pass metabolism in these individuals.
Q3: We are struggling with inconsistent results in our preclinical animal studies. What steps can we take to minimize variability?
While some level of variability is inherent, the following strategies, adapted from general pharmacokinetic best practices, can help improve the consistency of your results[7]:
-
Standardize Experimental Conditions:
-
Animal Strain, Age, and Sex: Use a homogenous population of animals.
-
Diet: Implement a standardized diet for a period before and during the study, as diet can influence gut microbiome and metabolic enzyme activity.
-
Housing Conditions: Maintain consistent light-dark cycles, temperature, and humidity.
-
-
Strict Dosing Procedures:
-
Formulation: Ensure the drug formulation is consistent and properly prepared. For oral dosing, consider the vehicle used and its potential impact on absorption.
-
Administration Technique: Standardize the method and timing of drug administration.
-
-
Standardized Sample Handling:
-
Blood Collection: Use a consistent method and timing for blood sampling.
-
Sample Processing and Storage: Adhere to a strict protocol for plasma separation and storage to prevent degradation of 2-ME2.
-
-
Baseline Measurements: If possible, measure baseline levels of any relevant biomarkers to account for individual differences before drug administration.
Troubleshooting Guides
Issue: High Variability in Pharmacokinetic Parameters (Cmax, Tmax, AUC)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Absorption | - Verify the consistency of the drug formulation and vehicle. - Consider alternative routes of administration in preclinical models (e.g., intravenous) to bypass first-pass metabolism and establish a baseline for systemic clearance[3][9]. - For oral studies, ensure consistent timing of administration relative to feeding. |
| Variable First-Pass Metabolism | - In preclinical studies, consider the use of liver microsomes or hepatocytes from different donors to assess inter-individual differences in metabolism in vitro. - Genotype study subjects for known polymorphisms in relevant metabolic enzymes (e.g., COMT, CYP1A1, CYP1B1) if ethically and logistically feasible[5][6]. |
| Analytical Method Issues | - Validate the bioanalytical method for sensitivity, specificity, accuracy, and precision. - Ensure consistent sample handling and storage to prevent analyte degradation. |
Issue: Undetectable or Very Low Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - A new formulation of 2-ME2 with improved bioavailability may be needed[1][10]. - In preclinical research, explore the use of formulation strategies such as nanoparticles or prodrugs to enhance absorption and reduce first-pass metabolism[3]. - Consider co-administration with inhibitors of relevant metabolic enzymes (use with caution and after thorough investigation). |
| Rapid Elimination | - Characterize the metabolic profile of 2-ME2 in your system to identify major metabolites. - Measure the concentration of major metabolites, such as 2-methoxyestrone (2ME1), in addition to the parent drug to get a more complete picture of drug disposition[2][4]. |
| Insufficient Analytical Sensitivity | - Optimize the LC-MS/MS method for maximum sensitivity. - Ensure proper sample preparation to minimize matrix effects. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial
| Dose Level | Number of Patients with Quantifiable Concentrations | Median Peak Plasma Concentration (Cmax) (ng/mL) | Range of Cmax (ng/mL) | Time to Peak Concentration (Tmax) (hours) |
| 400 mg | 1 / 3 | 3.9 | - | 0.5 |
| 800 mg | 1 / 3 | 8.3 | - | 4 |
| 1600 mg | 5 / 6 | 5.7 | 3.0 - 18.6 | 0.5 - 4 |
Data synthesized from a Phase I clinical trial of oral 2-methoxyestradiol (B1684026) in patients with solid tumors[1].
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t1/2α) | 0.36 min |
| Half-life (t1/2β) | 19 min |
| Clearance (CL) | 0.36 ml/min |
| Volume of Distribution (Vd) | 52.9 ml |
Pharmacokinetic analysis in mice intravenously injected with [11C]2-methoxyestradiol[9].
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Patient Plasma
This protocol outlines the general steps for determining the pharmacokinetic profile of 2-ME2 in clinical studies.
-
Patient Enrollment and Dosing:
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL/F), and volume of distribution (Vd/F)[1].
-
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
This protocol can be used to investigate the metabolism of 2-ME2 and assess inter-individual variability.
-
Preparation of Incubation Mixture:
-
Prepare an incubation mixture containing human liver microsomes, NADPH-regenerating system, and a buffer (e.g., phosphate (B84403) buffer).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding 2-ME2.
-
Incubate for a specified period (e.g., 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the depletion of 2-ME2 and the formation of metabolites (e.g., 2-methoxyestrone).
-
Mandatory Visualization
Caption: Metabolic pathway of Estradiol to 2-Methoxyestradiol and its subsequent metabolism.
Caption: General experimental workflow for a clinical pharmacokinetic study.
Caption: Simplified signaling pathways affected by 2-Methoxyestradiol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phase I safety, pharmacokinetic and pharmacodynamic studies of 2-methoxyestradiol alone or in combination with docetaxel in patients with locally recurrent or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usz.ch [usz.ch]
- 7. benchchem.com [benchchem.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. 2-[methyl-(11)C]this compound: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage and Handling of Methoxyestradiol Stock Solutions
Welcome to the technical support center for Methoxyestradiol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and troubleshooting of this compound stock solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvents for preparing this compound (specifically 2-Methoxyestradiol) stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1] Both solvents can effectively dissolve this compound at high concentrations. The choice of solvent may depend on the specific requirements and sensitivities of your cell line and experimental design.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[1] It is also advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] When stored as a solid, this compound is stable for at least four years at -20°C.[2]
Q3: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture media. What is the cause and how can I prevent this?
A3: Precipitation of this compound upon dilution into aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[1] This "crashing out" can be caused by several factors, including the final concentration of this compound, the temperature of the medium, and the rapid change in solvent environment. To prevent this, it is recommended to pre-warm the cell culture medium to 37°C and add the this compound stock solution dropwise while gently vortexing.[3][4] Performing serial dilutions in the pre-warmed medium can also help.[3]
Q4: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?
A4: To prevent solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[5]
Troubleshooting Guides
Issue 1: Precipitation Upon Preparation of Working Solution
-
Observation: Immediate formation of a precipitate when the this compound stock solution is added to the cell culture medium.
-
Potential Causes:
-
Solutions:
-
Decrease Final Concentration: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your experiments.
-
Stepwise Dilution: First, create an intermediate dilution of the stock solution in a small volume of pre-warmed cell culture medium. Then, add this intermediate dilution to the final volume of the medium.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.[3]
-
Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.[4]
-
Issue 2: Inconsistent or No Biological Effect Observed
-
Observation: The expected biological effect of this compound is not observed or varies between experiments.
-
Potential Causes:
-
Degradation of the Compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Precipitation in Culture: The compound may have precipitated out of the solution, leading to a lower effective concentration.
-
Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a biological response.
-
-
Solutions:
-
Prepare Fresh Stock Solutions: If there is any doubt about the integrity of the stock solution, prepare a fresh one from powder.
-
Visually Inspect for Precipitation: Before adding the working solution to your cells, carefully inspect the medium for any signs of precipitation.
-
Perform a Dose-Response Experiment: Determine the optimal effective concentration for your specific cell line and assay.
-
Data Presentation
Table 1: Solubility of 2-Methoxyestradiol in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL[2], 45 mg/mL[3], >15.3 mg/mL[4], 10 mg/mL[6], 250 mg/mL (with sonication)[7] | [2][3][4][6][7] |
| Ethanol | 1 mg/mL[2], 10 mg/mL[6], ≥24.25 mg/mL (with ultrasonic)[4] | [2][4][6] |
| DMF | 30 mg/mL[2] | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | [2] |
| Water | Insoluble[6] | [6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [3] |
| In Solvent (e.g., DMSO) | -20°C | Several months | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 2-Methoxyestradiol Stock Solution in DMSO
Materials:
-
2-Methoxyestradiol powder (Molecular Weight: 302.41 g/mol )
-
Anhydrous, sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette and tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, you will need 3.024 mg of 2-Methoxyestradiol per 1 mL of DMSO.
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of 2-Methoxyestradiol powder into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.[4]
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of a Working Solution of 2-Methoxyestradiol in Cell Culture Medium
Materials:
-
10 mM 2-Methoxyestradiol stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM 2-Methoxyestradiol stock solution at room temperature.
-
Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
-
Prepare the working solution:
-
For a final concentration of 10 µM, you will need to perform a 1:1000 dilution.
-
In a sterile conical tube, add the appropriate volume of pre-warmed medium.
-
While gently vortexing the medium, add the calculated volume of the 10 mM stock solution dropwise. For example, add 10 µL of the 10 mM stock to 9.99 mL of medium for a final volume of 10 mL.
-
-
Mix thoroughly: Gently vortex the final working solution to ensure homogeneity.
-
Immediate use: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: 2-Methoxyestradiol inhibits the HIF-1α signaling pathway.
Caption: 2-Methoxyestradiol disrupts microtubule polymerization.
Caption: Troubleshooting workflow for this compound precipitation.
References
how to mitigate Methoxyestradiol off-target effects in experiments
<_ _>
This resource provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Methoxyestradiol (2-ME2) in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary on-target effects of 2-ME2?
A1: 2-ME2 is an endogenous metabolite of estradiol (B170435) with anti-proliferative and anti-angiogenic properties.[1][2][3] Its primary mechanisms of action are the disruption of microtubule polymerization by binding to tubulin and the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein levels, which is a key transcription factor in angiogenesis.[1][2][4]
Q2: I'm observing cellular effects at concentrations lower than what's typically reported for microtubule disruption. What could be the cause?
A2: This could be due to an off-target effect or a more subtle on-target effect. 2-ME2 can suppress microtubule dynamics at concentrations lower than those required to cause significant depolymerization.[5] Additionally, 2-ME2 has known off-target activities, such as inhibition of carbonic anhydrase and steroid sulfatase, which could manifest at different concentrations depending on the cell type and experimental conditions. It is also a high-affinity agonist for the G protein-coupled estrogen receptor (GPER).[6]
Q3: How can I be sure that the phenotype I'm observing is due to 2-ME2's on-target activity and not an off-target effect?
A3: Differentiating on-target from off-target effects is crucial. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. Compare the effective concentration to the known IC50 values for on- and off-target activities (see Data Summary Table below).
-
Rescue Experiments: If you hypothesize the effect is due to tubulin disruption, attempt to rescue the phenotype by overexpressing a 2-ME2-resistant tubulin mutant.
-
Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that 2-ME2 is physically binding to tubulin in your cells at the effective concentrations.[7][8]
-
Chemical Analogs: If available, use a structurally related analog of 2-ME2 that is known to have a different on-target/off-target profile.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to knockdown the expression of the putative on-target (e.g., a specific tubulin isoform) or off-target (e.g., a specific carbonic anhydrase) and observe if the 2-ME2-induced phenotype is altered.
Q4: Are there any known off-targets of 2-ME2 that I should be particularly concerned about?
A4: Yes, two of the most well-characterized off-targets are:
-
Carbonic Anhydrases (CAs): 2-ME2 can inhibit various isoforms of carbonic anhydrase.[9][10] This can affect cellular pH, ion transport, and other physiological processes. If your experimental system is sensitive to pH changes, this off-target effect could be a significant confounding factor.
-
Steroid Sulfatase (STS): 2-ME2 can inhibit STS, an enzyme involved in the biosynthesis of estrogens.[11][12][13][14] This is particularly relevant in studies involving hormone-dependent cancers or steroid signaling.
Q5: My cells are showing resistance to 2-ME2 treatment. What could be the reason?
A5: Resistance to 2-ME2 can arise from several factors, including:
-
Drug Efflux: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of 2-ME2.
-
Metabolism: 2-ME2 has poor oral bioavailability due to extensive metabolism, primarily through glucuronidation.[4] Cell lines with high metabolic activity might inactivate 2-ME2 more rapidly.
-
Alterations in Target Proteins: Mutations in tubulin or changes in the expression of different tubulin isotypes can affect 2-ME2 binding.
-
Activation of Compensatory Signaling Pathways: Cells may adapt to 2-ME2 treatment by upregulating pro-survival pathways that counteract its pro-apoptotic effects.
Data Summary: On-Target vs. Off-Target Potency of 2-ME2
| Target Class | Specific Target | Potency (IC50/Ki) | Notes |
| On-Target | Tubulin Polymerization | ~1-5 µM | Cell-type dependent.[5] |
| HIF-1α Inhibition | Correlates with microtubule effects | Mediated through microtubule disruption.[1][2] | |
| Off-Target | Carbonic Anhydrase II | Varies by isoform | Inhibition can lead to changes in cellular pH.[9] |
| Steroid Sulfatase | Varies | Can impact local estrogen levels.[11][14] | |
| G protein-coupled estrogen receptor (GPER) | ~10 nM | High-affinity agonist.[6] |
Note: The exact IC50 and Ki values can vary significantly depending on the assay conditions and cell type.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to confirm the binding of 2-ME2 to its target protein (e.g., tubulin) within intact cells.[7][8][15]
Objective: To determine if 2-ME2 treatment stabilizes tubulin against thermal denaturation, indicating direct binding.
Materials:
-
Cells of interest
-
2-ME2
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of 2-ME2 or DMSO (vehicle) for a specified time (e.g., 1-4 hours).
-
Heating: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample.
-
Western Blot Analysis: Load equal amounts of protein onto an SDS-PAGE gel. Perform Western blotting using an antibody specific for the target protein (e.g., α-tubulin or β-tubulin).
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a higher amount of soluble target protein in the 2-ME2-treated samples at elevated temperatures compared to the vehicle control, signifying thermal stabilization upon binding.
Visualizations
Caption: On-target signaling pathways of 2-Methoxyestradiol (2-ME2).
Caption: Off-target inhibition of Carbonic Anhydrase by 2-ME2.
Caption: Workflow to differentiate on-target vs. off-target effects.
References
- 1. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 3. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Carbonic Anhydrase 2 Overcomes Temozolomide Resistance in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 14. Steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Methoxyestradiol Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyestradiol (2-ME2) prodrugs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process. Our goal is to equip you with the knowledge to improve the stability and performance of your 2-ME2 prodrug candidates.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-methoxyestradiol (B1684026) (2-ME2) prodrug showing low stability in my formulation?
A1: The stability of 2-ME2 prodrugs is influenced by several factors. The most common cause of instability is the hydrolysis of the promoiety, particularly for ester-based prodrugs. This hydrolysis can be catalyzed by acidic or basic conditions, as well as by enzymes present in biological matrices. Additionally, factors such as temperature, light exposure, and the presence of oxidizing agents can contribute to degradation. For lipophilic prodrugs, poor solubility in aqueous media can also lead to precipitation and apparent instability.
Q2: How can I improve the aqueous solubility of my lipophilic 2-ME2 prodrug?
A2: Improving the aqueous solubility of lipophilic 2-ME2 prodrugs is crucial for many experimental setups. Consider the following strategies:
-
Formulation with co-solvents: Employing co-solvents such as ethanol (B145695) or DMSO can enhance solubility. However, be mindful of their potential impact on cell-based assays.
-
Use of cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.
-
Liposomal formulations: Encapsulating the prodrug in liposomes can improve its solubility and stability in aqueous environments.[1]
-
Nanomicellar formulations: Similar to liposomes, nanomicelles can effectively solubilize poorly soluble compounds for in vitro and in vivo studies.
Q3: What are the primary degradation pathways for 2-ME2 prodrugs?
A3: The primary degradation pathway for most 2-ME2 prodrugs is the cleavage of the bond linking the prodrug moiety to the parent 2-ME2 molecule. For ester prodrugs, this occurs via hydrolysis. The rate of hydrolysis is highly dependent on the pH of the solution and the presence of esterases in biological systems. Other potential degradation pathways include oxidation of the steroid core, particularly under harsh conditions.
Q4: How does pH affect the stability of my 2-ME2 ester prodrug?
A4: The stability of ester prodrugs is significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acids and bases.[2] Therefore, 2-ME2 ester prodrugs are typically most stable at a neutral or slightly acidic pH and show increased degradation at highly acidic or alkaline pH.[3][4][5][6][7] It is crucial to determine the pH-stability profile of your specific prodrug to identify the optimal pH for your experiments and formulations.
Troubleshooting Guides
Issue 1: Premature Prodrug Cleavage in In Vitro Assays
Symptoms:
-
Lower than expected concentration of the intact prodrug over time.
-
Higher than expected concentration of the parent drug (2-ME2).
-
Inconsistent results in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzymatic degradation by esterases in cell culture media containing serum. | 1. Reduce Serum Concentration: If possible, lower the percentage of serum in your culture medium. 2. Heat-Inactivate Serum: Heat-inactivating the serum before use can denature some esterases. 3. Use Serum-Free Media: If your cell line permits, switch to a serum-free medium for the duration of the experiment. 4. Incorporate Esterase Inhibitors: While this can interfere with the intended prodrug activation within the cell, it can be used as a control to confirm enzymatic degradation in the medium. |
| Hydrolysis due to inappropriate pH of the culture medium. | 1. Verify Medium pH: Ensure your cell culture medium is buffered to the correct physiological pH (typically 7.2-7.4). 2. Monitor pH during Experiment: Long incubation times can lead to pH shifts. Monitor and adjust the pH if necessary. |
| Instability in stock solution. | 1. Solvent Selection: Ensure the solvent used for your stock solution (e.g., DMSO, ethanol) does not promote degradation. 2. Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Issue 2: Poor Bioavailability in Animal Studies
Symptoms:
-
Low plasma concentrations of the parent drug (2-ME2) after oral administration of the prodrug.
-
High variability in pharmacokinetic data between subjects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility limiting dissolution and absorption. | 1. Formulation Strategy: Formulate the prodrug in a vehicle that enhances solubility, such as a lipid-based formulation or a solution containing cyclodextrins.[1] 2. Particle Size Reduction: Micronization or nanocrystal formulation of the prodrug can increase the surface area for dissolution. |
| Rapid pre-systemic metabolism (first-pass effect). | 1. Prodrug Design: The prodrug moiety may be being cleaved too rapidly in the gut or liver. Consider designing prodrugs with different linkers that are more resistant to first-pass metabolism. 2. Route of Administration: If feasible for the therapeutic goal, consider alternative routes of administration that bypass the first-pass effect, such as intravenous or transdermal. |
| P-glycoprotein (P-gp) Efflux: | 1. In Vitro Efflux Assays: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if your prodrug is a substrate. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor can confirm if efflux is limiting bioavailability. |
Issue 3: Analytical Challenges with HPLC/LC-MS
Symptoms:
-
Peak tailing or fronting.
-
Peak splitting.
-
Poor resolution between the prodrug and parent drug peaks.
-
Baseline noise or drift.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peak Tailing/Fronting | 1. Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes. 2. Column Contamination: Flush the column with a strong solvent or replace the guard column.[8] 3. Column Overload: Reduce the injection volume or sample concentration.[8] |
| Peak Splitting | 1. Sample Solvent Incompatibility: Dissolve the sample in the initial mobile phase whenever possible. 2. Blocked Column Frit: Backflush the column or replace the frit.[9] 3. Column Void: A void at the head of the column can cause peak splitting; replace the column.[9] |
| Poor Resolution | 1. Optimize Gradient: Adjust the gradient slope to better separate the peaks. 2. Change Mobile Phase Composition: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity. 3. Select a Different Column: A column with a different stationary phase chemistry may provide better separation. |
Quantitative Data on Prodrug Stability
The following tables summarize available pharmacokinetic data for 2-methoxyestradiol and a representative prodrug, highlighting the improvements in stability and bioavailability achieved through the prodrug approach.
Table 1: Pharmacokinetic Parameters of 2-Methoxyestradiol (2-ME2) in Different Species
| Species | Route of Administration | Half-life (t½) | Reference |
| Mice | Intravenous | 19 minutes | [10] |
| Rats | Intravenous | ~20.2 minutes | [9][11] |
| Humans | Oral | ~1 to 2 days (apparent) |
Note: The long apparent half-life in humans after oral administration is likely due to extensive plasma protein binding and potential enterohepatic recycling, despite very low bioavailability.
Table 2: Comparative Pharmacokinetics of a 2-ME2 Prodrug (2-ME2-PD1) vs. Parent 2-ME2 in Rats
| Compound | Route of Administration | Plasma Half-life of 2-ME2 | Absolute Bioavailability of 2-ME2 | Reference |
| 2-ME2 | Intravenous | 59 minutes | - | [8] |
| 2-ME2 | Oral | Not Detected | < 2 ng/mL | [8] |
| 2-ME2-PD1 | Intravenous | 262 minutes | - | [8] |
| 2-ME2-PD1 | Oral | 411 to 807 minutes | 4-5% | [8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a 2-ME2 prodrug in plasma and measure the rate of conversion to the parent drug, 2-ME2.
Materials:
-
Test prodrug and 2-ME2 reference standard.
-
Plasma (human, rat, mouse, etc.), anticoagulated with heparin or EDTA.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile (B52724) (ACN) containing an appropriate internal standard.
-
96-well plates.
-
Incubator set to 37°C.
-
LC-MS/MS system.
Procedure:
-
Prepare a stock solution of the test prodrug (e.g., 10 mM in DMSO).
-
On a 96-well plate, add the test prodrug to pre-warmed plasma (37°C) to achieve a final concentration of 1-5 µM. The final DMSO concentration should be <0.5%.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the plate and centrifuge at high speed to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the remaining concentration of the prodrug and the formation of 2-ME2.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining prodrug against time.
Protocol 2: Forced Degradation Study (Acid and Base Hydrolysis)
Objective: To evaluate the stability of a 2-ME2 prodrug under acidic and basic conditions to understand its degradation pathway and develop a stability-indicating analytical method.[10][12][13]
Materials:
-
Test prodrug.
-
Hydrochloric acid (HCl), e.g., 0.1 M.
-
Sodium hydroxide (B78521) (NaOH), e.g., 0.1 M.
-
Acetonitrile or other suitable organic solvent.
-
Water bath or incubator.
-
HPLC-UV/MS system.
Procedure:
-
Prepare a stock solution of the test prodrug in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis: a. Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL. b. Incubate the solution at a controlled temperature (e.g., 60°C). c. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of NaOH. e. Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis: a. Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL. b. Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C). c. Withdraw aliquots at various time points. d. Neutralize the aliquots with an equivalent amount of HCl. e. Dilute with mobile phase for HPLC analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method to quantify the remaining prodrug and the formation of degradation products.
-
Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[13]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Apoptotic signaling pathway of 2-Methoxyestradiol.
Caption: Experimental workflow for assessing prodrug stability.
Caption: Logical workflow for troubleshooting prodrug experiments.
References
- 1. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. uv.es [uv.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. 2-hydroxyestradiol is a prodrug of 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. sgs.com [sgs.com]
troubleshooting inconsistent results in Methoxyestradiol experiments
Welcome to the technical support center for Methoxyestradiol (2-ME2) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and inconsistencies encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent anti-proliferative effects of 2-Methoxyestradiol (B1684026) in my cell culture experiments?
Inconsistent results with 2-Methoxyestradiol can stem from several factors:
-
Cell Line Specificity: The anti-proliferative effects of 2-ME2 are highly cell-type dependent.[1][2] The sensitivity of a cell line to 2-ME2 is influenced by its specific molecular profile, including the expression of tubulin isoforms, components of apoptotic pathways, and metabolic enzymes.
-
Dose and Time Dependency: The effects of 2-ME2 are strongly dependent on the concentration and duration of exposure. Lower, near-physiological concentrations may have minimal or even different effects compared to higher pharmacological doses.[3] It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
-
Solubility and Stability: 2-Methoxyestradiol has poor aqueous solubility, which can lead to precipitation in cell culture media, especially at higher concentrations.[4] This can result in an actual concentration that is lower and more variable than intended. Additionally, the stability of 2-ME2 in culture medium over time should be considered.
-
Estrogen Receptor (ER) Status: While 2-ME2's primary mechanisms are thought to be ER-independent, some studies have shown that it can exert estrogenic effects, particularly in ER-positive cell lines and in the absence of 17β-estradiol.[3][5] This can lead to unexpected proliferative effects at lower concentrations.
Q2: I'm seeing precipitation of 2-Methoxyestradiol when I add it to my cell culture medium. How can I prevent this?
Precipitation is a common issue due to 2-ME2's low water solubility.[4][6] Here are some troubleshooting steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[6][7]
-
Working Solution Preparation: When preparing your final working concentration in the cell culture medium, it is critical to add the stock solution to the medium with vigorous vortexing or mixing. This helps to ensure rapid and even dispersion, minimizing the chances of precipitation.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Pre-warmed Medium: Adding the 2-ME2 stock solution to pre-warmed culture medium can sometimes improve solubility.
-
Sonication: Briefly sonicating the final working solution can help to dissolve any small precipitates.[7]
Q3: My in vivo experiments with 2-Methoxyestradiol are not showing the expected anti-tumor efficacy. What could be the reason?
The discrepancy between in vitro and in vivo results is a significant challenge with 2-Methoxyestradiol, primarily due to its pharmacokinetic properties:
-
Low Oral Bioavailability: 2-ME2 has very low oral bioavailability (around 1-2%) due to extensive first-pass metabolism in the liver, primarily through glucuronidation.[4] This means that even with high oral doses, the systemic exposure to the active compound can be insufficient.
-
Rapid Metabolism: 2-ME2 has a short half-life in vivo.[5]
-
Formulation: The formulation of 2-ME2 can significantly impact its absorption. Nanocrystal dispersions have been shown to increase bioavailability compared to standard formulations, but it remains low.[4]
-
Animal Model: The choice of animal model, tumor type, and route of administration can all influence the observed efficacy.
To address these issues, researchers have explored alternative routes of administration (e.g., intraperitoneal) and the development of 2-ME2 prodrugs and analogs with improved pharmacokinetic profiles.[8]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High variability between replicate wells in cell-based assays | Inconsistent cell seeding, edge effects in the culture plate, inaccurate pipetting, or precipitation of 2-ME2. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media. Use calibrated pipettes and change tips between dilutions. Visually inspect for precipitation before and after adding to cells. |
| 2-Methoxyestradiol shows no effect, even at high concentrations | The cell line may be inherently resistant. The compound may have degraded. Insufficient incubation time. | Confirm the sensitivity of your cell line by consulting the literature or testing a known sensitive cell line in parallel. Prepare fresh stock solutions of 2-ME2. Perform a time-course experiment to ensure the incubation period is sufficient to observe an effect. |
| Unexpected proliferative effects observed | The cell line is ER-positive and the experiment is conducted in the absence of other estrogens. The concentration of 2-ME2 is too low. | Test a range of concentrations. If using ER-positive cells, consider the hormonal environment of your culture system. The presence of other estrogens can modulate the response to 2-ME2.[3] |
| Inconsistent results in apoptosis assays | The mechanism of apoptosis induction by 2-ME2 is cell-type specific (intrinsic vs. extrinsic pathways).[1] The timing of the assay is critical. | Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). Perform a time-course experiment to identify the optimal time point for detecting apoptosis. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of 2-Methoxyestradiol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 1.38 | [7] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [7] |
| MCF-7 | Breast Cancer (ER+) | 6.79 | [9] |
| LTED (Long-Term Estrogen-Deprived) | Breast Cancer | 0.93 (at 48h) | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 (at 48h) | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2-5 (at 48h) | [10] |
Table 2: Pharmacokinetic Parameters of 2-Methoxyestradiol in Mice
| Parameter | Value | Reference |
| t1/2α (distribution half-life) | 0.36 min | [11] |
| t1/2β (elimination half-life) | 19 min | [11] |
| Clearance | 0.36 ml/min | [11] |
| Volume of distribution | 52.9 ml | [11] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Hormone Deprivation (for hormone-sensitive cells): If applicable, replace the medium with phenol (B47542) red-free medium containing charcoal-stripped fetal bovine serum for 24-48 hours prior to treatment.[12]
-
Treatment: Prepare serial dilutions of 2-Methoxyestradiol in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of 2-ME2. Include a vehicle control (e.g., DMSO at the same final concentration as the highest 2-ME2 dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with 2-Methoxyestradiol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., HIF-1α, cleaved caspase-3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Key signaling pathways affected by 2-Methoxyestradiol.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiologic levels of 2-methoxyestradiol interfere with nongenomic signaling of 17beta-estradiol in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 11. 2-[methyl-(11)C]this compound: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Nanocarrier Formulation for 2-Methoxy-Estradiol (2-ME2)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of nanocarrier formulations for 2-Methoxy-Estradiol (2-ME2).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and characterization of 2-ME2 nanocarriers.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| NC-01 | Low Entrapment Efficiency (%EE) or Drug Loading (%DL) | - Poor aqueous solubility of 2-ME2 leading to precipitation during formulation.- Incompatible drug-polymer/lipid interactions.- Suboptimal formulation process parameters (e.g., homogenization speed, sonication time, temperature).- Leakage of the drug from the nanocarrier during purification. | - Solubility Enhancement: Use of co-solvents or preparation of a solid dispersion of 2-ME2 before encapsulation.- Component Screening: Evaluate different polymers or lipids to find a matrix with better affinity for 2-ME2.- Process Optimization: Systematically vary process parameters to identify optimal conditions. A Box-Behnken statistical design can be employed for optimization.[1][2]- Purification Method: Use a gentle purification method like dialysis or centrifugal filtration with an appropriate molecular weight cut-off to minimize drug leakage. |
| NC-02 | Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles due to insufficient surface stabilization.- Inappropriate concentration of formulation components (polymer, surfactant, lipid).- Non-optimized process parameters (e.g., excessive sonication leading to over-processing and aggregation). | - Stabilizer Optimization: Adjust the concentration and type of stabilizer (e.g., TPGS, PEG).- Component Ratio: Optimize the ratio of the core material to the stabilizer.- Process Control: Carefully control the energy input during homogenization or sonication. |
| NC-03 | Instability of the Nanocarrier Formulation (e.g., Aggregation, Sedimentation) | - Insufficient zeta potential leading to particle aggregation.- Changes in temperature or pH during storage.- Incompatibility with the storage medium. | - Surface Charge Modification: Incorporate charged lipids or polymers to increase the absolute value of the zeta potential.- Storage Conditions: Store the formulation at a recommended temperature (e.g., 4°C) and in a buffer system that maintains a stable pH.- Lyophilization: Consider lyophilization with a suitable cryoprotectant for long-term storage. |
| NC-04 | Burst Release of 2-ME2 | - High concentration of 2-ME2 adsorbed on the nanocarrier surface.- High porosity or rapid degradation of the nanocarrier matrix. | - Washing Step: Include a thorough washing step after formulation to remove surface-adsorbed drug.- Matrix Composition: Use a more hydrophobic or cross-linked polymer to slow down drug diffusion and matrix degradation.- Co-encapsulation: Co-encapsulate a release-modifying agent. |
| NC-05 | Poor In Vitro Cellular Uptake or Cytotoxicity | - Nanocarrier properties not suitable for cellular interaction (e.g., neutral surface charge, large size).- Low concentration of 2-ME2 released within the cells. | - Surface Engineering: Functionalize the nanocarrier surface with targeting ligands (e.g., folate) to enhance receptor-mediated endocytosis.- Penetration Enhancers: Incorporate cell-penetrating peptides or other excipients that facilitate cellular uptake.- Sustained Release: Ensure the nanocarrier design allows for sustained intracellular drug release. |
Frequently Asked Questions (FAQs)
1. Why is a nanocarrier formulation necessary for 2-Methoxy-Estradiol?
2-Methoxy-Estradiol (2-ME2) is a promising anti-cancer agent, but its clinical application is limited by poor aqueous solubility, a significant first-pass effect in the liver, and rapid elimination from the body.[3] Nanocarrier formulations are designed to overcome these challenges by:
-
Improving the solubility and bioavailability of 2-ME2.
-
Protecting 2-ME2 from premature degradation.
-
Enabling targeted delivery to tumor tissues.
-
Providing sustained release of the drug, thereby prolonging its therapeutic effect.
2. What types of nanocarriers are suitable for 2-ME2 delivery?
Several types of nanocarriers have been successfully used to formulate 2-ME2, including:
-
Micelles: Composed of phospholipids (B1166683) and D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), these can encapsulate hydrophobic drugs like 2-ME2 in their core.[1][2]
-
Nanoparticles: Formulations using materials like alpha-lipoic acid or magnesium oxide coated with polyethylene glycol (PEG) have been developed.[4][5][6]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium.[7]
The choice of nanocarrier depends on the desired drug release profile, the targeted cancer type, and the intended route of administration.
3. What are the key parameters to optimize in a 2-ME2 nanocarrier formulation?
The primary goals of optimization are typically to achieve:
-
Small Particle Size: Generally, smaller particles can more easily penetrate tumor tissues.
-
Low Polydispersity Index (PDI): A low PDI indicates a narrow size distribution, which is crucial for reproducible in vivo performance.
-
High Entrapment Efficiency (%EE): This ensures a sufficient amount of the drug is encapsulated within the nanocarrier.
-
Controlled Drug Release: The formulation should release 2-ME2 in a sustained manner to maintain therapeutic concentrations.
4. How does 2-ME2 exert its anti-cancer effects?
2-ME2 has multiple anti-cancer mechanisms of action:
-
Microtubule Disruption: It binds to tubulin, which disrupts microtubule formation and leads to cell cycle arrest, particularly in the G2/M phase.[1][8]
-
Induction of Apoptosis: 2-ME2 can induce programmed cell death by inhibiting hypoxia-inducible factor 1 (HIF-1) and activating p53.[1][3] This is often associated with an increased expression of pro-apoptotic proteins like BAX and a decreased expression of anti-apoptotic proteins like BCL-2.[1][2]
-
Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by 2-ME2 can also be mediated by the generation of ROS, leading to a loss of mitochondrial membrane potential.[1][2]
Experimental Protocols
Preparation of 2-ME2 Loaded Micelles
This protocol is based on the thin-film hydration method.
Materials:
-
2-Methoxy-Estradiol (2-ME2)
-
Phospholipon 90G
-
D-α-tocopheryl polyethylene glycol succinate (TPGS)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Accurately weigh 2-ME2, Phospholipon 90G, and TPGS.
-
Dissolve all components in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a controlled temperature to form a thin, dry lipid film on the flask wall.
-
Place the flask under a vacuum overnight to ensure complete removal of residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature.
-
Sonicate the resulting suspension using a probe sonicator to reduce the particle size and obtain a clear micellar solution.
-
To separate the unincorporated drug, centrifuge the micellar solution and collect the supernatant.
Determination of Particle Size and Polydispersity Index (PDI)
Apparatus:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the nanocarrier formulation with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
The instrument software will report the average particle size (Z-average) and the PDI.
Determination of Entrapment Efficiency (%EE)
Procedure:
-
Separate the unentrapped 2-ME2 from the nanocarrier formulation using a suitable method such as ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free 2-ME2 in the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the %EE using the following formula:
%EE = [(Total amount of 2-ME2 - Amount of free 2-ME2) / Total amount of 2-ME2] x 100
Visualizations
Caption: Experimental workflow for the formulation, characterization, and optimization of 2-ME2 nanocarriers.
Caption: Simplified signaling pathway of 2-Methoxy-Estradiol in cancer cells.
References
- 1. Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer [frontiersin.org]
Validation & Comparative
Methoxyestradiol vs. Its Synthetic Derivatives: A Comparative Efficacy Analysis
An in-depth guide for researchers and drug development professionals on the anti-cancer properties of Methoxyestradiol (2-ME) and its next-generation analogs. This report details comparative efficacy, underlying mechanisms of action, and comprehensive experimental methodologies.
This compound (2-ME), a naturally occurring metabolite of estradiol, has garnered significant attention in oncology for its potent anti-proliferative and anti-angiogenic activities, with a favorable toxicity profile.[1][2] Unlike its parent molecule, 2-ME exhibits minimal estrogenic effects, making it a promising candidate for cancer therapy.[3] However, its clinical utility has been hampered by poor oral bioavailability and rapid metabolism.[4] This has spurred the development of a plethora of synthetic derivatives designed to overcome these limitations and enhance therapeutic efficacy. This guide provides a comparative analysis of 2-ME and its key synthetic derivatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Comparative Efficacy: In Vitro and In Vivo Studies
The anti-cancer efficacy of 2-ME and its synthetic derivatives has been evaluated across a range of cancer cell lines and in vivo models. Synthetic analogs have been engineered to exhibit superior potency in inhibiting cancer cell growth and tumor progression.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. The following table summarizes the IC50 values for 2-ME and several of its notable synthetic derivatives against various human cancer cell lines. The data consistently demonstrates that synthetic modification can lead to a significant increase in cytotoxic activity. For instance, novel uridine (B1682114) and uracil-conjugated derivatives have shown potent anti-proliferative effects, with IC50 values in the low micromolar range against breast cancer cell lines.[5][6][7]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (2-ME) | MDA-MB-435 | Breast Carcinoma | 1.38 | [8] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [8] | |
| MCF-7 | Breast Adenocarcinoma | ~5 | [9] | |
| 2-ME2-PD1 (Prodrug) | OE33 | Esophageal Adenocarcinoma | < 5 | [9] |
| Uridine Derivative 11 | MCF-7 | Breast Adenocarcinoma | 3.89 | [5][6][7] |
| MDA-MB-231 | Breast Cancer | 5.21 | [5][6][7] | |
| Uracil Derivative 12a | MCF-7 | Breast Adenocarcinoma | 4.12 | [5][6][7] |
| MDA-MB-231 | Breast Cancer | 6.33 | [5][6][7] | |
| 2-Pyrazolyl-Estradiol Derivative 9a | HeLa | Cervical Cancer | Potent (exact value not specified) | [10] |
| 2-Pyrazolyl-Estradiol Derivative 11a | PC-3 | Prostate Cancer | Potent (exact value not specified) | [10] |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | Breast Cancer | 0.81 ± 0.04 µg/mL | [11] |
| MDA-MB-231 | Breast Cancer | 1.82 ± 0.05 µg/mL | [11] | |
| ZR75-1 | Breast Cancer | 1.12 ± 0.06 µg/mL | [11] | |
| Oleanolic acid derivative (HIMOXOL) | MDA-MB-231 | Breast Cancer | 7.33 ± 0.79 | [11] |
In Vivo Tumor Growth Inhibition
Preclinical in vivo studies using xenograft models have corroborated the enhanced efficacy of synthetic derivatives. These analogs often demonstrate superior tumor growth inhibition at lower doses compared to the parent compound, 2-ME.
| Compound | Animal Model | Tumor Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound (2-ME) | Rat | Orthotopic Brain Tumor (9L-V6R cells) | 60 mg/kg/day | 4-fold reduction in HIF-1 activity | [8] |
| Rat | Orthotopic Brain Tumor (9L-V6R cells) | 600 mg/kg/day | 23-fold reduction in HIF-1 activity | [8] | |
| Mouse | Tumor-bearing mouse | 0.1 mg | Significant tumor regression | [12] | |
| 2-ME2-PD1 (Prodrug) | Nude Mice | OE33 Xenograft | 75 mg/kg/day (oral) | 60 ± 5% reduction in tumor volume | [9] |
| 2-MeOE2bisMATE | Nude Mice | MCF-7 Xenograft | 5 mg/kg | 52% reduction in tumor volume | [3] |
| Nude Mice | MCF-7 Xenograft | 20 mg/kg | 38% regression in tumor volume | [3] | |
| 17-Cym-2-MeOE2MATE | Nude Mice | MCF-7 Xenograft | 20 mg/kg | 92% reduction in tumor growth | [3] |
Mechanisms of Action: A Multi-faceted Approach
The anti-cancer effects of 2-ME and its derivatives are attributed to a combination of mechanisms, primarily targeting microtubule dynamics and angiogenesis.
Disruption of Microtubule Polymerization
A key mechanism of action for 2-ME and its analogs is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin.[13][14][15] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[16] Synthetic derivatives have been specifically designed to enhance this interaction, resulting in more potent anti-mitotic activity.
Anti-Angiogenic Effects via HIF-1α Inhibition
2-ME and its derivatives are potent inhibitors of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][17] This is achieved, in part, through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[17] By inhibiting HIF-1α, these compounds effectively starve tumors of their blood supply.
Induction of Apoptosis through Signaling Pathways
The cytotoxic effects of 2-ME and its derivatives are mediated by the activation of apoptotic signaling cascades. One of the key pathways involved is the c-Jun N-terminal kinase (JNK) signaling pathway, which is a member of the mitogen-activated protein kinase (MAPK) family.[18] Activation of the JNK pathway can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.[16] Furthermore, 2-ME has been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of caspases.[19]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Experimental workflow for evaluating 2-ME and its derivatives.
Simplified JNK-mediated apoptotic pathway induced by 2-ME.
Inhibition of HIF-1α signaling by 2-ME and its derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key protocols used in the assessment of 2-ME and its derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][20][21][22]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 2-ME or its synthetic derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[23]
-
Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer on ice.
-
Initiation of Polymerization: Add GTP to the tubulin solution to initiate polymerization.
-
Compound Addition: Aliquot the tubulin solution into a pre-warmed 96-well plate and add the test compounds (2-ME or derivatives) at various concentrations.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. The inhibitory effect of the compounds can be quantified by comparing the polymerization curves to a control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[24][25][26][27][28]
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Inoculation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compounds (2-ME or derivatives) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
HIF-1α Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the HIF-1α transcription factor.[1][29][30][31][32]
-
Cell Culture and Transfection: Culture a suitable cancer cell line (e.g., HEK293T) and transfect with a reporter plasmid containing a hypoxia-response element (HRE) linked to a luciferase gene.
-
Compound Treatment and Hypoxia Induction: Treat the transfected cells with the test compounds and then expose them to hypoxic conditions (e.g., 1% O₂) for 16-24 hours to induce HIF-1α activity.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in compound-treated cells compared to the vehicle control indicates inhibition of HIF-1α transcriptional activity.
Conclusion
The development of synthetic derivatives of this compound represents a significant advancement in the quest for more effective and bioavailable anti-cancer agents. The data presented in this guide clearly indicates that structural modifications to the 2-ME scaffold can lead to substantial improvements in in vitro cytotoxicity and in vivo tumor growth inhibition. The multifaceted mechanism of action, targeting both microtubule dynamics and angiogenesis, makes these compounds particularly promising therapeutic candidates. Further research and clinical evaluation of the most potent derivatives are warranted to fully realize their potential in the treatment of a broad spectrum of cancers.
References
- 1. raybiotech.com [raybiotech.com]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic 2-methoxyestradiol derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Design, Synthesis, and Evaluation of Novel 2-Methoxyestradiol Derivatives as Apoptotic Inducers through an Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 16. 2-Methoxyestradiol-induced phosphorylation of Bcl-2: uncoupling from JNK/SAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Methoxyestradiol, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. benchchem.com [benchchem.com]
- 24. MDA-MB-435 subcutaneous xenograft studies [bio-protocol.org]
- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 26. benchchem.com [benchchem.com]
- 27. veterinarypaper.com [veterinarypaper.com]
- 28. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 29. benchchem.com [benchchem.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]
Methoxyestradiol: An In Vivo Validation of its Anti-Tumor Effects Compared to Microtubule-Targeting Agents
Methoxyestradiol (2-ME2), a naturally occurring metabolite of estradiol, has garnered significant interest in the field of oncology for its potent anti-tumor and anti-angiogenic properties. Unlike its parent molecule, 2-ME2's anti-cancer activity is independent of estrogen receptors, making it a promising candidate for a broad range of cancers. This guide provides an objective comparison of 2-ME2's in vivo performance with other microtubule-targeting agents, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Comparative Efficacy of this compound In Vivo
The anti-tumor efficacy of this compound has been evaluated in numerous preclinical in vivo models, demonstrating significant tumor growth inhibition across various cancer types. The following tables summarize key quantitative data from these studies, offering a comparison with control groups and other anti-cancer agents.
| Cancer Type | Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Breast Cancer | C3(1)/Tag Transgenic Mice | This compound | 150 mg/kg/day (oral) | ~60% reduction in tumor burden | [1][2] |
| Breast Cancer | Nude Mice (MDA-MB-231 xenograft) | This compound | 75 mg/kg/day (oral) | 60% suppression of tumor growth | [3] |
| Breast Cancer | BALB/c Mice (4T1 metastatic model) | This compound | 50 mg/kg/day | Inhibition of tumor growth in soft tissue and bone | [4] |
| Prostate Cancer | FG/Tag Transgenic Mice | This compound + Docetaxel (B913) | Low doses | Increased apoptosis and lower tumor weights compared to single agents | [5] |
| Pancreatic Cancer | Nude Mice (MIA PaCa-2 xenograft) | This compound | Not specified | 60% inhibition in the number of lung colonies | [6] |
| Sarcoma | S-180 Tumor-Bearing Mice | This compound | 0.1 mg/mouse (IP) | Significant tumor volume regression and increased survival | [7] |
| Barrett's Esophageal Adenocarcinoma | Nude Mice (OE33 xenograft) | 2-ME2 Prodrug (2-ME2-PD1) | 75 mg/kg/day (oral) | 60 ± 5% reduction in tumor volume (more potent than 2-ME2) | [8] |
Head-to-Head Comparison with Other Microtubule Inhibitors
Direct comparative studies highlight the relative potency of this compound against other well-established microtubule-targeting agents.
| Comparison | Cancer Model | Key Findings | Reference |
| This compound vs. Paclitaxel (B517696) | Head and Neck Squamous Cell Carcinoma Xenograft | 2-ME2 exhibited anti-tumor and anti-angiogenic activity and augmented the efficacy of paclitaxel. | |
| This compound vs. Paclitaxel | Breast Cancer (in vitro) | Both agents induce G2/M arrest and apoptosis. | |
| This compound vs. Docetaxel | Prostate Cancer (in vivo) | Low-dose combination of 2-ME2 and docetaxel was more effective at inducing apoptosis and reducing tumor weight than either drug alone. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies evaluating the anti-tumor effects of this compound.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cells (e.g., MDA-MB-231 for breast cancer, MIA PaCa-2 for pancreatic cancer, OE33 for esophageal adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of 1-5 x 10^6 cancer cells in a sterile medium or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is typically administered daily via oral gavage at doses ranging from 50 to 150 mg/kg.[1][2][3][4] The control group receives the vehicle (e.g., 0.5% methylcellulose).
-
Efficacy Evaluation: Treatment continues for a predefined period (e.g., 14-28 days). The primary endpoint is the inhibition of tumor growth, measured by tumor volume and weight at the end of the study. Secondary endpoints can include survival analysis and assessment of metastasis.
-
Tissue Collection and Analysis: At the end of the experiment, tumors and major organs are excised for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis, TUNEL assay for apoptosis).
Angiogenesis Assessment: Mouse Corneal Micropocket Assay
-
Pellet Implantation: A slow-release polymer pellet containing a pro-angiogenic factor (e.g., bFGF or VEGF) is surgically implanted into a micropocket created in the cornea of an anesthetized mouse.
-
Treatment: this compound or a control vehicle is administered systemically (e.g., oral gavage).
-
Quantification of Neovascularization: After a set period (e.g., 5 days), the corneas are imaged, and the area of new blood vessel growth is quantified. A study showed that 150 mg/kg of 2-ME2 inhibited bFGF and VEGF-induced neovascularization by 39% and 54%, respectively.[3]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects through a multi-pronged mechanism, primarily targeting microtubule dynamics and inhibiting the cellular response to hypoxia.
Disruption of Microtubule Dynamics
Similar to other microtubule inhibitors like paclitaxel and colchicine, this compound binds to tubulin, disrupting the dynamic instability of microtubules.[9] This interference with microtubule function leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: this compound's mechanism of microtubule disruption.
Inhibition of HIF-1α and Angiogenesis
Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). This compound has been shown to inhibit HIF-1α accumulation, thereby suppressing tumor angiogenesis.[9][10]
Caption: Inhibition of the HIF-1α pathway by this compound.
Induction of Apoptosis
The induction of apoptosis by this compound is a key component of its anti-tumor activity. This process involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of caspases and regulation by the Bcl-2 family of proteins.
Caption: Apoptosis induction pathways activated by this compound.
Conclusion
The in vivo data strongly support the anti-tumor effects of this compound across a variety of cancer models. Its dual mechanism of action, targeting both microtubule dynamics and the HIF-1α pathway, makes it a compelling candidate for further clinical investigation. While direct head-to-head comparisons with other microtubule inhibitors in vivo are still emerging, the available evidence suggests comparable or, in some contexts, synergistic effects. The development of more bioavailable prodrugs of 2-ME2 may further enhance its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals exploring the promise of this compound in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Distinct tumor stage-specific inhibitory effects of 2-methoxyestradiol in a breast cancer mouse model associated with Id-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2-Methoxyestradiol suppresses osteolytic breast cancer tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose combinations of 2-methoxyestradiol and docetaxel block prostate cancer cells in mitosis and increase apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antitumor activity of 2-methoxyestradiol in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyestradiol and Paclitaxel: A Comparative Analysis of Their Effects on Microtubules
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct mechanisms and cellular impacts of two pivotal microtubule-targeting agents.
Methoxyestradiol (2ME2) and Paclitaxel (B517696) are both potent anti-cancer agents that exert their effects by targeting microtubules, critical components of the cellular cytoskeleton. However, they do so through fundamentally different mechanisms, leading to distinct cellular consequences. This guide provides a detailed comparative analysis of their actions, supported by experimental data, to aid researchers in their study and application.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound (2ME2) | Paclitaxel |
| Primary Mechanism | Suppresses microtubule dynamics; at high concentrations, inhibits polymerization. | Stabilizes microtubules, promoting polymerization and preventing depolymerization.[1][2][3][4] |
| Binding Site | Binds at or near the colchicine (B1669291) site on tubulin.[5][6][7] | Binds to the β-tubulin subunit within the microtubule lumen.[1][3] |
| Effect on Microtubule Polymer Mass | Can induce depolymerization at high concentrations, but at lower, biologically relevant concentrations, it does not significantly alter polymer mass.[5][6] | Increases microtubule polymer mass by promoting assembly and preventing disassembly.[2] |
| Effect on Microtubule Dynamics | Suppresses dynamic instability by reducing growth rate, duration, and length.[5][6] | Suppresses dynamic instability by stabilizing the microtubule structure.[1][8] |
| Cellular Outcome | Induces G2/M cell cycle arrest and apoptosis.[5][9] | Induces G2/M cell cycle arrest and apoptosis.[1][9] |
| Anti-angiogenic Properties | Yes.[10][11] | Yes.[11] |
Delving into the Mechanisms of Action
The opposing effects of this compound and Paclitaxel on microtubule stability are central to their function as anti-cancer agents.
This compound: A Suppressor of Dynamics
This compound, an endogenous metabolite of estradiol, exhibits a dual role in its interaction with microtubules.[10] At high concentrations, it acts as a classic microtubule-destabilizing agent by binding to the colchicine site on tubulin and inhibiting its polymerization.[5][6][7] However, at lower, more physiologically relevant concentrations (in the micromolar range), its primary mechanism is the suppression of microtubule dynamics.[5][6] This means it dampens the natural process of microtubule growth and shrinkage, which is crucial for the proper formation and function of the mitotic spindle during cell division. This suppression of dynamics, rather than outright depolymerization, is sufficient to trigger a mitotic arrest and subsequently lead to programmed cell death, or apoptosis.[5][6]
Caption: Mechanism of this compound on microtubules.
Paclitaxel: A Microtubule Stabilizer
In stark contrast to this compound, Paclitaxel is a potent microtubule-stabilizing agent.[1][2] It binds to a different site on the β-tubulin subunit, located within the microtubule polymer.[1][3] This binding event promotes the assembly of tubulin dimers into microtubules and, crucially, prevents their disassembly.[2] The result is the formation of abnormally stable and non-functional microtubules. This "hyper-stabilization" disrupts the delicate balance of microtubule dynamics required for the formation and function of the mitotic spindle, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[1][2][4]
Caption: Mechanism of Paclitaxel on microtubules.
Quantitative Comparison of Effects
| Parameter | This compound | Paclitaxel | Cell Line | Reference |
| IC50 for Mitotic Arrest | 1.2 µM | Not directly compared in the same study | MCF7 | [6] |
| Effect on Microtubule Growth Rate | Reduced by 17% at 4 µM | Suppresses dynamics | In vitro | [6] |
| Effect on Microtubule Dynamicity | Reduced by 27% at 4 µM | Suppresses dynamics | In vitro | [6] |
Note: Direct comparative quantitative data in the same experimental setup is limited in the available literature. The provided data for this compound is from a study on MCF7 cells and in vitro assays.
Experimental Protocols
1. Tubulin Polymerization Assay
This assay is used to determine the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
-
Materials: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), compound of interest (this compound or Paclitaxel), spectrophotometer with temperature control.
-
Methodology:
-
Tubulin is diluted in cold polymerization buffer on ice.
-
The compound of interest or vehicle control is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed cuvette in the spectrophotometer set to 340 nm and 37°C.
-
The absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.
-
For this compound (at high concentrations), an inhibition of the rate and extent of polymerization is expected. For Paclitaxel, an enhancement of polymerization is expected.
-
2. Immunofluorescence Microscopy
This technique allows for the visualization of the microtubule network within cells to observe changes in morphology and density following drug treatment.
-
Materials: Cells grown on coverslips, compound of interest, fixation solution (e.g., methanol (B129727) or paraformaldehyde), permeabilization buffer (e.g., Triton X-100 in PBS), primary antibody against α- or β-tubulin, fluorescently labeled secondary antibody, mounting medium with DAPI.
-
Methodology:
-
Cells are treated with the compound of interest or vehicle control for the desired time.
-
The cells are fixed to preserve their structure.
-
The cell membranes are permeabilized to allow antibody entry.
-
The cells are incubated with the primary anti-tubulin antibody.
-
After washing, the cells are incubated with the fluorescently labeled secondary antibody.
-
The coverslips are mounted on slides with a mounting medium containing DAPI to stain the nucleus.
-
The microtubule network is visualized using a fluorescence microscope. Treatment with this compound may show a sparse or disorganized microtubule network at high concentrations, while Paclitaxel treatment will result in the formation of thick microtubule bundles.
-
Caption: General experimental workflow for comparing microtubule-targeting agents.
Downstream Cellular Effects: A Converging Path
Despite their opposing mechanisms of action on microtubule stability, both this compound and Paclitaxel ultimately lead to similar downstream cellular events. By disrupting the normal function of the mitotic spindle, both drugs cause a prolonged arrest of cells in the G2/M phase of the cell cycle.[9] This sustained mitotic arrest activates cell death pathways, leading to apoptosis.[9]
Furthermore, both this compound and Paclitaxel have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[11]
Conclusion
This compound and Paclitaxel represent two distinct classes of microtubule-targeting agents with opposing primary mechanisms. This compound primarily acts by suppressing microtubule dynamics, while Paclitaxel functions as a potent microtubule stabilizer. Understanding these fundamental differences is critical for the rational design of cancer therapies, including their use in combination with other drugs. While their initial interactions with microtubules are different, they converge on the downstream pathways of mitotic arrest and apoptosis, highlighting the critical importance of microtubule dynamics for cell survival and proliferation. Further research into the nuances of their effects will continue to inform the development of more effective and targeted cancer treatments.
References
- 1. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. 2-Methoxyestradiol and paclitaxel have similar effects on the cell cycle and induction of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of angiogenesis and breast cancer in mice by the microtubule inhibitors 2-methoxyestradiol and taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyestradiol: A Comparative Guide to its Anti-Angiogenic Activity in HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methoxyestradiol's Anti-Angiogenic Performance with Alternative Compounds, Supported by Experimental Data.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. This compound (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant attention for its potent anti-angiogenic and anti-tumor properties.[1][2] This guide provides a comprehensive comparison of the anti-angiogenic activity of this compound in Human Umbilical Vein Endothelial Cells (HUVEC), a primary model for studying angiogenesis, against other well-established anti-angiogenic agents: Thalidomide (B1683933), Combretastatin A4, and Endostatin.
Comparative Analysis of Anti-Angiogenic Activity in HUVEC Cells
The anti-angiogenic efficacy of this compound and its alternatives was evaluated based on their ability to inhibit key processes in angiogenesis: cell proliferation, migration, and tube formation. The following tables summarize the quantitative data from various studies.
| Compound | Assay | Concentration | Incubation Time | Result | Citation |
| This compound (2-ME2) | Cell Proliferation (Cell Count) | 10 µM | 48 hours | >85% inhibition | [3] |
| Cell Proliferation (Cell Count) | ED50 ≈ 3.5 µM | Not Specified | ~27% inhibition of cell growth | [4] | |
| Thalidomide | Cell Proliferation (MTT Assay) | 6.25-100 µM | 48 hours | No significant decrease in proliferation | [5] |
| Cell Proliferation | 50 µg/mL (~194 µM) | 96 hours | No significant inhibition | [6] | |
| Combretastatin A4 | Cell Proliferation (MTT Assay) | IC50 between 10-50 nM | 48 hours | Potent inhibition of VEGF-induced proliferation | [7] |
| Cell Proliferation (Cell Count) | 5 nM and 10 nM | 24-48 hours | Significant decrease in FGF-2- or VEGF-A-stimulated proliferation | [8] | |
| Endostatin | Cell Proliferation | Up to 1 µg/mL (~50 nM) | Not Specified | No effect on proliferation | [9] |
| Cell Proliferation (MTT Assay) | 100 µg/mL (~5 µM) | Not Specified | Inhibition of proliferation |
Table 1: Comparison of the Effects of Anti-Angiogenic Compounds on HUVEC Proliferation. This table summarizes the inhibitory effects of this compound, Thalidomide, Combretastatin A4, and Endostatin on the proliferation of HUVEC cells.
| Compound | Assay | Concentration | Incubation Time | Result | Citation |
| This compound (2-ME2) | Migration (Transwell) | Not Specified | Not Specified | Significantly decreased spontaneous migration | [2] |
| Thalidomide | Migration (Wound Healing) | 12.5-100 µM | 24 hours | No significant reduction in migration | [9] |
| Migration (Wound Healing) | 150 µg/mL (~580 µM) | 8 hours | ~20% reduction in wound healing | [1] | |
| Combretastatin A4 | Migration (Wound Healing) | 10 nM | 24 hours | Complete blockage of FGF-2-mediated migration | |
| Migration (Wound Healing) | Dose-dependent | 24 hours | Dramatic inhibition of VEGF-induced migration | [1] | |
| Endostatin | Migration (Boyden Chamber) | IC50 of 1.3 pM | Pre-incubation 30 min | Potent inhibition of VEGF-induced migration | [9] |
| Migration (Boyden Chamber) | IC50 of 3 nM | Not Specified | Inhibition of bFGF-induced migration | [9] |
Table 2: Comparison of the Effects of Anti-Angiogenic Compounds on HUVEC Migration. This table outlines the impact of this compound and its alternatives on the migratory capacity of HUVEC cells.
| Compound | Assay | Concentration | Incubation Time | Result | Citation |
| This compound (2-ME2) | Tube Formation | Not Specified | Not Specified | Inhibition of tube formation | [9] |
| Thalidomide | Tube Formation | 12.5-100 µM | Not Specified | No significant blockage of tube formation | |
| Combretastatin A4 | Tube Formation (Matrigel) | 10 nM | 12 hours | Inhibition of capillary tube formation | |
| Endostatin | Tube Formation | Not Specified | Not Specified | No effect on tube formation |
Table 3: Comparison of the Effects of Anti-Angiogenic Compounds on HUVEC Tube Formation. This table compares the ability of this compound and alternative compounds to disrupt the formation of capillary-like structures by HUVEC cells.
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of these compounds are mediated through distinct signaling pathways.
This compound (2-ME2)
This compound exerts its anti-angiogenic effects through a multi-faceted mechanism that does not involve traditional estrogen receptors. It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase.[4] Furthermore, 2-ME2 inhibits the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF).[9]
Caption: this compound's anti-angiogenic signaling pathway in HUVEC cells.
Alternative Anti-Angiogenic Compounds
-
Thalidomide: The anti-angiogenic mechanism of thalidomide involves the downregulation of pro-angiogenic factors such as VEGF and basic fibroblast growth factor (bFGF). It has also been shown to be mediated by ceramide through the depletion of VEGF receptors.[2]
-
Combretastatin A4: Similar to this compound, Combretastatin A4 is a tubulin-binding agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. Its primary anti-vascular effects are attributed to the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, leading to increased endothelial permeability and vascular collapse.[8]
-
Endostatin: Endostatin, a fragment of collagen XVIII, inhibits angiogenesis by binding to several cell surface receptors, including integrins (α5β1) and VEGF receptors (VEGFR-1 and VEGFR-2). This binding interferes with the signaling of pro-angiogenic factors like VEGF and bFGF, ultimately inhibiting endothelial cell migration.[9]
Caption: Signaling pathways of alternative anti-angiogenic compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of key experimental protocols used to assess anti-angiogenic activity in HUVEC cells.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A typical workflow for a cell proliferation (MTT) assay.
-
Cell Seeding: HUVEC cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
References
- 1. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methoxyestradiol alters cell motility, migration, and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usz.ch [usz.ch]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyestradiol vs. Estradiol: A Comparative Analysis of Their Effects on Estrogen Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between estradiol (B170435) and its metabolite, 2-methoxyestradiol (B1684026), is critical for advancing therapeutic strategies, particularly in oncology and angiogenesis-related diseases. This guide provides an objective comparison of their interactions with estrogen receptors, supported by experimental data and detailed methodologies.
Estradiol (E2), the primary female sex hormone, and its endogenous metabolite, 2-methoxyestradiol (2-ME2), exhibit distinct pharmacological profiles despite their structural similarities. While estradiol's potent estrogenic effects are well-characterized, 2-ME2 has emerged as a promising therapeutic agent due to its anti-proliferative and anti-angiogenic properties, which are largely independent of classical estrogen receptor (ER) signaling.[1][2] This guide delves into their differential binding affinities, receptor subtype selectivity, and downstream signaling pathways.
Quantitative Comparison of Receptor Binding and Cellular Effects
The interaction of estradiol and 2-methoxyestradiol with estrogen receptors, and their subsequent effects on cell proliferation, have been quantified in various studies. The following table summarizes key comparative data.
| Parameter | Estradiol (E2) | 2-Methoxyestradiol (2-ME2) | Fold Difference (E2 vs. 2-ME2) | Cell/System | Reference |
| Binding Affinity (Ki) | |||||
| ERα | 0.04 nM | 21 nM | ~500-fold lower for 2-ME2 | Recombinant human ERα | [3] |
| ERβ | 0.13 nM | 417 nM | ~3200-fold lower for 2-ME2 | Recombinant human ERβ | [3] |
| Inhibition of Proliferation (IC50) | |||||
| Myeloma Cell Lines | - | 20.8 - 34.1 µM | - | NCI-H929, HS-sultan, KM3, SKO-007, CZ-1, U266, LP-1 | [4] |
| LTED Breast Cancer Cells | - | 0.93 µM | - | Long-Term Estrogen-Deprived (LTED) cells | [5] |
| Parental MCF-7 Cells | - | 6.79 µM | - | MCF-7 | [5] |
Differential Signaling Pathways
The signaling cascades initiated by estradiol and 2-methoxyestradiol diverge significantly, underpinning their distinct physiological and pharmacological effects.
Estradiol Signaling Pathway
Estradiol exerts its effects through both genomic and non-genomic pathways.[6][7] In the classical genomic pathway, estradiol binds to nuclear ERα or ERβ, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on target genes, thereby regulating their transcription.[8][9] The non-genomic pathway involves membrane-associated ERs that can rapidly activate various kinase cascades, such as the PI3K/AKT and MAPK/ERK pathways.[6][7]
2-Methoxyestradiol Signaling Pathway
In contrast, the primary anti-cancer effects of 2-methoxyestradiol are largely mediated through ER-independent mechanisms.[3][10] 2-ME2 disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[10][11] It is also a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[1] While 2-ME2 has a very low affinity for ERs, some studies suggest that at physiologic concentrations, it can interfere with estradiol's non-genomic signaling and, at higher concentrations, may even act as an ER agonist, leading to biphasic effects on cell proliferation.[12][13][14]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize and compare the effects of estradiol and 2-methoxyestradiol.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinities of test compounds for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.
Protocol Outline:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[15]
-
Competitive Binding Reaction: A constant concentration of [3H]-estradiol and increasing concentrations of the competitor compound (unlabeled estradiol or 2-methoxyestradiol) are incubated with the uterine cytosol preparation.[15]
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal.
-
Quantification: The amount of bound [3H]-estradiol is quantified by liquid scintillation counting.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of total [3H]-estradiol binding against the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the maximum [3H]-estradiol binding) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.[3]
Cell Proliferation Assay (MTS Assay)
This colorimetric assay is used to assess cell viability and proliferation in response to treatment with various compounds.
Protocol Outline:
-
Cell Seeding: Cells (e.g., MCF-7 breast cancer cells, myeloma cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3][5]
-
Compound Treatment: The cells are treated with various concentrations of estradiol, 2-methoxyestradiol, or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Addition of MTS Reagent: After the treatment period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent is added to each well.[5]
-
Incubation: The plates are incubated to allow viable, metabolically active cells to reduce the MTS into a soluble formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[4]
Conclusion
References
- 1. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Estrogen Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologic levels of 2-methoxyestradiol interfere with nongenomic signaling of 17beta-estradiol in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methoxyestradiol vs. Its Sulfamated Analogs: A Comparative Analysis for Cancer Research
A detailed examination of the anti-cancer properties of Methoxyestradiol (2-ME) and its sulfamated derivatives, highlighting the enhanced potency and bioavailability of the latter. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols.
This compound (2-ME), a naturally occurring metabolite of estradiol, has long been recognized for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across a wide range of cancer types. However, its clinical utility has been hampered by poor oral bioavailability and rapid in vivo metabolism. To overcome these limitations, a series of sulfamated analogs have been developed, demonstrating significantly improved pharmacokinetic profiles and enhanced anti-cancer efficacy. This guide presents a comparative study of 2-ME and its prominent sulfamated analogs, including STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate), ESE-15-one, and ESE-16, providing a data-driven overview for researchers in the field of oncology drug development.
Performance Comparison: In Vitro Anti-Proliferative Activity
The sulfamated analogs of 2-ME consistently exhibit superior anti-proliferative activity across a diverse panel of cancer cell lines. The addition of the sulfamate (B1201201) moiety not only enhances bioavailability but also appears to increase the intrinsic cytotoxicity of the molecule. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for 2-ME and its key analogs.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| STX140 | MCF-7 | Breast | 0.52[1] |
| MDA-MB-231 | Breast | 0.74[1] | |
| Fluorinated bis-sulfamate | MCF-7 | Breast | 0.28[1] |
| ESE-15-one | MDA-MB-231 | Breast | ~0.5 |
| ESE-16 | MDA-MB-231 | Breast | ~0.5 |
Table 1: Comparative GI50 Values of this compound Analogs.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2-Methoxyestradiol (2-ME) | SKMEL-28 | Melanoma | 2.74 (3 days)[2] |
| STX140 | SKMEL-28 | Melanoma | 0.25 (MCF-7), 0.28 (A2780), 0.27 (PC3)[2][3] |
| STX641 | MCF-7 | Breast | 0.15[3] |
| A2780 | Ovarian | 0.09[3] | |
| PC3 | Prostate | 0.05[3] |
Table 2: Comparative IC50 Values of this compound and its Sulfamated Analogs.
In Vivo Efficacy: Tumor Growth Inhibition and Anti-Metastatic Effects
The improved pharmacokinetic properties of sulfamated analogs translate to superior in vivo efficacy. Studies in xenograft models have consistently shown that compounds like STX140 are more potent at inhibiting tumor growth compared to the parent compound, 2-ME, even in drug-resistant tumors.[2][3]
A key advantage of the sulfamated analogs is their demonstrated anti-metastatic potential. In a chick chorioallantoic membrane (CAM) assay using MDA-MB-231 breast cancer cells, both ESE-15-one and ESE-16 significantly reduced not only the primary tumor mass but also the number of distant metastases.[4]
| Compound | Model | Cancer Type | Effect |
| 2-Methoxyestradiol (2-ME) | Xenograft | Breast (MCF-7) | Ineffective at the dose tested[3] |
| STX140 | Xenograft | Breast (MCF-7) | Significant tumor growth inhibition[2][3] |
| Xenograft | Breast (MCF-7DOX - Doxorubicin-resistant) | Significant tumor growth inhibition[3] | |
| ESE-15-one | CAM Assay | Breast (MDA-MB-231) | Reduced tumor mass and distant metastases[4] |
| ESE-16 | CAM Assay | Breast (MDA-MB-231) | Reduced tumor mass and distant metastases[4] |
Table 3: Comparative In Vivo Efficacy.
Mechanism of Action: Key Signaling Pathways
The primary mechanism of action for both 2-ME and its sulfamated analogs involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] However, their effects extend to other critical cancer-related signaling pathways.
Microtubule Disruption and Apoptosis Induction
Caption: Mechanism of microtubule disruption and apoptosis induction.
Inhibition of HIF-1α Signaling
2-ME and its analogs have been shown to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that plays a central role in tumor adaptation to hypoxic conditions by promoting angiogenesis and cell survival.
Caption: Inhibition of the HIF-1α signaling pathway.
Modulation of the RhoA/ROCK Pathway
2-ME has been demonstrated to interfere with the RhoA/ROCK signaling pathway, which is crucial for regulating the actin cytoskeleton, cell motility, and invasion.
Caption: Modulation of the RhoA/ROCK signaling pathway.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its sulfamated analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation and Absorbance Reading: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA). Prepare a GTP stock solution.
-
Reaction Setup: In a 96-well plate, add the test compounds (2-ME or analogs) at various concentrations. Add the tubulin solution to each well.
-
Initiation of Polymerization: Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm every minute for a specified duration (e.g., 60 minutes). The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition for each compound concentration.
In Vivo Xenograft Tumor Growth Study
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer 2-ME or its sulfamated analogs to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Caption: General experimental workflow for preclinical evaluation.
Conclusion
The development of sulfamated analogs of this compound represents a significant advancement in the quest for more effective and clinically viable anti-cancer agents. The enhanced oral bioavailability and superior in vivo efficacy of compounds like STX140, ESE-15-one, and ESE-16, coupled with their potent anti-proliferative and anti-metastatic activities, underscore their potential as promising candidates for further preclinical and clinical development. This guide provides a foundational comparative analysis to aid researchers in navigating the landscape of these promising microtubule-targeting agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STX140 is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Potential of Methoxyestradiol: A Comparative Guide to Validating HIF-1α Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methoxyestradiol (2-ME) as a Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor. We delve into its mechanism of action, present supporting experimental data, and offer detailed protocols for key validation assays.
Hypoxia, a common feature of the tumor microenvironment, activates the transcription factor HIF-1α, a master regulator of cellular adaptation to low oxygen conditions. HIF-1α drives the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, ultimately promoting tumor progression and resistance to therapy. Consequently, inhibiting HIF-1α has emerged as a promising anti-cancer strategy. This compound (2-ME), a naturally occurring metabolite of estradiol, is a well-characterized inhibitor of HIF-1α. This guide will explore the experimental validation of 2-ME's role in this critical pathway.
Mechanism of Action: How this compound Disrupts the HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.
This compound primarily inhibits HIF-1α through the disruption of microtubule polymerization.[1] This interference with the cytoskeleton is believed to hinder the nuclear translocation of HIF-1α and may also affect its translation.[2] By preventing HIF-1α from reaching its target genes, 2-ME effectively blocks the downstream signaling cascade that promotes tumor growth and survival.
Caption: HIF-1α signaling pathway and this compound's inhibitory action.
Performance Data: this compound in Preclinical Models
The efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound (2-ME) on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Key Findings |
| AML Cell Lines | Acute Myeloid Leukemia | Proliferation Assay | 1 - 7 | 2-ME induced apoptosis and outperformed traditional chemotherapy drugs like cytarabine.[3][4] |
| Head and Neck Squamous Carcinoma (Panel of 5) | Head and Neck Cancer | Proliferation/Cytotoxicity | 0.5 - 10 | 2-ME induced G2-M blockade, caspase-3/7 activation, and apoptosis.[5] |
| A549 | Lung Adenocarcinoma | Cell Growth Assay | ~10 (at 72h) | 2-ME decreased HIF-1α and HIF-2α protein and mRNA levels under hypoxic conditions.[6][7] |
| LCC2 (Tamoxifen-resistant) | Breast Cancer | SRB Assay | Not specified | 2-ME enhanced the cytotoxic effects of tamoxifen (B1202) and reversed resistance by inhibiting HIF-1α expression.[8] |
Table 2: In Vivo Efficacy of this compound (2-ME) and its Prodrugs
| Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Key Findings |
| Mouse Xenograft | Endometriosis-like lesions | 2-ME | 100 mg/kg | 37% (1 week), 44% (3 weeks), 63% (5 weeks) | Systemic treatment suppressed HIF-1α expression and downstream target genes like VEGF.[9] |
| Mouse Xenograft (OE33 cells) | Barrett's Esophageal Adenocarcinoma | 2-ME2-PD1 (prodrug) | 75 mg/kg/day | 60 ± 5% reduction in tumor volume | The prodrug showed significantly higher potency in reducing tumor volume compared to 2-ME.[10] |
| Mouse Xenograft (UM-SCC-11A cells) | Head and Neck Squamous Cell Carcinoma | 2-ME | Not specified | Exhibited antitumor and antiangiogenic activity. | 2-ME augmented the efficacy of paclitaxel (B517696).[5] |
| Mouse Xenograft (MDA-MB-435, ER-negative) | Breast Cancer | 2-ME | 15-150 mg/kg | No antitumor efficacy | At these doses, 2-ME exhibited estrogenic actions.[11][12] |
| Mouse Xenograft (MCF7, ER-positive) | Breast Cancer | 2-ME | 50 mg/kg/day | Supported tumor growth | Suggests potential for estrogenic effects that could be detrimental in ER-positive cancers.[11][12] |
Comparative Landscape: this compound vs. Other HIF-1α Inhibitors
While direct head-to-head studies are limited, a variety of other small molecules have been developed to target HIF-1α through different mechanisms.
Table 3: Comparison of this compound with Other HIF-1α Inhibitors
| Inhibitor | Mechanism of Action | Stage of Development | Key Characteristics |
| This compound (2-ME) | Microtubule disruption, inhibition of HIF-1α nuclear translocation and translation. | Preclinical / Clinical Trials | Naturally occurring metabolite, oral bioavailability can be a challenge, potential for estrogenic side effects. |
| PX-478 | Inhibits HIF-1α protein synthesis and enhances its degradation. | Clinical Trials | Shows activity in various solid tumor models. |
| KC7F2 | Binds to the PAS-B domain of HIF-2α, but also shows inhibitory activity against HIF-1α. | Preclinical | More selective for HIF-2α. |
| Chetomin | Disrupts the interaction between HIF-1α and the p300/CBP co-activator. | Preclinical | A fungal metabolite with potent but potentially toxic properties. |
| Topotecan, Doxorubicin | Topoisomerase inhibitors that indirectly decrease HIF-1α protein levels. | Clinically Approved (for other indications) | Broad-spectrum anticancer drugs with known side-effect profiles. |
Experimental Protocols for Validating HIF-1α Inhibition
Accurate and reproducible experimental methods are crucial for validating the efficacy of any HIF-1α inhibitor. Below are detailed protocols for three key assays.
Caption: General experimental workflow for validating HIF-1α inhibition.
Western Blot for HIF-1α Protein Levels
This technique is used to detect and quantify the amount of HIF-1α protein in cell lysates.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with 2-ME under normoxic and hypoxic (e.g., 1% O₂) conditions for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:500 to 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
HRE-Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay measures the ability of HIF-1α to activate the transcription of a reporter gene under the control of HREs.
-
Cell Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of an HRE and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Hypoxic Induction:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 2-ME.
-
Incubate the cells under normoxic or hypoxic conditions for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in HIF-1α transcriptional activity relative to the untreated control.
-
Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α-DNA Binding
ChIP is used to determine if HIF-1α directly binds to the HREs of specific target genes in the cellular context.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with 2-ME under hypoxic conditions.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for HIF-1α or a non-specific IgG as a negative control.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis by qPCR:
-
Perform quantitative PCR (qPCR) on the purified DNA using primers flanking the HRE of a known HIF-1α target gene (e.g., VEGF).
-
Analyze a region of the genome without an HRE as a negative control.
-
Calculate the enrichment of HIF-1α binding to the HRE relative to the input DNA and the IgG control.
-
Conclusion
This compound demonstrates significant potential as a HIF-1α inhibitor with anti-cancer properties. Its mechanism of action, primarily through microtubule disruption, offers a distinct approach to targeting the HIF-1α pathway. The provided data and experimental protocols serve as a valuable resource for researchers seeking to validate the role of 2-ME and other potential inhibitors in this critical cancer-related signaling cascade. However, it is crucial to consider the potential for estrogenic side effects, particularly in the context of hormone-sensitive cancers. Further research, including direct comparative studies with other HIF-1α inhibitors, will be instrumental in fully elucidating the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-methoxyestradiol is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Methoxyestradiol's Pro-Apoptotic Efficacy Validated by Caspase Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of anti-cancer compounds is paramount. This guide provides a comparative analysis of Methoxyestradiol (2-ME2)-induced apoptosis, with a focus on its validation through the activation of the caspase cascade. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
This compound, a naturally occurring metabolite of estradiol, has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1] Its mechanism of action is multifaceted, but a key element in its ability to induce programmed cell death is the activation of caspases, a family of cysteine proteases that are central executioners of apoptosis. This guide compares the caspase-activating potential of 2-ME2 with another well-established anti-cancer agent, Paclitaxel, providing a quantitative basis for its evaluation.
Comparative Analysis of Caspase Activation
To quantify and compare the pro-apoptotic effects of this compound and Paclitaxel, the activation of key caspases—caspase-3, caspase-8, and caspase-9—is a critical metric. Caspase-9 is the primary initiator caspase in the intrinsic apoptotic pathway, while caspase-8 is the initiator for the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.
The following tables summarize the quantitative data on caspase activation induced by 2-ME2 and Paclitaxel in different cancer cell lines, as determined by in vitro caspase activity assays. It is important to note that the experimental conditions, including cell lines and drug concentrations, vary between studies.
| Treatment | Cell Line | Caspase-3 Activation (Fold Increase vs. Control) | Reference |
| 2-Methoxyestradiol (5 µM, 24h) | A2780 (Ovarian) | ~1.5-fold | [2] |
| Paclitaxel (40 nM, 24h) | AGS (Gastric) | 3.5-fold | |
| Paclitaxel (80 nM, 24h) | AGS (Gastric) | 4.5-fold |
| Treatment | Cell Line | Caspase-8 Activation (Fold Increase vs. Control) | Reference |
| 2-Methoxyestradiol (5 µM, 24h) | A2780 (Ovarian) | ~1.4-fold | [2] |
| Treatment | Cell Line | Caspase-9 Activation (Fold Increase vs. Control) | Reference |
| 2-Methoxyestradiol (5 µM, 24h) | A2780 (Ovarian) | ~1.8-fold | [2] |
Signaling Pathways and Experimental Workflow
The induction of apoptosis by 2-Methoxyestradiol involves a complex interplay of signaling molecules. The diagrams below, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for validating 2-ME2-induced apoptosis.
References
Navigating the Challenges of Methoxyestradiol Delivery: A Comparative Guide to Novel Formulations
For researchers and drug development professionals, the therapeutic promise of Methoxyestradiol (2-ME2) as a potent anti-cancer and anti-angiogenic agent has been hampered by its poor oral bioavailability. This guide provides a comparative analysis of different 2-ME2 formulations, summarizing key performance data and detailing the experimental methodologies used to evaluate their effectiveness.
This compound, a natural metabolite of estradiol, exhibits its anti-tumor effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of hypoxia-inducible factor-1α (HIF-1α).[1][2] However, its clinical translation has been challenging due to low aqueous solubility and extensive first-pass metabolism, resulting in low and variable oral bioavailability with conventional formulations like capsules.[3][4] To overcome these hurdles, several advanced formulations have been developed, including nanocrystal dispersions, polymeric micelles, and prodrugs. This guide will delve into the comparative effectiveness of these approaches.
Quantitative Comparison of this compound Formulations
The following table summarizes key pharmacokinetic and in vitro efficacy data for different 2-ME2 formulations based on available preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and data is often generated under different experimental conditions.
| Formulation | Key Finding | Measurement | Model System | Reference |
| Conventional (Capsule) | Limited oral bioavailability.[3][5] | Oral Bioavailability | Human Clinical Trial | [3][6] |
| Systemic exposure below the expected therapeutic range.[6] | Plasma Concentration | Human Clinical Trial | [6] | |
| Nanocrystal Dispersion (NCD) | Enhanced oral bioavailability compared to capsule formulation.[1] | Oral Bioavailability | Preclinical and Clinical Trials | [1][3] |
| Achieved targeted steady-state concentrations in clinical trials.[5] | Plasma Concentration | Human Clinical Trial | [5] | |
| Prodrug (2-ME2-PD1) | Significantly higher oral bioavailability compared to intravenous 2-ME2.[7] | Absolute Oral Bioavailability | Mouse Xenograft Model | [7] |
| Increased plasma half-life compared to 2-ME2.[7] | Plasma Half-life | Mouse Xenograft Model | [7] | |
| Polymeric Micelles | Significantly lower IC50 value compared to free 2-ME2.[8][9] | IC50 (Cytotoxicity) | PC-3 Prostate Cancer Cells | [8][9] |
| Increased apoptosis and G2/M phase cell cycle arrest compared to free 2-ME2.[9][10] | Apoptosis/Cell Cycle Arrest | PC-3 Prostate Cancer Cells | [9][10] |
Signaling Pathways of this compound
The anti-cancer activity of this compound is attributed to its multifaceted impact on key cellular signaling pathways. A primary mechanism is its interaction with tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis. Furthermore, 2-ME2 has been shown to suppress the activity of HIF-1α, a critical regulator of angiogenesis, and to induce the tumor suppressor protein p53.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Trial of 2-Methoxyestradiol NanoCrystal Dispersion in Advanced Solid Malignancies [ouci.dntb.gov.ua]
- 3. Phase I trial of 2-methoxyestradiol NanoCrystal dispersion in advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I safety, pharmacokinetic and pharmacodynamic studies of 2-methoxyestradiol alone or in combination with docetaxel in patients with locally recurrent or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and In Vitro Evaluation of 2-Methoxyestradiol Loaded Polymeric Micelles for Enhancing Anticancer Activities in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer [frontiersin.org]
- 10. Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyestradiol vs. 2-Hydroxyestradiol: A Comparative Guide on Cytotoxicity
For researchers and professionals in drug development, understanding the nuanced differences between related endogenous compounds is critical for identifying promising therapeutic candidates. This guide provides an objective comparison of the cytotoxic properties of two estradiol (B170435) metabolites: 2-methoxyestradiol (B1684026) (2-ME) and 2-hydroxyestradiol (B1664083) (2-OHE2). While structurally similar, these molecules exhibit distinct profiles in their mechanisms of action and cytotoxic potency. This comparison is supported by experimental data to aid in the evaluation of their potential as anticancer agents.
Quantitative Comparison of Cytotoxicity
The following tables summarize the available quantitative data comparing the cytotoxic and antiproliferative effects of 2-methoxyestradiol and 2-hydroxyestradiol on various cancer cell lines.
Table 1: IC50 Values for Antiproliferative Activity
| Compound | Cell Line | IC50 Value (µM) |
| 2-Methoxyestradiol | MCF-7 (ER+) | 1.5[1][2] |
| MDA-MB-231 (ER-) | 1.1[1][2] | |
| MDA-MB-435 (ER-) | 1.3[1][2] | |
| LTED | 0.93[3] | |
| LCC2 | 2.9[4] | |
| 2-Hydroxyestradiol | MCF-7 (ER+) | Marked suppression at 0.1 µM and 0.01 µM[2] |
Note: The antiproliferative effects of 2-OHE1 were observed in the presence of a metabolic inhibitor.
Table 2: Qualitative Comparison of Cytotoxic Effects
| Feature | 2-Methoxyestradiol | 2-Hydroxyestradiol |
| General Cytotoxicity | Highly cytotoxic to a wide range of tumor cells[5][6]. | Less cytotoxic than 2-methoxyestradiol[5][6]. |
| Apoptosis Induction | Potent inducer of apoptosis[1][7][8]. | Can induce apoptosis, but observed to be less effective than 2-methoxyestradiol[1][9][10]. |
| Estrogen Receptor Dependence | Cytotoxicity is independent of estrogen receptors α and β[1][7][8][11]. | Antiproliferative effects are at least partially receptor-independent[12]. |
Mechanisms of Action
2-Methoxyestradiol and 2-hydroxyestradiol exert their cytotoxic effects through distinct signaling pathways.
2-Methoxyestradiol
2-ME is a well-characterized anticancer agent that induces cell death through multiple mechanisms. It is known to disrupt microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[13][14][15]. The apoptotic cascade initiated by 2-ME involves both intrinsic and extrinsic pathways, with activation of caspase-3, -8, and -9[7][13][16]. Furthermore, 2-ME can induce apoptosis through the generation of reactive oxygen species (ROS) and by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α)[7][17]. Its cytotoxic activity is notably independent of estrogen receptor signaling, making it a candidate for hormone-refractory cancers[1][8][11].
Caption: Signaling pathway of 2-Methoxyestradiol.
2-Hydroxyestradiol
2-Hydroxyestradiol is the metabolic precursor to 2-methoxyestradiol[5][6]. While it exhibits some antiproliferative and pro-apoptotic effects, these are generally less potent than those of 2-ME[1][5][6]. Some studies suggest that the cytotoxic activity of 2-OHE2 may, in part, be attributable to its conversion to 2-ME[1]. However, 2-OHE2 also appears to have its own mechanisms of action, primarily involving the generation of reactive oxygen species (ROS) through redox cycling, which can lead to oxidative DNA damage and apoptosis[9][10]. At lower concentrations, 2-OHE2 can have a stimulatory effect on cell proliferation[12].
Caption: Signaling pathway of 2-Hydroxyestradiol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the cytotoxicity of 2-methoxyestradiol and 2-hydroxyestradiol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-methoxyestradiol or 2-hydroxyestradiol for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of 2-methoxyestradiol or 2-hydroxyestradiol for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Caption: Apoptosis Assay Workflow.
Conclusion
The experimental evidence strongly indicates that 2-methoxyestradiol is a more potent cytotoxic agent than its precursor, 2-hydroxyestradiol, against a variety of cancer cell lines. This increased potency is attributed to its multifaceted mechanism of action, which includes microtubule disruption and induction of apoptosis through multiple pathways, independent of estrogen receptor status. While 2-hydroxyestradiol also demonstrates antiproliferative and pro-apoptotic capabilities, its effects are less pronounced and may be partially dependent on its conversion to 2-methoxyestradiol. The distinct cytotoxic profiles of these two estradiol metabolites highlight the significant impact of subtle structural modifications on biological activity and underscore the potential of 2-methoxyestradiol as a promising candidate for further development in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells [mdpi.com]
- 4. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-methoxyestradiol inhibits differentiation and is cytotoxic to osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The estrogen metabolites 2-methoxyestradiol and 2-hydroxyestradiol inhibit endometriotic cell proliferation in estrogen-receptor-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of 2-methoxyestradiol in the hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Hydroxyestradiol - LKT Labs [lktlabs.com]
comparative analysis of Methoxyestradiol in different solid tumors
For Researchers, Scientists, and Drug Development Professionals
Methoxyestradiol (MTE), an endogenous metabolite of estradiol, has garnered significant interest in oncology for its potent anti-tumor properties. Unlike its parent molecule, MTE exhibits minimal estrogenic activity and instead displays anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a spectrum of solid tumors. This guide provides a comparative analysis of MTE's efficacy in different cancer types, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Quantitative Analysis of Anti-Proliferative Activity
The inhibitory effect of this compound on the proliferation of various solid tumor cell lines is commonly quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below summarizes the IC50 values of MTE in several well-characterized cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MCF-7 (ER+) | 1.5 | [1] |
| Breast Cancer | MDA-MB-231 (TNBC) | 1.1 | [1] |
| Breast Cancer | MDA-MB-435 | 1.3 - 1.38 | [1][2] |
| Breast Cancer | MDA-MB-468 (TNBC) | ~5.0 (approx. 50% inhibition) | [3][4] |
| Ovarian Cancer | SK-OV-3 | 1.79 | [2] |
| Melanoma | SKMEL-28P (Parental) | Not specified, but its derivative STX140 has an IC50 of 95.3-114.9 nM | [5] |
| Melanoma | SKMEL-28R (Resistant) | Not specified, but its derivative STX140 has an IC50 of 68.2-112.3 nM | [5] |
| Various Cancers | 14 different cell lines | 0.23 - 2.20 | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism is the disruption of microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. Furthermore, MTE is a well-documented inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor for tumor adaptation to hypoxic conditions and angiogenesis. By inhibiting HIF-1α, MTE downregulates the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of MTE on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of MTE on the migratory capacity of cancer cells.
-
Cell Seeding: Grow a confluent monolayer of cancer cells (e.g., melanoma B16 cells) in a 6-well plate.[7]
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound (e.g., 10 µg/mL) or a vehicle control.[7]
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in wound closure in MTE-treated cells compared to control cells indicates an inhibitory effect on cell migration.
Angiogenesis Assay (Tube Formation Assay)
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis, and the inhibitory effect of MTE on this process.
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel™ and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells/well.[8]
-
Treatment: Treat the HUVECs with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for the formation of tube-like structures.[8]
-
Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length. A reduction in these parameters in MTE-treated wells compared to control wells indicates anti-angiogenic activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anti-cancer effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 4. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Methoxyestradiol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methoxyestradiol, a metabolite of estradiol (B170435) with potential as an anticancer agent.[1][2][3] Adherence to these procedural steps will minimize risk and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive barrier between the researcher and the compound is critical. The following personal protective equipment is required to prevent exposure through inhalation, skin contact, or splashing.[4]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of powder-free, disposable gloves tested for use with hazardous drugs.[5][6] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[6] Change gloves regularly or immediately if torn or contaminated.[6] |
| Body Protection | Gown | A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is required.[5][6] Gowns should be changed every two to three hours or immediately after a spill.[5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use both safety goggles and a face shield to provide full facial protection against spills and splashes.[5][7] Standard eyeglasses are not sufficient.[5] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator, such as an N-95, is necessary when there is a risk of aerosolization, such as during spill cleanup or when handling the powder outside of a containment system.[4][8] |
| Head and Foot Protection | Head/Hair and Shoe Covers | Use head and hair covers to protect against residue.[5] Shoe covers should also be worn in the handling area.[5] |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Handling:
-
Work Area Preparation : All handling of this compound should occur in a designated area, such as a Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.[4][8] The work surface should be covered with a disposable, absorbent pad.
-
Personal Protective Equipment (PPE) Donning : Before handling, put on all required PPE in the correct order: shoe covers, gown, inner gloves, head/hair cover, face mask, and safety goggles. The outer gloves are donned just before beginning work in the containment area.
-
Handling the Compound :
Emergency Procedures:
-
In Case of Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[7]
-
In Case of Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and water.[7][9]
-
In Case of Eye Contact : Rinse the eyes cautiously with water for several minutes.[7] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7] Seek medical attention if irritation persists.[7][9]
-
In Case of Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[7][11]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, are considered contaminated waste.
-
Containment : Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[6][8]
-
Disposal : Dispose of the hazardous waste according to all federal, state, and local regulations for toxic solid organic compounds.[7][8] This should be done through an approved waste disposal plant.[11]
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 3. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
